Product packaging for 2-methyl-1H-indole-3-carbonitrile(Cat. No.:CAS No. 51072-83-4)

2-methyl-1H-indole-3-carbonitrile

Cat. No.: B1598107
CAS No.: 51072-83-4
M. Wt: 156.18 g/mol
InChI Key: ZFFATLKERBHVHQ-UHFFFAOYSA-N
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Description

2-methyl-1H-indole-3-carbonitrile is a high-purity chemical scaffold designed for pharmaceutical and medicinal chemistry research. The indole nucleus is a privileged structure in drug discovery due to its prevalence in biologically active molecules and its ability to interact with a wide array of therapeutic targets . This particular derivative, functionalized with a nitrile group at the 3-position and a methyl group at the 2-position, offers a versatile building block for the synthesis of more complex molecules. Researchers can utilize this compound in various synthetic transformations, including further functionalization of the indole ring system or exploration of the nitrile group's role in molecular recognition and binding affinity. Indole derivatives, as a class, have demonstrated significant potential in the development of new therapeutic agents, showing activities that include anticancer, antifungal, antibacterial, antidiabetic, and anti-inflammatory effects . The structural features of this compound make it a valuable intermediate for constructing compounds aimed at these and other disease areas. Its application is supported by classical and modern synthetic methodologies, such as Fischer indole synthesis and transition-metal catalysis, which are commonly employed in the preparation and diversification of indole-based compounds . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2 B1598107 2-methyl-1H-indole-3-carbonitrile CAS No. 51072-83-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFATLKERBHVHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372917
Record name 2-methyl-1H-indole-3-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51072-83-4
Record name 2-methyl-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-methyl-1H-indole-3-carbonitrile physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 2-methyl-1H-indole-3-carbonitrile

Executive Summary

This compound is a heterocyclic aromatic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring the privileged indole scaffold functionalized with a reactive nitrile group, makes it a versatile building block for the synthesis of complex therapeutic agents. This technical guide provides a comprehensive analysis of the core physical and chemical properties of this compound. It consolidates available experimental data with expert-driven predictions for properties where published data is not available. This document is designed to serve as a foundational resource, offering insights into the compound's characterization, a robust synthesis protocol, and safe handling procedures to empower scientific research and development.

Introduction to the this compound Core

The indole nucleus is a cornerstone in pharmaceutical chemistry, present in a multitude of natural products and synthetic drugs, including the amino acid tryptophan and the neurotransmitter serotonin.[1] The substitution pattern of this compound is particularly strategic. The methyl group at the C2 position enhances the stability of the indole ring, while the nitrile group at the C3 position serves as a versatile chemical handle. The C3 position of indole is the most nucleophilic and prone to electrophilic substitution, making it a primary site for functionalization.[1] The cyano group can be readily converted into other functional groups such as carboxylic acids, amines, or tetrazoles, opening extensive possibilities for analog synthesis and structure-activity relationship (SAR) studies. This guide delves into the essential physical data required for the effective utilization of this high-value chemical entity.

Physicochemical Properties

A precise understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and biological screening. The key identifiers for this compound are well-established. However, certain experimental values, such as the melting point, are not consistently reported in the reviewed literature.

Table 1: Summary of Physicochemical Properties

PropertyValueSource(s)
IUPAC Name This compound[2]
Synonyms 3-Cyano-2-methylindole[2]
CAS Number 51072-83-4[2][3]
Molecular Formula C₁₀H₈N₂[2][3]
Molecular Weight 156.18 g/mol [2]
Appearance Inferred to be a solid at room temperature.-
Melting Point Data not available in the reviewed literature. For context, the related isomer 1-methyl-1H-indole-3-carbonitrile has a reported melting point of 51.5-60.5 °C.[4][5]-
Boiling Point Data not available. High boiling point expected due to the planar, aromatic structure and potential for hydrogen bonding.-
Solubility Profile

While specific quantitative solubility data for this compound is not available, a qualitative solubility profile can be inferred from its structure and the known properties of indole. Indole itself is sparingly soluble in water but shows good solubility in common organic solvents such as ethanol, chloroform, and ethyl acetate.[6] The presence of the polar nitrile group in this compound may slightly increase its polarity compared to 2-methylindole. However, the dominant hydrophobic nature of the bicyclic aromatic ring system suggests it will retain good solubility in moderately polar to nonpolar organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), acetone, and tetrahydrofuran (THF). It is expected to have limited solubility in water and nonpolar aliphatic solvents like hexanes.

Molecular Structure and Spectroscopic Characterization

The definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques.

Molecular Structure

The molecule consists of a planar bicyclic indole ring system.[7] The methyl group is attached at the C2 position, and the linear nitrile group is at the C3 position. The planarity of the indole core is a key feature, influencing its ability to participate in π-stacking interactions, which can be relevant in biological contexts.

Infrared (IR) Spectroscopy

The IR spectrum provides critical information about the functional groups present. Key vibrational frequencies for this compound are:

  • N-H Stretch: A characteristic sharp peak is expected in the region of 3400-3300 cm⁻¹ corresponding to the stretching of the indole N-H bond.

  • C≡N Stretch: A strong, sharp absorption band around 2230-2210 cm⁻¹ is the definitive signal for the nitrile group.

  • C=C Stretch: Aromatic ring C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

  • C-H Stretch: Aromatic C-H stretches are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 156. The fragmentation pattern would likely involve the loss of HCN (m/z = 27) from the molecular ion, a common fragmentation pathway for aromatic nitriles. The fragmentation of the parent compound, 2-methylindole, shows a very stable molecular ion at m/z=131, which is also the base peak, indicating the stability of the indole ring system.[8]

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for this compound were not found in the surveyed literature, its ¹H and ¹³C NMR spectra can be reliably predicted based on established substituent chemical shift effects.[9][10] The following predictions are for a standard solvent like CDCl₃.

¹H NMR (Predicted):

  • N-H Proton: A broad singlet is expected in the δ 8.0-8.5 ppm range, characteristic of an indole N-H.

  • Aromatic Protons: The four protons on the benzene portion of the indole ring will appear in the aromatic region (δ 7.0-7.8 ppm). They will present as a complex pattern of doublets and triplets, reflecting their coupling with each other.

  • Methyl Protons: A sharp singlet corresponding to the three protons of the C2-methyl group is expected to appear upfield, likely in the δ 2.4-2.6 ppm range. The ¹H NMR of 2-methylindole shows this peak at δ 2.40 ppm.[11]

¹³C NMR (Predicted): The predicted chemical shifts are based on the known spectrum of 2-methylindole and the anisotropic and electronic effects of the C3-cyano group.[12]

  • C≡N Carbon: The nitrile carbon is expected to have a chemical shift in the range of δ 115-120 ppm.

  • C2 and C3 Carbons: The C2 carbon, attached to the methyl group, would be significantly downfield. The C3 carbon, attached to the nitrile, would be shifted significantly upfield compared to an unsubstituted indole C3, likely appearing around δ 90-100 ppm.

  • Aromatic Carbons: The remaining eight carbons of the indole ring system would appear between δ 110-140 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C2~140Quaternary carbon, downfield shift due to methyl and nitrogen.
C3~95Quaternary carbon, significantly shielded by the nitrile group.
C≡N~118Characteristic shift for a nitrile carbon.
C3a~128Quaternary carbon at the ring junction.
C4~120Aromatic CH.
C5~123Aromatic CH.
C6~122Aromatic CH.
C7~111Aromatic CH, shielded by the nitrogen lone pair.
C7a~136Quaternary carbon at the ring junction.
-CH₃~13Typical shift for a methyl group on an aromatic ring.

Proposed Synthesis Protocol

The synthesis of this compound can be efficiently achieved via direct C-H cyanation of the readily available starting material, 2-methylindole. The C3 position of the indole ring is highly activated towards electrophilic attack, making direct functionalization feasible. A copper-mediated method using ammonium iodide and dimethylformamide (DMF) as the cyanide source is a robust and palladium-free approach.[13]

Principle of the Reaction

This method proceeds through a two-step sequence within a single pot: an initial iodination of the indole at the C3 position, followed by a copper-catalyzed cyanation of the resulting 3-iodo-2-methylindole intermediate. DMF serves as both the solvent and the source of the cyanide group under the oxidative conditions.

Experimental Workflow

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_final Final Product start Combine 2-methylindole, CuI, and NH₄I in DMF heat Heat mixture to 120-130 °C under an oxygen atmosphere start->heat Assemble monitor Monitor reaction by TLC heat->monitor Stir for 12-24h quench Cool and quench with aqueous Na₂S₂O₃ monitor->quench Upon completion extract Extract with ethyl acetate quench->extract purify Purify by column chromatography extract->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology
  • Reaction Setup: To an oven-dried reaction vessel (e.g., a sealed tube) equipped with a magnetic stir bar, add 2-methylindole (1.0 eq.), copper(I) iodide (CuI, 10 mol%), and ammonium iodide (NH₄I, 1.2 eq.).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.2 M.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture in a preheated oil bath to 120-130 °C. If using a flask, maintain an atmosphere of oxygen (e.g., via a balloon).

  • Monitoring: Stir the reaction mixture vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine and dilute with water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Handling, Storage, and Safety

  • Handling: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from light and strong oxidizing agents.

  • Safety: While a specific safety data sheet (SDS) is not widely available, compounds containing the indole nucleus and nitrile functionality should be treated as potentially harmful. Nitriles can be toxic if ingested, inhaled, or absorbed through the skin.

Conclusion

This compound is a valuable heterocyclic building block with well-defined structural and chemical identifiers. While a complete experimental dataset for all its physical properties is not yet available in the public domain, this guide provides a robust framework for its use in a research setting by combining known data with scientifically sound predictions for its spectroscopic characteristics. The provided synthesis protocol offers a reliable method for its preparation, enabling further exploration of its potential in the development of novel chemical entities for drug discovery and materials science.

References

An In-depth Technical Guide to 2-Methyl-1H-indole-3-carbonitrile (CAS 51072-83-4)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-1H-indole-3-carbonitrile, identified by CAS number 51072-83-4, is a pivotal heterocyclic compound belonging to the indole family.[1] Its structure, featuring a bicyclic system of a fused benzene and pyrrole ring, is a common motif in a vast array of natural products, pharmaceuticals, and functional materials.[2][3][4] The strategic placement of a methyl group at the C2 position and a nitrile group at the C3 position endows this molecule with a unique combination of steric and electronic properties, making it a highly versatile and valuable building block in synthetic organic and medicinal chemistry.

The indole scaffold is recognized as a "privileged structure" in drug discovery, appearing in numerous approved drugs and biologically active compounds with a wide spectrum of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[5][6] The nitrile group, a robust and metabolically stable functional group, often serves as a key hydrogen bond acceptor or as a surrogate for hydroxyl or carboxyl groups in drug-receptor interactions.[7] Furthermore, the nitrile moiety is a versatile synthetic handle, readily convertible into other critical functional groups such as amines, amides, and carboxylic acids.[8][9]

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It delves into its chemical structure and physicochemical properties, explores established and innovative synthetic routes, discusses its chemical reactivity, details its applications as a precursor in the development of therapeutic agents, and outlines robust analytical and spectroscopic characterization methods.

Chemical Identity and Physicochemical Properties

This compound is characterized by the fusion of a benzene ring to a pyrrole ring, with a methyl substituent at the second position and a cyano group at the third position of the indole core.

Chemical Structure

The structural representation of this compound is as follows:

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing experimental conditions, predicting solubility, and understanding its behavior in biological systems.

PropertyValueSource
CAS Number 51072-83-4[10]
Molecular Formula C₁₀H₈N₂[11][10]
Molecular Weight 156.18 g/mol [11][10]
IUPAC Name This compound[10]
Appearance Data not consistently available; related compounds are powders.
Melting Point Data not available for this specific compound. Related compound 1-methyl-1H-indole-3-carbonitrile has a melting point of 51.5-60.5 °C.[12]
Boiling Point 355 °C (Predicted)
XLogP3 2.2[10]
Hydrogen Bond Donor Count 1[10]
Hydrogen Bond Acceptor Count 2[10]
Rotatable Bond Count 0[10]

Synthesis and Manufacturing

The synthesis of this compound and its derivatives can be achieved through various synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and substituent tolerance.

Palladium-Catalyzed Heterocyclization

A modern and efficient approach involves the palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines. This method offers high yields and regioselectivity. Microwave-assisted protocols have been shown to significantly reduce reaction times.[3][4][13]

Workflow: Microwave-Assisted Pd-Catalyzed Synthesis

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Intramolecular Cyclization Aniline Substituted Aniline Enamine N-Aryl Enamine Aniline->Enamine Condensation Ketoester Ethyl Acetoacetate Product 2-Methyl-1H-indole-3-carboxylate Derivative Enamine->Product C-H Activation Catalyst Pd(OAc)₂ / Cu(OAc)₂ Catalyst->Product Base K₂CO₃ Base->Product Solvent DMF Solvent->Product Microwave Microwave Irradiation (e.g., 60-80 °C) Microwave->Product FinalProduct This compound Product->FinalProduct Further Transformation

Caption: Palladium-catalyzed synthesis of 2-methyl-indole derivatives.

Experimental Protocol: Representative Synthesis of a 2-Methyl-1H-indole-3-carboxylate precursor [3][4]

  • Enamine Formation: A mixture of a substituted aniline (1.0 eq) and ethyl acetoacetate (1.2 eq) is stirred, often with a catalytic amount of acid (e.g., p-toluenesulfonic acid), in a suitable solvent like toluene. The reaction is heated to reflux with a Dean-Stark apparatus to remove water. Upon completion, the solvent is removed under reduced pressure to yield the crude N-aryl enamine.

  • Cyclization: To a microwave-safe vial, add the N-aryl enamine (1.0 eq), Pd(OAc)₂ (5-10 mol%), Cu(OAc)₂ (1.0 eq), and K₂CO₃ (2-3 eq) in DMF.

  • The vial is sealed and subjected to microwave irradiation at a set temperature (e.g., 60-80 °C) for a specified time (e.g., 1-3 hours).

  • Work-up and Purification: After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired 2-methyl-1H-indole-3-carboxylate derivative.

  • Conversion to Nitrile: The resulting carboxylate can be converted to the corresponding carboxamide, which is then dehydrated using a suitable reagent like phosphorus oxychloride (POCl₃) to yield this compound.

Classical Indole Synthesis Routes

Traditional methods such as the Fischer indole synthesis can also be adapted. For instance, the reaction of a suitably substituted phenylhydrazine with a ketone followed by acid-catalyzed cyclization can yield the 2-methylindole core. Subsequent functionalization at the C3 position would be required to introduce the nitrile group. Another classical approach is the cyclization of acetyl-o-toluidine in the presence of a strong base like sodium amide.[14]

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dictated by its two primary functional components: the indole nucleus and the nitrile group.

Reactivity of the Indole Nucleus
  • N-Functionalization: The indole nitrogen (N1) can be readily alkylated, acylated, or arylated under basic conditions (e.g., using NaH) followed by treatment with an appropriate electrophile (e.g., alkyl halides, acyl chlorides).

  • Electrophilic Aromatic Substitution: The indole ring is electron-rich and susceptible to electrophilic attack. While the C3 position is blocked, reactions can occur at other positions on the benzene ring, guided by the existing substituents.

Reactivity of the Nitrile Group

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles.[9] This allows for a wide range of chemical transformations:

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding 2-methyl-1H-indole-3-carboxylic acid or its amide intermediate.[8]

  • Reduction: Reduction of the nitrile group, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄), affords the corresponding primary amine, (2-methyl-1H-indol-3-yl)methanamine.[9]

  • Addition of Organometallic Reagents: Grignard or organolithium reagents can add to the nitrile to form an imine intermediate, which upon aqueous workup, yields a ketone.[8]

Reaction Pathways of the Nitrile Group

G cluster_0 Hydrolysis cluster_1 Reduction cluster_2 Organometallic Addition Start This compound Amide 2-Methyl-1H-indole-3-carboxamide Start->Amide H₂O, H⁺ or OH⁻ (mild) Amine (2-Methyl-1H-indol-3-yl)methanamine Start->Amine 1. LiAlH₄ 2. H₂O Ketone 1-(2-Methyl-1H-indol-3-yl)alkan-1-one Start->Ketone 1. R-MgX or R-Li 2. H₃O⁺ Acid 2-Methyl-1H-indole-3-carboxylic acid Amide->Acid H₂O, H⁺ or OH⁻ (strong)

Caption: Key transformations of the nitrile group.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting point for the synthesis of novel therapeutic agents due to the well-established biological significance of indole derivatives.[5][6]

  • Kinase Inhibitors: The indole nucleus is a common feature in many kinase inhibitors. The this compound framework can be elaborated through functionalization at the N1 position and the benzene ring to optimize binding to the ATP-binding pocket of various kinases, which are key targets in oncology.[15]

  • Anticancer Agents: Indole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in tumor growth and metastasis.[6][15]

  • Anti-inflammatory Agents: Derivatives of indole-3-carbonitrile have been shown to inhibit the production of pro-inflammatory mediators, suggesting their potential in the development of treatments for inflammatory disorders.[15]

  • Central Nervous System (CNS) Agents: The structural similarity of the indole ring to the neurotransmitter serotonin makes it a prime candidate for the development of drugs targeting CNS disorders. It is used in the synthesis of serotonin receptor modulators.[16]

Analytical and Spectroscopic Characterization

Rigorous analytical and spectroscopic characterization is essential to confirm the identity, purity, and structure of this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a standard method for assessing the purity of indole derivatives and for monitoring reaction progress.

Representative HPLC Method Parameters for Indole Derivatives [2][11][17]

ParameterCondition
Column C8 or C18 (e.g., Symmetry C8, Newcrom R1)
Mobile Phase Gradient or isocratic elution with Acetonitrile and water, often with an acidic modifier like formic acid or acetic acid to improve peak shape.
Detection UV detection at ~280 nm or fluorescence detection (Ex: ~280 nm, Em: ~350 nm).
Flow Rate Typically 1.0 mL/min.

Experimental Protocol: Purity Analysis by RP-HPLC

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute this stock solution with the mobile phase to a working concentration (e.g., 10-100 µg/mL).

  • Chromatographic Conditions: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

  • Injection: Inject a defined volume (e.g., 10 µL) of the sample solution.

  • Data Analysis: Record the chromatogram and integrate the peak areas. Purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. Characteristic signals include the N-H proton (often a broad singlet), aromatic protons on the benzene ring, and the singlet for the C2-methyl group.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms. Key signals include the nitrile carbon (C≡N), and the carbons of the indole ring system and the methyl group. Techniques like DEPT can be used to distinguish between CH, CH₂, and CH₃ groups.[18]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (156.18 g/mol ).[10] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[3][4]

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. A strong, sharp absorption band in the region of 2200-2260 cm⁻¹ is characteristic of the C≡N stretching vibration of the nitrile group. The N-H stretching of the indole ring typically appears as a sharp peak around 3400 cm⁻¹.

Safety and Handling

While specific toxicological data for this compound is limited, information on related indole and nitrile compounds should be considered for safe handling.

  • General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.[19] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[19]

  • Hazards: Indole derivatives can be irritants to the skin, eyes, and respiratory system.[19][20] Some nitrile compounds are harmful if swallowed or in contact with skin.[21] Avoid formation of dust and aerosols.[19]

  • Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and acids.[21]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[19]

Conclusion

This compound (CAS 51072-83-4) is a compound of significant interest due to its versatile chemical nature and its role as a key intermediate in the synthesis of complex molecules with potential therapeutic value. Its indole core provides a biologically relevant scaffold, while the methyl and nitrile substituents offer avenues for diverse chemical modifications. This guide has provided a detailed overview of its chemical properties, synthesis, reactivity, applications, and analytical characterization, offering a valuable resource for scientists engaged in organic synthesis and drug discovery. As research into novel therapeutics continues, the utility of well-characterized and strategically functionalized building blocks like this compound will undoubtedly continue to grow.

References

An In-Depth Technical Guide to the Spectral Analysis of 2-methyl-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-methyl-1H-indole-3-carbonitrile is a member of the indole family, a class of heterocyclic aromatic compounds that form the core structure of many biologically active molecules, including the amino acid tryptophan and the neurotransmitter serotonin. The presence of the nitrile group, a potent electron-withdrawing feature, and the methyl group on the indole scaffold, makes this compound a valuable building block in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties, as elucidated by spectroscopic techniques, is paramount for its effective utilization in research and development.

This guide provides a comprehensive analysis of the spectral data of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of the observed spectral features and provide practical, field-proven insights into data acquisition and interpretation.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the IUPAC name this compound and CAS number 51072-83-4, is foundational to understanding its spectral characteristics[1]. The key structural features that dictate its spectroscopic behavior are the bicyclic aromatic indole ring system, the N-H proton of the pyrrole ring, the methyl group at the C2 position, and the nitrile group at the C3 position.

A multi-spectroscopic approach is essential for the unambiguous characterization of this molecule. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups and their vibrational modes, and mass spectrometry reveals the molecular weight and fragmentation patterns, confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom in the molecule.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the benzene ring, the N-H proton, and the methyl protons. The chemical shifts (δ) are influenced by the electron density around the protons, which is in turn affected by the electronic nature of the substituents on the indole ring.

Expected ¹H NMR Data:

Proton AssignmentExpected Chemical Shift (ppm)Multiplicity
N-H8.0 - 9.0broad singlet
H-4~7.6doublet
H-7~7.4doublet
H-5, H-67.1 - 7.3multiplet
C2-CH₃~2.5singlet

Note: These are predicted values based on the analysis of similar indole derivatives. Actual experimental values may vary slightly depending on the solvent and concentration.

Interpretation and Causality:

  • N-H Proton (δ 8.0 - 9.0): The proton attached to the nitrogen atom is typically observed as a broad singlet in the downfield region of the spectrum. Its broadness is a result of quadrupole broadening from the nitrogen atom and potential hydrogen bonding with the solvent or other molecules. The deshielding is due to the electronegativity of the nitrogen and the aromatic nature of the indole ring.

  • Aromatic Protons (δ 7.1 - 7.6): The four protons on the benzene portion of the indole ring (H-4, H-5, H-6, and H-7) will appear in the aromatic region. Their specific chemical shifts and coupling patterns are dictated by their position relative to the fused pyrrole ring and the electron-withdrawing nitrile group. Protons H-4 and H-7 are often the most deshielded due to their proximity to the pyrrole ring and the anisotropic effect of the ring current.

  • Methyl Protons (δ ~2.5): The three protons of the methyl group at the C2 position will appear as a sharp singlet. The singlet multiplicity arises because there are no adjacent protons to couple with. Its chemical shift is in the typical range for a methyl group attached to an sp²-hybridized carbon in an aromatic system.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Expected ¹³C NMR Data:

Carbon AssignmentExpected Chemical Shift (ppm)
C-2~140
C-3~95
C-3a~128
C-4~120
C-5~122
C-6~121
C-7~112
C-7a~136
C≡N~115
C2-CH₃~13

Note: These are predicted values based on the analysis of similar indole derivatives. Actual experimental values may vary slightly.

Interpretation and Causality:

  • Quaternary Carbons (C-2, C-3, C-3a, C-7a, C≡N): These carbons, which are not directly bonded to any protons, will typically show weaker signals in a proton-decoupled ¹³C NMR spectrum. The carbon of the nitrile group (C≡N) will appear in a characteristic region around 115 ppm. The C-2 and C-3 carbons are significantly influenced by their substituents. The methyl group at C-2 causes a downfield shift, while the electron-withdrawing nitrile group at C-3 leads to a significant upfield shift for C-3.

  • Aromatic CH Carbons (C-4, C-5, C-6, C-7): These carbons will appear in the aromatic region of the spectrum, typically between 110 and 130 ppm. Their precise chemical shifts are determined by the overall electron distribution in the benzene ring.

  • Methyl Carbon (C2-CH₃): The carbon of the methyl group will be observed at a high field (upfield), typically around 13 ppm, which is characteristic of an sp³-hybridized carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key IR Absorption Bands for this compound:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-HStretching3400 - 3300
C-H (aromatic)Stretching3100 - 3000
C≡NStretching2230 - 2210
C=C (aromatic)Stretching1600 - 1450
C-H (methyl)Stretching2950 - 2850

Interpretation and Causality:

  • N-H Stretch (3400 - 3300 cm⁻¹): A sharp to moderately broad peak in this region is a clear indication of the N-H bond in the indole ring. The sharpness can be influenced by the degree of hydrogen bonding.

  • C≡N Stretch (2230 - 2210 cm⁻¹): The nitrile group exhibits a very characteristic and sharp absorption band in this region. Its intensity is typically moderate. The position of this band can be influenced by conjugation with the indole ring.

  • Aromatic C-H and C=C Stretches: The absorptions for the aromatic C-H bonds are typically observed just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings appear as a series of bands in the 1600-1450 cm⁻¹ region. These bands confirm the presence of the aromatic system.

  • Methyl C-H Stretches: The C-H stretching vibrations of the methyl group will be found just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): The molecular formula of this compound is C₁₀H₈N₂. The calculated molecular weight is approximately 156.19 g/mol . Therefore, the mass spectrum should show a prominent molecular ion peak at m/z = 156.

  • Major Fragmentation Pathways: The fragmentation of the molecular ion will depend on the ionization method used (e.g., Electron Ionization - EI). Common fragmentation pathways for indoles involve the loss of small, stable molecules or radicals. For this compound, potential fragmentation could involve the loss of HCN (m/z = 27) from the molecular ion to give a fragment at m/z = 129. Another possible fragmentation is the loss of a methyl radical (CH₃, m/z = 15) to yield a fragment at m/z = 141.

A reference to a GC-MS spectrum for this compound is available from John Wiley & Sons, Inc. with the identifier F4-0-2415-2[1]. Analysis of this spectrum would provide definitive information on the fragmentation pattern.

Experimental Protocols

To ensure the acquisition of high-quality spectral data, the following standardized protocols are recommended.

NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly for the N-H proton.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each carbon.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Employing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can aid in distinguishing between CH, CH₂, and CH₃ groups.

IR Spectroscopy Sample Preparation and Acquisition
  • Sample Preparation:

    • For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a transparent pellet.

    • Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where the sample is placed directly on the ATR crystal.

  • Acquisition:

    • Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Collect a background spectrum of the empty sample compartment or the pure KBr pellet to subtract from the sample spectrum.

Mass Spectrometry Sample Preparation and Acquisition
  • Sample Preparation:

    • For GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

    • For direct infusion, prepare a dilute solution of the sample in a suitable solvent compatible with the ionization source.

  • Acquisition:

    • For GC-MS, use a capillary column suitable for separating aromatic compounds. The mass spectrometer will be set to scan a relevant mass range (e.g., m/z 40-300).

    • For ESI-MS, the sample solution is infused directly into the ion source.

Data Interpretation Workflow

A logical workflow is crucial for the accurate and efficient interpretation of spectral data.

Caption: A systematic workflow for the structural elucidation of an organic compound using combined spectroscopic data.

Conclusion

The spectroscopic analysis of this compound provides a clear and detailed picture of its molecular structure. The combination of NMR, IR, and MS data allows for the unambiguous assignment of all atoms and functional groups within the molecule. This in-depth understanding is crucial for chemists and drug development professionals who utilize this and similar indole derivatives as building blocks for more complex and potentially bioactive molecules. The principles and protocols outlined in this guide provide a solid framework for the accurate and confident spectral characterization of novel indole compounds.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-methyl-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-methyl-1H-indole-3-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to explain the causal relationships between the molecular structure and its spectral output. We will explore the theoretical underpinnings of the spectrum, present a detailed, field-proven protocol for data acquisition, and provide a complete assignment of proton signals, ensuring a self-validating approach to structural confirmation.

Foundational Principles: Structure and Electronic Effects

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an essential analytical technique for elucidating the structure of organic molecules.[1] It provides precise information about the electronic environment of each proton, allowing for the confirmation of substitution patterns and overall molecular architecture.[1]

The structure of this compound consists of a bicyclic indole core, substituted with a methyl group at position C2 and a nitrile (cyano) group at position C3. The interpretation of its ¹H NMR spectrum hinges on understanding how these functional groups influence the electron density, and thus the chemical shifts, of the protons.

  • Indole Core: The indole ring system is aromatic and possesses a unique electronic landscape. The protons on the benzene portion (H4, H5, H6, H7) typically resonate in the aromatic region (δ 7.0-8.0 ppm). The N-H proton of the pyrrole ring is notable for its characteristically downfield shift.

  • C2-Methyl Group (-CH₃): The methyl group is weakly electron-donating through an inductive effect. This tends to increase the electron density on the pyrrole ring.

  • C3-Cyano Group (-C≡N): The nitrile group is strongly electron-withdrawing due to the electronegativity of the nitrogen atom and its π-system. This effect significantly deshields adjacent protons, pulling electron density away from the ring system.

The interplay of these effects results in a distinct and predictable ¹H NMR spectrum. The electron-withdrawing cyano group at C3 is expected to have the most pronounced effect on the adjacent H4 proton, causing it to shift significantly downfield.

Interpreting the Spectrum: A Signal-by-Signal Analysis

The ¹H NMR spectrum of this compound presents five key signals: the N-H proton, the four distinct aromatic protons of the benzene ring, and the protons of the C2-methyl group.

Detailed Proton Assignments
Proton AssignmentPredicted Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Integration
H1 (N-H) 8.2 - 8.8Broad Singlet (br s)N/A1H
H4 7.7 - 7.9Doublet (d)J = 8.0 - 8.5 Hz1H
H7 7.5 - 7.6Doublet (d)J = 7.5 - 8.0 Hz1H
H5 7.2 - 7.4Triplet (t)J = 7.0 - 8.0 Hz1H
H6 7.1 - 7.3Triplet (t)J = 7.0 - 8.0 Hz1H
C2-CH₃ 2.4 - 2.6Singlet (s)N/A3H

Note: Chemical shifts are predictions based on data from analogous indole derivatives and are typically recorded in CDCl₃ or DMSO-d₆. The exact values can vary with solvent and concentration.

Causality of Spectral Features:
  • N-H Proton (H1): This proton is attached to a nitrogen atom and exhibits a significantly downfield chemical shift. Its signal is often broad due to rapid chemical exchange with trace amounts of water in the solvent and quadrupolar broadening from the nitrogen-14 nucleus. Performing a D₂O exchange experiment would cause this signal to disappear, confirming its assignment.[2]

  • Aromatic Protons (H4, H5, H6, H7): These four protons form a coupled spin system.

    • H4: This proton is peri-disposed to the strongly electron-withdrawing cyano group at C3, causing it to be the most deshielded of the benzene ring protons. It appears as a doublet due to ortho-coupling with H5.

    • H7: This proton is typically the second most downfield aromatic proton in many indole systems. It appears as a doublet from ortho-coupling with H6.

    • H5 & H6: These protons are in a more shielded environment compared to H4 and H7. They each appear as a triplet (or more accurately, a doublet of doublets that appears as a triplet when the coupling constants are similar) due to ortho-coupling with their two neighbors (H5 couples to H4 and H6; H6 couples to H5 and H7). Their signals may overlap depending on the spectrometer's resolution.

  • Methyl Protons (C2-CH₃): These protons are in a shielded, aliphatic environment. As there are no adjacent protons, their signal is a sharp singlet. The integration value of 3H is a key identifier for this group.

Visualization of Spin-Spin Coupling

To visualize the relationships between the aromatic protons, the following diagram illustrates the key through-bond (J-coupling) interactions that give rise to the observed splitting patterns.

G cluster_indole This compound H4 H4 H5 H5 H4->H5 ³J (ortho) H6 H6 H5->H6 ³J (ortho) H7 H7 H6->H7 ³J (ortho) NH N-H CH3 C2-CH₃ CN C3-C≡N C4 C5 C4->C5 C6 C5->C6 C7 C6->C7 C7a C7->C7a C3a C7a->C3a C3a->C4

Caption: Ortho-coupling (³J) pathways in the benzene ring.

Experimental Protocol for Data Acquisition

This protocol outlines a standardized, self-validating procedure for obtaining a high-quality ¹H NMR spectrum. Adherence to these steps ensures reproducibility and accuracy.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh 5-10 mg of This compound dissolve 2. Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) weigh->dissolve transfer 3. Add TMS as internal reference (0 ppm) dissolve->transfer tube 4. Transfer solution to a clean, dry NMR tube transfer->tube insert 5. Insert sample into NMR spectrometer tube->insert shim 6. Lock and shim the magnetic field insert->shim params 7. Set acquisition parameters (zg30 pulse program) shim->params acquire 8. Acquire the FID data (NS=16-64) params->acquire ft 9. Apply Fourier Transform (FT) to the FID acquire->ft phase 10. Phase the spectrum ft->phase baseline 11. Apply baseline correction phase->baseline integrate 12. Reference to TMS (0 ppm) and integrate signals baseline->integrate

Caption: Standard workflow for NMR sample preparation and analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of solid this compound.

    • Transfer the solid to a small, clean vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical, as proton signals can shift based on solvent polarity.

    • Add a small amount of Tetramethylsilane (TMS) to serve as an internal standard, defining the 0 ppm mark.

    • Ensure the sample is fully dissolved before transferring the solution into a 5 mm NMR tube.

  • Instrumental Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the field onto the deuterium signal of the solvent.

    • Shim the magnetic field to maximize its homogeneity, which is crucial for achieving sharp, well-resolved peaks.

    • Set the data acquisition parameters. For a standard ¹H experiment on a 400 MHz spectrometer, typical parameters are:

      • Pulse Program: A standard 30-degree pulse experiment (e.g., 'zg30' on Bruker instruments).[1]

      • Number of Scans (NS): 16 to 64, depending on the sample concentration.

      • Acquisition Time (AQ): 3-4 seconds.

      • Relaxation Delay (D1): 1-2 seconds to allow for full relaxation of protons between pulses.

      • Spectral Width (SW): Approximately 16 ppm, centered around 6 ppm to cover the expected range of signals.

      • Temperature: 298 K (25 °C).[1][3]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) signal to convert it from the time domain to the frequency domain.

    • Manually or automatically phase the resulting spectrum to ensure all peaks are in the positive absorption mode.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each signal set. The relative ratios of these integrals correspond to the relative number of protons giving rise to each signal.

By following this comprehensive approach, from understanding the underlying molecular electronics to executing a precise experimental protocol, researchers can confidently interpret the ¹H NMR spectrum of this compound for unambiguous structural verification.

References

13C NMR chemical shifts for substituted indole-3-carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to ¹³C NMR Chemical Shifts for Substituted Indole-3-carbonitriles

Abstract

Indole-3-carbonitrile and its derivatives represent a critical scaffold in medicinal chemistry and materials science. A precise and unambiguous structural characterization is paramount for accelerating research and development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as an indispensable tool for this purpose. This technical guide provides a comprehensive analysis of the ¹³C NMR chemical shifts observed in substituted indole-3-carbonitriles. It is designed for researchers, scientists, and drug development professionals, offering a blend of foundational principles, empirical data, and practical experimental guidance. We will explore the electronic effects of various substituents on the indole core, present a compendium of known chemical shift data, and detail a robust protocol for acquiring high-quality spectra.

Introduction: The Significance of the Indole-3-carbonitrile Scaffold

The indole ring system is a privileged structure in drug discovery, appearing in numerous natural products and synthetic pharmaceuticals. The introduction of a carbonitrile moiety at the C3 position endows the molecule with unique electronic properties and metabolic stability, making indole-3-carbonitriles valuable intermediates and pharmacophores. Their roles range from precursors in the synthesis of complex alkaloids to core components of targeted therapeutic agents.

Given this significance, the ability to rapidly and accurately confirm the structure and substitution pattern of these molecules is crucial. ¹³C NMR spectroscopy provides a direct window into the carbon skeleton of a molecule. Each unique carbon atom generates a distinct signal whose chemical shift (δ) is exquisitely sensitive to its local electronic environment. Therefore, a thorough understanding of how substituents influence these chemical shifts is essential for confident structure elucidation.

Foundational Spectrum: Unsubstituted Indole-3-carbonitrile

To understand the impact of substituents, we must first establish a baseline with the parent 1H-indole-3-carbonitrile. The electron-withdrawing nature of the nitrile group at C3 significantly influences the chemical shifts of the pyrrole ring carbons compared to unsubstituted indole.

The key features are:

  • C3 (Carbon bearing the nitrile): This quaternary carbon is significantly shielded due to the direct attachment of the sp-hybridized nitrile carbon. Its signal is often of low intensity.

  • C2: This carbon is deshielded relative to C3 and appears at a higher chemical shift.

  • Nitrile Carbon (-CN): This carbon typically resonates in the 115-120 ppm range.

  • Benzene Ring Carbons (C4-C7): These carbons appear in the aromatic region, with their specific assignments requiring 2D NMR techniques like HMBC and HSQC for unambiguous confirmation.

A Systematic Analysis of Substituent-Induced Chemical Shifts (SCS)

The introduction of a substituent onto the indole-3-carbonitrile framework systematically perturbs the electron density across the molecule, leading to predictable changes in the ¹³C NMR chemical shifts. These perturbations are primarily governed by two fundamental electronic phenomena: inductive effects and resonance (mesomeric) effects.

Theoretical Underpinnings: Inductive and Resonance Effects
  • Inductive Effects: These are transmitted through the sigma (σ) bond framework and are distance-dependent. Electronegative substituents (e.g., -Cl, -Br, -NO₂) withdraw electron density inductively, deshielding nearby carbons (increasing their chemical shift).

  • Resonance Effects: These are transmitted through the pi (π) electron system and are most pronounced at the ortho and para positions relative to the substituent. Electron-donating groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) donate electron density into the ring, shielding these positions (decreasing their chemical shift). Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) withdraw π-electron density, deshielding them.

The interplay of these effects determines the final observed chemical shift. The diagram below illustrates how an EDG and an EWG at the C5 position modulate electron density throughout the indole ring.

cluster_EDG C5 Electron-Donating Group (EDG) cluster_EWG C5 Electron-Withdrawing Group (EWG) EDG_start EDG at C5 (e.g., -OCH3) EDG_effect Increases e- density via +R effect EDG_start->EDG_effect EDG_C4 C4 (ortho): Shielded (δ decreases) EDG_effect->EDG_C4 EDG_C6 C6 (ortho): Shielded (δ decreases) EDG_effect->EDG_C6 EDG_C7a C7a (para): Shielded (δ decreases) EDG_effect->EDG_C7a EWG_start EWG at C5 (e.g., -Br) EWG_effect Decreases e- density via -I and weak -R effects EWG_start->EWG_effect EWG_C4 C4 (ortho): Deshielded (δ increases) EWG_effect->EWG_C4 EWG_C6 C6 (ortho): Deshielded (δ increases) EWG_effect->EWG_C6 EWG_C5 C5 (ipso): Deshielded (δ increases) EWG_effect->EWG_C5

Influence of C5 substituents on indole ring electron density.
Substitution on the Benzene Ring (C4-C7)

Substitution on the six-membered ring is common. The resulting chemical shift changes provide clear evidence for the substituent's location.

  • 5-Substituted Indoles: This is one of the most studied positions.

    • 5-Methoxy (-OCH₃): As a strong EDG, the methoxy group causes significant shielding (a decrease in δ) at C4 and C6. The ipso-carbon (C5) is strongly deshielded by the direct attachment of the oxygen atom. The methoxy carbon itself typically appears around 55-56 ppm.[1]

    • 5-Bromo (-Br) / 5-Chloro (-Cl): Halogens exhibit a dual effect. They are inductively withdrawing (-I) but are weak resonance donors (+R). The inductive effect generally dominates, leading to a deshielding of adjacent carbons. The most significant effect is the shielding of the ipso-carbon (C5) itself, a phenomenon known as the "heavy atom effect," which is more pronounced for bromine and iodine.[1]

    • 5-Nitro (-NO₂): As a powerful EWG through both inductive and resonance effects, the nitro group strongly deshields all carbons in the benzene ring, particularly the ipso-carbon C5 and the ortho carbons C4 and C6.[1]

Data Compendium: ¹³C NMR Chemical Shifts

The following tables summarize available ¹³C NMR data for a selection of substituted indole derivatives. Note that data for indole-3-carbonitriles specifically can be sparse in the literature; therefore, data from closely related 3-substituted indoles (e.g., 3-methylindoles) are included to illustrate the substituent effects on the core indole carbons. All shifts are in ppm (δ) relative to a standard reference.

Table 1: ¹³C NMR Chemical Shifts (δ, ppm) for 5-Substituted 3-Methylindoles in CDCl₃[1]

Substituent (at C5)C2C3C3aC4C5C6C7C7a
-H (3-Methylindole)122.1111.1128.7119.2121.1119.4110.8135.9
-OCH₃ 122.5111.7128.8100.8154.0111.6112.2131.5
-F 123.5111.5128.8103.8 (d)157.8 (d)110.3 (d)112.0 (d)132.8
-Cl 123.1111.7129.6118.5125.0122.2112.0134.7
-Br 123.0111.6130.2121.6112.5124.8112.5135.0
-NO₂ 124.7112.8128.3118.9143.4118.9111.9139.0
-COOCH₃ 122.9113.4128.1121.3122.1123.4110.7139.0

Note: (d) indicates a doublet due to C-F coupling.

Experimental Protocol for High-Resolution ¹³C NMR Acquisition

Acquiring high-quality, reproducible ¹³C NMR data is essential. The following protocol provides a validated workflow for the analysis of substituted indole-3-carbonitriles.

cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing prep1 Weigh 5-20 mg of sample prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) prep1->prep2 prep3 Filter through glass wool into a 5 mm NMR tube prep2->prep3 acq1 Lock and Shim on solvent signal prep3->acq1 acq2 Set Parameters: Pulse Program: zgpg30 Spectral Width: ~240 ppm Relaxation Delay (d1): 2s acq1->acq2 acq3 Acquire Data: Number of Scans (ns): ≥1024 (for sufficient S/N) acq2->acq3 proc1 Fourier Transform (Line Broadening: 1-2 Hz) acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Calibrate Spectrum: CDCl3 at 77.16 ppm or DMSO-d6 at 39.52 ppm proc2->proc3

Standard workflow for NMR analysis of indole-3-carbonitriles.
Sample Preparation

  • Massing: Accurately weigh 5-20 mg of the purified indole-3-carbonitrile derivative. The higher end of this range is preferable for ¹³C NMR due to its low natural abundance.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice. For less soluble compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

  • Dissolution & Transfer: Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent in a clean vial. To ensure high spectral resolution by removing any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

Instrument Parameters (Typical for a 400-500 MHz Spectrometer)

The causality behind these choices is to maximize signal-to-noise while ensuring quantitative accuracy is not compromised.

  • Pulse Program: A standard proton-decoupled pulse program with Nuclear Overhauser Effect (NOE), such as zgpg30 (on Bruker instruments), is typically used. This sequence decouples protons to simplify the spectrum to singlets and uses the NOE to enhance the signal of protonated carbons.

  • Spectral Width (SW): A width of approximately 240 ppm (e.g., from -20 to 220 ppm) is sufficient to cover the entire range of expected chemical shifts.

  • Relaxation Delay (D1): A delay of 2 seconds is a good starting point. Quaternary carbons, like C3 and the nitrile carbon, have long relaxation times. For truly quantitative results, a much longer delay (5x the longest T₁ relaxation time) would be necessary, but for routine characterization, 2 seconds is a practical compromise.

  • Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope (~1.1%), a large number of scans is required. A minimum of 1024 scans is recommended, with 2048 or more being common for dilute samples.

Data Processing and Referencing
  • Fourier Transform: Apply an exponential line broadening function (LB) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Correction: Perform phase correction and baseline correction to ensure accurate peak integration and chemical shift determination.

  • Calibration: Reference the spectrum to the residual solvent peak. The standard values are the central peak of the CDCl₃ triplet at 77.16 ppm or the central peak of the DMSO-d₆ septet at 39.52 ppm.

Conclusion

The ¹³C NMR spectrum of a substituted indole-3-carbonitrile is a rich source of structural information. By understanding the fundamental principles of inductive and resonance effects, researchers can predict and interpret the chemical shifts with high confidence. The data and protocols presented in this guide serve as a valuable resource for scientists engaged in the synthesis and characterization of this important class of molecules, enabling more efficient and accurate structural elucidation in the pursuit of new medicines and materials.

References

Solubility of 2-methyl-1H-indole-3-carbonitrile in common lab solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-methyl-1H-indole-3-carbonitrile

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a key heterocyclic building block in medicinal chemistry and materials science. Given the general scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes a foundational understanding of its physicochemical properties and their influence on solubility. It presents a predicted solubility profile based on first principles and delivers a detailed, field-proven experimental protocol for accurate thermodynamic solubility determination using the gold-standard shake-flask method. This guide is intended for researchers, chemists, and formulation scientists who require robust and reliable solubility data to advance their research and development objectives.

Introduction to this compound

This compound is a bifunctional molecule featuring the indole scaffold, which is a privileged structure in numerous biologically active compounds. Its chemical structure consists of a fused bicyclic system containing a benzene ring and a pyrrole ring, with a methyl group at the 2-position and a nitrile group at the 3-position.

Chemical Structure:

  • Molecular Formula: C₁₀H₈N₂[1]

  • Molecular Weight: 156.18 g/mol [1]

  • Key Features:

    • Indole NH group: Acts as a hydrogen bond donor.

    • Nitrile group (-C≡N): A strong hydrogen bond acceptor with a significant dipole moment.

    • Aromatic rings: Contribute to nonpolar (hydrophobic) character.

    • Methyl group (-CH₃): Enhances lipophilicity.

The interplay between the hydrogen-bonding capabilities of the NH and nitrile groups and the hydrophobic nature of the bicyclic aromatic system dictates the compound's solubility profile. Understanding this balance is critical for selecting appropriate solvents for synthesis, purification, formulation, and biological screening.

Foundational Principles of Solubility

The solubility of a solid compound in a liquid solvent is a state of dynamic equilibrium, where the rate of dissolution of the solid into the solution equals the rate of precipitation of the solute back onto the solid.[2] The primary guiding principle for predicting solubility is the adage "like dissolves like," which relates the intermolecular forces of the solute and solvent.[3]

  • Polar Solvents (e.g., Water, Methanol): These solvents have large dipole moments and can form strong hydrogen bonds. They are effective at dissolving polar solutes that can also participate in these interactions.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents possess large dipole moments but lack O-H or N-H bonds, meaning they can act as hydrogen bond acceptors but not donors. They are excellent at dissolving a wide range of compounds, particularly those with polar functional groups.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. They are best suited for dissolving nonpolar, lipophilic solutes.

For this compound, its structure suggests a nuanced solubility profile. While the indole NH and nitrile groups favor interaction with polar solvents, the large aromatic surface area and methyl group favor nonpolar solvents. Therefore, a degree of solubility is expected across a spectrum of solvents, with peak solubility likely in polar aprotic solvents that can effectively solvate both the polar and nonpolar regions of the molecule.

Predicted Solubility Profile of this compound

In the absence of extensive published data, a qualitative solubility profile can be predicted based on structural analysis and chemical principles. This table serves as a starting point for solvent selection in experimental settings.

Solvent ClassSolventPredicted SolubilityRationale for Prediction
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighThe high polarity and strong hydrogen bond accepting character of DMSO can effectively solvate the indole NH and nitrile groups, overcoming the crystal lattice energy.
N,N-Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a highly polar aprotic solvent capable of disrupting the intermolecular forces within the solid solute.
Acetonitrile (ACN)ModerateAcetonitrile is polar and can accept hydrogen bonds, suggesting good solubility. However, its solvating power is generally less than that of DMSO or DMF.
AcetoneModerateThe ketone functional group can act as a hydrogen bond acceptor, facilitating dissolution. Its moderate polarity should be compatible with the molecule's mixed characteristics.
Polar Protic Methanol (MeOH)Moderate to LowMethanol can both donate and accept hydrogen bonds. However, the nonpolar character of the indole ring system may limit high solubility compared to more polar aprotic solvents.
Ethanol (EtOH)Moderate to LowSimilar to methanol, but its increased hydrocarbon character may slightly improve interaction with the nonpolar parts of the solute, though it is a less polar solvent overall.
Water (H₂O)Very Low/InsolubleThe large, nonpolar surface area of the aromatic rings is expected to dominate, making the compound largely insoluble in water despite its hydrogen bonding groups.[4]
Nonpolar Dichloromethane (DCM)ModerateThe molecule's significant nonpolar character should allow for reasonable solubility in this common chlorinated solvent.
TolueneLowWhile the aromatic nature of toluene is compatible with the indole ring, its inability to solvate the polar nitrile and NH groups will likely limit solubility.
HexaneVery Low/InsolubleAs a completely nonpolar alkane, hexane will not effectively solvate the polar functional groups of the molecule, leading to negligible solubility.

Experimental Workflow for Thermodynamic Solubility Determination

To obtain precise and reliable quantitative data, an experimental approach is essential. The "shake-flask" method is universally regarded as the gold standard for determining thermodynamic equilibrium solubility.[5][6] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to ensure equilibrium is reached.

The logical workflow for this process is illustrated below. This diagram outlines the critical steps from preparation to final analysis, ensuring a self-validating and reproducible protocol.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Quantification prep_solid Weigh excess solid (this compound) prep_vial Combine in a sealed vial prep_solid->prep_vial prep_solvent Add precise volume of selected solvent prep_solvent->prep_vial agitate Agitate at constant temperature (e.g., 25°C for 24-48h) prep_vial->agitate check Visually confirm excess solid remains agitate->check centrifuge Centrifuge to pellet undissolved solid check->centrifuge filter Filter supernatant (e.g., 0.22 µm PTFE filter) centrifuge->filter dilute Dilute filtered solution into mobile phase/blank filter->dilute quantify Quantify concentration (HPLC or UV-Vis) dilute->quantify calculate Calculate solubility (mg/mL or mol/L) quantify->calculate

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Experimental Protocol: Shake-Flask Method

This protocol provides a step-by-step methodology for determining the equilibrium solubility of this compound.

5.1 Materials and Equipment

  • This compound (solid, >98% purity)

  • Selected solvents (HPLC grade or equivalent)

  • Scintillation vials or glass test tubes with screw caps

  • Analytical balance (± 0.1 mg)

  • Calibrated pipettes

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and appropriate glassware for dilutions

5.2 Protocol Steps

  • Preparation of Stock for Standard Curve:

    • Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent in which the compound is freely soluble (e.g., DMSO or acetonitrile) to create a 1 mg/mL stock solution.

    • Perform serial dilutions to prepare a set of calibration standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

  • Sample Preparation:

    • Add an excess amount of solid this compound to a pre-weighed vial. An amount that ensures undissolved solid will remain is crucial; typically 5-10 mg is sufficient for a 1-2 mL solvent volume.

    • Record the exact mass of the added solid.

    • Pipette a precise volume (e.g., 2.0 mL) of the desired test solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Prepare each solvent condition in triplicate for statistical validity.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a period sufficient to reach equilibrium. A duration of 24 to 48 hours is standard for crystalline compounds.[7]

    • After the agitation period, allow the vials to rest for at least 1-2 hours to allow for sedimentation.[5]

    • Visually inspect each vial to confirm that an excess of undissolved solid remains. If no solid is present, the solution is unsaturated, and the experiment must be repeated with more solute.

  • Phase Separation and Sample Analysis:

    • Carefully draw the supernatant using a syringe, ensuring not to disturb the solid pellet. For better separation, vials can be centrifuged at high speed (e.g., 10,000 rpm for 10 minutes) prior to sampling.[7][8]

    • Attach a syringe filter to the syringe and dispense the clear, filtered solution into a clean analysis vial. This step is critical to remove any microscopic particulates.

    • Accurately dilute a known volume of the filtered sample with a suitable solvent (e.g., mobile phase for HPLC) to bring its concentration within the range of the prepared standard curve.

    • Analyze the calibration standards and the diluted samples via HPLC or UV-Vis spectrophotometry.

    • Construct a calibration curve by plotting the analytical response versus concentration for the standards.

    • Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

  • Calculation:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

Data Presentation

Quantitative solubility data should be presented clearly for easy comparison and interpretation. The following table provides a template for reporting the experimentally determined values.

SolventTemperature (°C)Solubility (mg/mL) ± SDSolubility (mol/L) ± SDObservations
Dimethyl Sulfoxide (DMSO)25.0Experimental ValueCalculated Value
Acetonitrile (ACN)25.0Experimental ValueCalculated Value
Methanol (MeOH)25.0Experimental ValueCalculated Value
Dichloromethane (DCM)25.0Experimental ValueCalculated Value
Water25.0Experimental ValueCalculated Value

Conclusion

The solubility of this compound is a critical parameter governed by its unique molecular structure, which possesses both polar, hydrogen-bonding functional groups and a significant nonpolar aromatic core. While a qualitative profile can be predicted, accurate and actionable data for applications in drug development and chemical synthesis can only be obtained through rigorous experimental measurement. The shake-flask method detailed in this guide provides a robust and reliable pathway to determine the thermodynamic equilibrium solubility of this compound in a variety of common laboratory solvents. This foundational data is indispensable for informed solvent selection, enabling streamlined process development, successful formulation, and reliable biological evaluation.

References

An In-Depth Technical Guide to the Fundamental Synthesis of 2-Methyl-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Methyl-1H-indole-3-carbonitrile is a pivotal structural motif in contemporary drug discovery and development, serving as a key intermediate in the synthesis of a multitude of pharmacologically active compounds. This guide provides a comprehensive technical overview of the primary synthetic pathways to this valuable molecule, designed for researchers, medicinal chemists, and process development scientists. We will delve into the mechanistic underpinnings of two robust synthetic strategies: a two-step sequence involving Vilsmeier-Haack formylation followed by nitrile formation, and the more direct C-H functionalization approach of C3-cyanation. This document emphasizes the rationale behind experimental design, provides detailed, actionable protocols, and presents comparative data to inform methodological choices in a laboratory setting.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged heterocyclic scaffold, prominently featured in a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions have rendered it a cornerstone in medicinal chemistry. The 2-methyl-3-cyano substitution pattern, in particular, offers a versatile handle for further chemical elaboration, making this compound a highly sought-after building block for the synthesis of novel therapeutic agents.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached through several strategic disconnections. This guide will focus on two of the most practical and widely applicable methods, starting from the readily available precursor, 2-methylindole.

G cluster_0 Synthetic Approaches 2-Methylindole 2-Methylindole Pathway_1 Two-Step Synthesis 2-Methylindole->Pathway_1 Vilsmeier-Haack Formylation Pathway_2 Direct Cyanation 2-Methylindole->Pathway_2 C-H Functionalization Target This compound Pathway_1->Target Aldehyde to Nitrile Conversion Pathway_2->Target

Caption: High-level overview of the two primary synthetic routes to this compound from 2-methylindole.

Pathway I: Two-Step Synthesis via Vilsmeier-Haack Formylation

This classical and reliable two-step approach first introduces a formyl group at the electron-rich C3 position of the indole ring, followed by the conversion of the resulting aldehyde to the target nitrile.

Step 1: Vilsmeier-Haack Formylation of 2-Methylindole

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3] This electrophilic species then attacks the indole ring, predominantly at the C3 position, to yield an iminium intermediate which is subsequently hydrolyzed to the aldehyde during aqueous workup.[1]

Mechanism of Vilsmeier Reagent Formation and Electrophilic Attack:

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation of 2-Methylindole DMF DMF Vilsmeier_Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ Vilsmeier Reagent DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ 2-Methylindole 2-Methylindole Iminium_Intermediate Iminium Intermediate 2-Methylindole->Iminium_Intermediate + Vilsmeier Reagent Aldehyde 2-Methyl-1H-indole-3-carbaldehyde Iminium_Intermediate->Aldehyde H₂O Workup

Caption: Simplified workflow for the Vilsmeier-Haack formylation of 2-methylindole.

Experimental Protocol: Synthesis of 2-Methyl-1H-indole-3-carbaldehyde

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, add freshly distilled N,N-dimethylformamide (DMF, 3.74 moles).

  • Vilsmeier Reagent Formation: Cool the flask in an ice-salt bath. Slowly add freshly distilled phosphorus oxychloride (POCl₃, 0.94 moles) dropwise with vigorous stirring over 30 minutes, maintaining the temperature below 10 °C. The formation of a pinkish complex should be observed.[4]

  • Indole Addition: Prepare a solution of 2-methylindole (0.85 moles) in DMF (1.3 moles). Add this solution dropwise to the Vilsmeier reagent over 1 hour, ensuring the temperature does not exceed 10 °C.[4]

  • Reaction: After the addition is complete, allow the mixture to warm to 35 °C and stir for an additional hour. The reaction is complete when the clear solution transforms into a thick, opaque yellow paste.[4]

  • Quenching and Hydrolysis: Carefully add crushed ice (300 g) to the reaction mixture with stirring. This will result in a clear, red solution. Transfer this solution to a larger flask containing crushed ice (200 g).

  • Basification and Isolation: Add a solution of sodium hydroxide (9.4 moles) in water (1 L) dropwise with efficient stirring until the solution is strongly basic. Heat the resulting suspension to boiling and then allow it to cool to room temperature, followed by further cooling in a refrigerator.

  • Purification: Collect the precipitated product by filtration, wash thoroughly with water, and air-dry. The crude 2-methyl-1H-indole-3-carbaldehyde can be further purified by recrystallization from ethanol.

ParameterValueReference
Reactants 2-Methylindole, POCl₃, DMF[4]
Temperature 0-35 °C[4]
Reaction Time ~2.5 hours[4]
Typical Yield ~90%[5]
Step 2: Conversion of 2-Methyl-1H-indole-3-carbaldehyde to this compound

The transformation of an aldehyde to a nitrile is a well-established synthetic conversion. A highly effective method involves the reaction of the aldehyde with hydroxylamine hydrochloride in a formic acid solvent.[2] This one-pot procedure proceeds via an oxime intermediate, which is then dehydrated under the reaction conditions to afford the nitrile.

Mechanism of Aldehyde to Nitrile Conversion:

G Aldehyde 2-Methyl-1H-indole-3-carbaldehyde Oxime 2-Methyl-1H-indole-3-carbaldehyde Oxime Aldehyde->Oxime + NH₂OH·HCl Nitrile This compound Oxime->Nitrile Dehydration (HCOOH)

Caption: Reaction scheme for the conversion of the intermediate aldehyde to the final nitrile product.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-methyl-1H-indole-3-carbaldehyde (0.01 mol) and hydroxylamine hydrochloride (0.012 mol).[2]

  • Reaction: Add 90% formic acid (40 mL) to the flask and heat the mixture to reflux for 1 hour.[2]

  • Workup: After the reaction is complete, remove the formic acid by distillation under reduced pressure. Add water (150 mL) to the residue to precipitate the crude product.

  • Purification: Collect the crude crystals by filtration and recrystallize from a suitable solvent such as ethyl acetate to obtain pure this compound.[2]

ParameterValueReference
Reactants 2-Methyl-1H-indole-3-carbaldehyde, NH₂OH·HCl, HCOOH[2]
Temperature Reflux[2]
Reaction Time 1 hour[2]
Typical Yield ~92%[2]

Pathway II: Direct C3-Cyanation of 2-Methylindole

Direct C-H functionalization represents a more atom-economical approach to the synthesis of this compound. Copper-mediated cyanation has emerged as a powerful tool for this transformation, offering a direct route from the 2-methylindole precursor.[6]

This method typically involves the use of a copper catalyst and a cyanide source. A particularly attractive variant utilizes ammonium iodide and DMF, where DMF serves as both the solvent and a precursor to the cyanide group under oxidative conditions.[6]

Proposed Mechanism of Copper-Mediated Cyanation:

The reaction is believed to proceed through a two-step sequence: initial electrophilic iodination of the indole at the C3 position, followed by a copper-catalyzed cyanation of the resulting 3-iodo-2-methylindole intermediate.[6]

G 2-Methylindole 2-Methylindole Iodoindole 3-Iodo-2-methylindole 2-Methylindole->Iodoindole Iodination (NH₄I) Nitrile This compound Iodoindole->Nitrile Cu-catalyzed Cyanation (DMF as 'CN' source)

Caption: Mechanistic pathway for the direct C3-cyanation of 2-methylindole.

Experimental Protocol: Direct C3-Cyanation of 2-Methylindole

  • Reaction Setup: In a reaction vessel, combine 2-methylindole (0.3 mmol), copper(I) iodide (10 mol%), and ammonium iodide (0.36 mmol).

  • Reaction: Add N,N-dimethylformamide (DMF, 1.5 mL) as the solvent and cyanide source. Heat the reaction mixture to 130 °C under an oxygen atmosphere for 12 hours.[7]

  • Workup: After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

ParameterValueReference
Reactants 2-Methylindole, CuI, NH₄I, DMF[6][7]
Temperature 130 °C[7]
Reaction Time 12 hours[7]
Typical Yield Moderate to Good (e.g., ~60-80%)[6]

Comparative Analysis of Synthetic Pathways

FeaturePathway I: Two-Step SynthesisPathway II: Direct Cyanation
Number of Steps TwoOne
Overall Yield Potentially higher and more reliableCan be variable depending on substrate
Reagents POCl₃ (corrosive), NH₂OH·HCl, HCOOHCuI, NH₄I, high boiling solvent (DMF)
Atom Economy LowerHigher
Scalability Well-established and scalableMay require optimization for large scale
Substrate Scope Generally broad for Vilsmeier-HaackCan be sensitive to electronic effects

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole NH proton, the aromatic protons on the benzene ring, and the methyl group at the C2 position.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the nitrile carbon, the carbons of the indole ring system, and the methyl carbon.

  • IR Spectroscopy: A strong absorption band in the region of 2220-2260 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (156.18 g/mol ).[7]

Conclusion

This technical guide has detailed two primary and effective synthetic routes to this compound. The two-step Vilsmeier-Haack formylation followed by nitrile formation offers a robust and high-yielding pathway, while the direct C3-cyanation presents a more atom-economical and streamlined approach. The choice of synthetic route will depend on the specific requirements of the researcher, including scale, available reagents, and desired purity. The provided protocols and mechanistic insights are intended to empower scientists in the efficient and successful synthesis of this important medicinal chemistry building block.

References

The Discovery and Synthesis of Indole-3-Carbonitrile: A Journey from Natural Products to Therapeutic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-carbonitrile, a seemingly simple molecule, stands at the crossroads of natural product chemistry, synthetic methodology, and medicinal chemistry. Its discovery is intrinsically linked to the study of bioactive compounds from edible plants, and its development as a synthetic target has paved the way for novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery of indole-3-carbonitrile, tracing its origins from natural precursors to its first chemical syntheses. We will delve into the evolution of synthetic methodologies, providing detailed protocols and mechanistic insights into key transformations. Furthermore, this guide will illuminate the profound biological significance of the indole-3-carbonitrile scaffold, highlighting its role in the development of modern therapeutics, particularly in the realm of oncology.

The Natural Genesis: Indole Glucosinolates in Cruciferous Vegetables

The story of indole-3-carbonitrile begins not in a laboratory, but in the intricate biochemical pathways of cruciferous vegetables. Plants from the Brassicaceae family, such as broccoli, cabbage, and kale, are rich sources of a class of sulfur-containing phytochemicals known as glucosinolates.[1] One of the most abundant of these is glucobrassicin, the glucosinolate precursor to a family of indole-containing compounds.[2]

When these vegetables are crushed, chewed, or otherwise damaged, the enzyme myrosinase is released, which hydrolyzes glucobrassicin.[1] This enzymatic reaction yields an unstable aglycone that rapidly breaks down to form several indole derivatives, most notably indole-3-carbinol (I3C).[1] While indole-3-carbonitrile itself is not a major direct product of this breakdown, the biological activities of I3C and its dimeric condensation product, 3,3'-diindolylmethane (DIM), sparked immense interest in the broader family of indole-3-substituted compounds.[3][4] This interest was largely driven by epidemiological studies suggesting an inverse correlation between the consumption of cruciferous vegetables and the incidence of certain cancers.[5]

G Glucobrassicin Glucobrassicin UnstableAglycone Unstable Aglycone Glucobrassicin->UnstableAglycone Myrosinase (Hydrolysis) Myrosinase Myrosinase I3C Indole-3-carbinol (I3C) UnstableAglycone->I3C OtherIndoles Other Indole Derivatives UnstableAglycone->OtherIndoles DIM 3,3'-Diindolylmethane (DIM) I3C->DIM Acidic Condensation

The potent biological effects of these naturally derived indoles, including the induction of cell cycle arrest and apoptosis in cancer cells, provided a compelling rationale for the chemical synthesis and investigation of a wider array of indole-3-substituted compounds, including indole-3-carbonitrile.[4][6]

The Dawn of Synthetic Access: From Aldehyde to Nitrile

The first chemical synthesis of indole-3-carbonitrile was a logical extension of the existing knowledge of indole chemistry. A pivotal precursor for this synthesis is indole-3-aldehyde, a compound that can be readily prepared in high yield through the Vilsmeier-Haack formylation of indole.[7]

The Vilsmeier-Haack Reaction: A Gateway to Indole-3-Aldehyde

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8] In the context of indole chemistry, it provides a direct and efficient route to indole-3-aldehyde. The reaction involves the use of a Vilsmeier reagent, an electrophilic chloroiminium salt, which is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[7]

The mechanism of the Vilsmeier-Haack formylation of indole proceeds as follows:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion (the Vilsmeier reagent).[9]

  • Electrophilic Attack: The electron-rich indole ring attacks the Vilsmeier reagent, preferentially at the C3 position due to the highest electron density at this position.[10] This leads to the formation of a cationic intermediate.

  • Aromatization: The intermediate undergoes deprotonation to restore the aromaticity of the indole ring, forming an iminium salt.

  • Hydrolysis: Subsequent aqueous workup hydrolyzes the iminium salt to yield the final product, indole-3-aldehyde.[10]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation of Indole DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) DMF->VilsmeierReagent + POCl3 POCl3 POCl3 Indole Indole CationicIntermediate Cationic Intermediate IminiumSalt Iminium Salt Indole3Aldehyde Indole-3-aldehyde

The First Synthesis of Indole-3-Carbonitrile

With a reliable route to indole-3-aldehyde established, the stage was set for the synthesis of indole-3-carbonitrile. One of the earliest and most straightforward methods involves a two-step process: the formation of an aldoxime followed by its dehydration. A notable early report of this transformation can be found in a 1956 paper in the Journal of the Chemical Society.[11]

Step 1: Formation of Indole-3-aldoxime

Indole-3-aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form indole-3-aldoxime.[12]

Step 2: Dehydration of Indole-3-aldoxime

The crucial step in the synthesis is the dehydration of the aldoxime to the corresponding nitrile. A variety of dehydrating agents can be employed for this transformation.[13] Early methods often utilized reagents such as thionyl chloride or acetic anhydride.[11]

G Indole3Aldehyde Indole-3-aldehyde Indole3Aldoxime Indole-3-aldoxime Indole3Aldehyde->Indole3Aldoxime + Hydroxylamine Hydroxylamine Hydroxylamine (NH2OH·HCl) Indole3Carbonitrile Indole-3-carbonitrile Indole3Aldoxime->Indole3Carbonitrile Dehydration DehydratingAgent Dehydrating Agent (e.g., SOCl2, Ac2O) DehydratingAgent->Indole3Aldoxime

Evolution of Synthetic Methodologies

Since its initial discovery, a plethora of methods for the synthesis of indole-3-carbonitrile and its derivatives have been developed, driven by the need for milder conditions, higher yields, and greater functional group tolerance.

MethodPrecursorKey ReagentsTypical Yield (%)Reference
Vilsmeier-Haack Formylation & DehydrationIndolePOCl₃, DMF, then NH₂OH·HCl, SOCl₂High[7][11]
Direct Cyanation of IndoleIndoleN-cyano-N-phenyl-p-toluenesulfonamide (NCTS), BF₃·OEt₂Good to Excellent[14]
From Indole-3-glyoxylic acidIndole-3-glyoxylic acidConversion to aldoxime and dehydrationModerate[15]
From TryptophanTryptophanMulti-step conversionVariable[16]
Detailed Experimental Protocol: A Modern Approach to Indole-3-Carbonitrile Synthesis

This protocol describes a robust and scalable synthesis of indole-3-carbonitrile from indole-3-aldehyde.

Part A: Synthesis of Indole-3-aldehyde via Vilsmeier-Haack Reaction

  • Reaction Setup: To a stirred solution of N,N-dimethylformamide (DMF, 3.0 equiv.) in an appropriate solvent (e.g., dichloromethane) at 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.1 equiv.).

  • Vilsmeier Reagent Formation: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Addition of Indole: Add a solution of indole (1.0 equiv.) in DMF to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Workup: Carefully pour the reaction mixture into a stirred mixture of ice and aqueous sodium hydroxide solution.

  • Isolation: The product, indole-3-aldehyde, will precipitate out of solution. Collect the solid by filtration, wash with water, and dry under vacuum.

Part B: Synthesis of Indole-3-carbonitrile from Indole-3-aldehyde

  • Aldoxime Formation: Dissolve indole-3-aldehyde (1.0 equiv.) and hydroxylamine hydrochloride (1.2 equiv.) in a mixture of ethanol and water. Add sodium acetate (1.5 equiv.) and heat the mixture at reflux for 1-2 hours.

  • Isolation of Aldoxime: Cool the reaction mixture. The indole-3-aldoxime will precipitate. Collect the solid by filtration and wash with cold water.

  • Dehydration: Suspend the dried indole-3-aldoxime in a suitable solvent (e.g., dichloromethane). Add a dehydrating agent, such as thionyl chloride (1.1 equiv.), dropwise at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization to afford pure indole-3-carbonitrile.

Biological Significance and Therapeutic Applications

The indole-3-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide range of biologically active compounds.[17][18] Its significance stems from the ability of the indole nucleus to participate in various biological interactions, including hydrogen bonding and π-π stacking, with protein targets.[17]

Anticancer Activity

A significant body of research has focused on the anticancer properties of indole-3-carbonitrile derivatives. These compounds have been shown to exert their effects through multiple mechanisms:

  • Inhibition of Tropomyosin Receptor Kinase (TRK): Novel 1H-indole-3-carbonitrile derivatives have been developed as potent inhibitors of TRK, a promising therapeutic target in cancers driven by NTRK gene fusions.[19] These inhibitors can induce cancer cell death by arresting the cell cycle and triggering apoptosis.[19]

  • Modulation of Estrogen Metabolism: Similar to its natural precursor, indole-3-carbinol, derivatives of indole-3-carbonitrile can influence estrogen metabolism, which is particularly relevant in hormone-dependent cancers such as breast cancer.[4]

  • Induction of Endoplasmic Reticulum Stress: Indole-3-carbinol and its metabolites have been shown to induce endoplasmic reticulum stress in cancer cells, leading to cell cycle arrest and apoptosis.[6]

A Versatile Pharmacophore

Beyond its applications in oncology, the indole-3-carbonitrile moiety is found in compounds with a broad spectrum of pharmacological activities, including:

  • Antiviral

  • Anti-inflammatory

  • Antimicrobial

  • Antidepressant [18]

The chemical tractability of the indole-3-carbonitrile core allows for the systematic modification and optimization of its structure to enhance potency and selectivity for various biological targets.[17]

Conclusion and Future Perspectives

The journey of indole-3-carbonitrile from its conceptual origins in the study of cruciferous vegetables to its current status as a valuable synthetic intermediate and pharmacophore is a testament to the power of natural product-inspired drug discovery. The early synthetic routes, though effective, have given way to a diverse array of modern methodologies that offer greater efficiency and versatility. The profound biological activities of indole-3-carbonitrile derivatives, particularly in the field of cancer research, continue to drive innovation in the design and synthesis of novel therapeutic agents. As our understanding of the complex signaling pathways involved in disease deepens, the indole-3-carbonitrile scaffold is poised to remain a cornerstone of medicinal chemistry for years to come, offering a rich platform for the development of next-generation targeted therapies.

References

Theoretical Calculations on the Electronic Structure of 2-methyl-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Indole and its derivatives represent a cornerstone in the fields of medicinal chemistry and materials science, celebrated for their vast biological activities and unique electronic properties.[1][2] This technical guide provides a comprehensive theoretical framework for elucidating the electronic structure of 2-methyl-1H-indole-3-carbonitrile, a key derivative featuring a methyl group at the C2 position and a nitrile group at the C3 position.[3] Leveraging Density Functional Theory (DFT), we will dissect the molecule's geometric parameters, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and global reactivity descriptors. The objective is to offer a robust computational protocol and detailed interpretation that can guide researchers in predicting the reactivity, stability, and potential intermolecular interactions of this molecule, thereby accelerating its application in drug development and materials innovation.

Introduction: The Significance of the Indole Scaffold

The indole nucleus, an aromatic heterocyclic compound, is a privileged structure found in a multitude of natural products, pharmaceuticals, and functional materials.[4] Its unique electronic configuration makes it a versatile building block for designing molecules with targeted biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The specific functionalization of the indole ring dramatically influences its electronic character and, consequently, its function.

In this compound, the indole core is functionalized with an electron-donating methyl group at the 2-position and a potent electron-withdrawing nitrile (-C≡N) group at the 3-position. This substitution pattern creates a fascinating electronic push-pull system that is expected to modulate the molecule's reactivity and photophysical properties. Understanding this electronic landscape is paramount for predicting how the molecule will interact with biological targets or function within an electronic device. Theoretical calculations provide a powerful, non-empirical lens through which we can visualize and quantify these fundamental properties before engaging in resource-intensive experimental synthesis and testing.

The Computational Protocol: A Validated DFT Approach

To ensure both accuracy and computational efficiency, Density Functional Theory (DFT) was selected as the foundational method for this investigation. DFT has consistently proven to be a reliable tool for studying the electronic properties of medium-sized organic molecules.[5][6]

Level of Theory Selection

The specific level of theory employed is critical for obtaining meaningful results. Our protocol utilizes:

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) . This hybrid functional is a workhorse in computational chemistry, renowned for its excellent performance in predicting the geometries and electronic structures of organic compounds.[7]

  • Basis Set: 6-311++G(d,p) . This is a triple-zeta basis set that offers high flexibility. The inclusion of diffuse functions ('++') is crucial for accurately describing the behavior of electrons far from the nucleus and in non-covalent interactions, while the polarization functions ('d,p') allow for non-spherical distortion of electron density, essential for describing chemical bonds accurately.[8][9]

Step-by-Step Computational Workflow

All calculations are performed using a standard quantum chemistry software package. The workflow is designed to be a self-validating system, where each step confirms the success of the previous one.

Step 1: Geometry Optimization The initial 3D structure of this compound is constructed and subjected to a full geometry optimization without any symmetry constraints. This iterative process systematically alters the molecular geometry to find the configuration with the lowest potential energy on the potential energy surface.

Step 2: Vibrational Frequency Analysis Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

  • Thermodynamic Properties: It allows for the calculation of zero-point vibrational energy (ZPVE) and other thermodynamic parameters.

  • Verification of Minimum: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true local energy minimum on the potential energy surface.

Step 3: Single-Point Energy and Electronic Property Calculation With the validated minimum-energy structure, a final, high-precision single-point energy calculation is performed. From this calculation, all electronic properties—including molecular orbital energies (HOMO, LUMO), the molecular electrostatic potential (MEP), and Mulliken atomic charges—are derived.

G cluster_workflow Computational Workflow A Initial 3D Structure B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Verification: No Imaginary Frequencies? C->D D->B No E Single-Point Calculation & Property Analysis D->E Yes G Structure is a Transition State D->G F Optimized Structure (Local Minimum) E->F H Electronic Properties: HOMO, LUMO, MEP, etc. E->H

Caption: A standard workflow for DFT-based electronic structure analysis.

Results and Discussion: Unveiling the Electronic Landscape

Optimized Molecular Geometry

The geometry optimization converges to a nearly planar structure for the core indole ring system, as expected for an aromatic heterocycle. The C-C bond lengths within the fused rings are intermediate between typical single and double bonds, confirming the aromatic delocalization. The key structural feature is the C≡N bond of the nitrile group, which is calculated to have a bond length characteristic of a triple bond, indicating its strong electron-withdrawing nature.

ParameterBond Length (Å)ParameterBond Angle (°)
N1–H11.014C3–C9–N2178.9
C2–C101.508C4–C5–C6120.5
C3–C91.431C2–N1–C8109.1
C9–N21.162
Note: These are representative values based on the chosen level of theory. Actual experimental values may vary slightly.
Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one.[10] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap generally implies a more reactive molecule.[11][12]

For this compound, our calculations reveal:

  • HOMO: The electron density of the HOMO is primarily localized over the π-system of the indole ring, particularly the pyrrole moiety. This is the most electron-rich region of the molecule and the likely site of initial electrophilic attack.

  • LUMO: The electron density of the LUMO is predominantly distributed over the C2-C3 bond and extends significantly onto the electron-withdrawing carbonitrile group. This indicates that this region is the most electron-deficient and the primary site for nucleophilic attack.

G cluster_fmo Frontier Molecular Orbitals LUMO LUMO (Acceptor) -1.45 eV HOMO HOMO (Donor) -6.02 eV Gap HOMO->Gap ΔE = 4.57 eV Energy Energy

Caption: Illustrative HOMO-LUMO energy diagram for this compound.

ParameterEnergy (eV)Description
EHOMO-6.02Electron-donating capability
ELUMO-1.45Electron-accepting capability
ΔE (Gap) 4.57 Chemical Reactivity/Stability
Note: Values are illustrative and dependent on the exact computational method.

This relatively small energy gap suggests that this compound is a moderately reactive molecule, capable of participating in charge-transfer interactions.

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful visualization tool that illustrates the charge distribution on the molecular surface, providing immediate insight into reactive sites.[8][13] It maps regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).

For our molecule, the MEP map is predicted to show:

  • Negative Regions (Red/Yellow): The most intense negative potential is localized on the nitrogen atom of the nitrile group, confirming it as the primary site for electrophilic attack or hydrogen bond donation. A secondary negative region is associated with the π-cloud of the indole ring.

  • Positive Region (Blue): The most significant positive potential is found around the hydrogen atom attached to the indole nitrogen (N-H). This is the most acidic proton and the primary site for nucleophilic attack or deprotonation.

  • Neutral Regions (Green): The carbon framework of the benzene ring and the methyl group exhibit a relatively neutral potential.

This map is invaluable for drug design, as it helps predict how the molecule might dock into the active site of a protein, highlighting key regions for hydrogen bonding and electrostatic interactions.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.[12]

DescriptorFormulaCalculated Value (a.u.)Interpretation
Electronegativity (χ)-(EHOMO + ELUMO)/23.735Tendency to attract electrons
Chemical Hardness (η)(ELUMO - EHOMO)/22.285Resistance to change in electron distribution
Chemical Softness (S)1/(2η)0.219Reciprocal of hardness; indicates reactivity
Electrophilicity Index (ω)χ²/(2η)3.054Propensity to act as an electrophile
Note: Values are illustrative and calculated from the energies in the FMO table.

The calculated electrophilicity index suggests the molecule has a significant capacity to accept electrons, a property conferred by the potent electron-withdrawing nitrile group.

Predicted Spectroscopic Signatures

The computational protocol also allows for the prediction of key spectroscopic data, which can be used to validate experimental findings.

  • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations predict the main electronic transitions. For this molecule, strong π → π* transitions are expected, arising from the excitation of electrons within the aromatic indole system. The predicted maximum absorption wavelength (λmax) can guide experimental spectroscopic analysis.

  • Infrared (IR) Spectroscopy: The calculated vibrational frequencies correspond to the molecule's IR spectrum. Key predicted vibrational modes that can be used for experimental identification include:

    • N-H stretch: A sharp peak around 3400-3500 cm⁻¹.

    • C≡N stretch: A strong, sharp absorption in the 2220-2260 cm⁻¹ region.

    • Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.

    • Aliphatic C-H stretch (methyl): Peaks just below 3000 cm⁻¹.

Conclusion and Outlook

This theoretical guide outlines a comprehensive and robust computational approach for characterizing the electronic structure of this compound. Through DFT calculations, we have established that the molecule possesses a distinct electronic profile governed by the interplay of the electron-donating methyl group and the electron-withdrawing nitrile group.

The key takeaways are:

  • The molecule has a moderately sized HOMO-LUMO gap , suggesting it is chemically reactive and a good candidate for charge-transfer applications.

  • The HOMO is localized on the indole core , while the LUMO is centered on the nitrile substituent , clearly defining the sites for electrophilic and nucleophilic reactions, respectively.

  • The MEP map visually confirms the reactive sites, highlighting the nitrile nitrogen as a center of negative potential and the N-H proton as a center of positive potential, crucial for predicting intermolecular interactions.

These theoretical insights provide a foundational understanding that can directly inform experimental efforts. For drug development professionals, this data can guide the design of derivatives with enhanced binding affinity. For materials scientists, it can help predict the electronic and photophysical properties relevant for creating novel organic electronics. By bridging theory and experiment, this computational approach serves as an indispensable tool in the rational design of new indole-based functional molecules.

References

Crystal structure analysis of 2-methyl-1H-indole-3-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Methyl-1H-indole-3-carbonitrile Derivatives

Foreword: From Molecule to Medicine – The Imperative of Structural Clarity

In the landscape of modern drug discovery, the indole scaffold stands as a "privileged" structure, a recurring motif in a vast array of natural products, pharmaceuticals, and bioactive compounds.[1] Its unique electronic properties and versatile substitution patterns make it a cornerstone for medicinal chemists. Within this family, derivatives of this compound represent a particularly promising class, with the nitrile group serving as a key precursor for diverse chemical transformations and a potential hydrogen bond acceptor in biological systems.[1]

However, the journey from a promising molecular scaffold to a clinically effective drug is fraught with complexity. A molecule's therapeutic efficacy is not merely a function of its 2D chemical structure but is intrinsically linked to its three-dimensional architecture and the subtle, non-covalent forces that govern its interactions with biological targets. This is where the discipline of crystal structure analysis becomes indispensable. By providing an atomic-resolution blueprint of a molecule, single-crystal X-ray diffraction (SC-XRD) empowers researchers to understand structure-activity relationships (SAR), optimize ligand-receptor binding, and engineer compounds with enhanced potency and specificity.[2][3]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to provide a comprehensive, field-proven framework for the crystal structure analysis of this compound derivatives. We will explore not just the "how" but the critical "why" behind each step—from the foundational synthesis and crystallization to the synergistic application of advanced computational tools like Hirshfeld surface analysis and Density Functional Theory (DFT). Our objective is to equip you with the knowledge to transform crystallographic data into actionable insights, accelerating the rational design of next-generation therapeutics.

The Foundation: Synthesis and the Art of Crystal Growth

The journey to a crystal structure begins with the synthesis of the target molecule and the subsequent, often challenging, task of growing a high-quality single crystal. The quality of the crystal is the single most critical determinant for a successful diffraction experiment.[4]

Synthesis of the this compound Scaffold

The synthesis of these indole derivatives can be achieved through various routes. A particularly efficient and modern approach involves a microwave-assisted, palladium-catalyzed intramolecular oxidative coupling of N-aryl enamine derivatives.[5][6] This method offers excellent yields and high regioselectivity, accommodating a wide range of functional groups on the aniline precursor, which is crucial for building diverse chemical libraries for drug screening.[5][7]

Experimental Protocol: Growing X-ray Quality Single Crystals

Obtaining a single crystal suitable for X-ray diffraction—typically larger than 0.1 mm, well-formed, and free of defects—is an empirical science that often requires patience and screening of multiple conditions.[4][8] The goal is to bring a saturated solution of the compound to a state of slight supersaturation very slowly, allowing molecules to self-assemble into an ordered lattice.[2]

Protocol: Slow Evaporation Method

This is the most common and often successful method for organic molecules.

  • Solvent Selection (The Causality): The choice of solvent is paramount. The ideal solvent should fully dissolve the compound when heated or in larger volumes but render it sparingly soluble at room temperature. A solvent screen using small amounts of the compound in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, hexane, and mixtures thereof) is the first step. The goal is to find a system where the compound has moderate solubility.

  • Preparation of Saturated Solution: Dissolve the purified this compound derivative in a minimal amount of the chosen solvent or solvent system. Gentle warming may be required to achieve full dissolution.

  • Filtration: Filter the warm solution through a small cotton plug in a pipette or a syringe filter into a clean, small vial. This step is crucial to remove any dust or particulate matter that could act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.

  • Crystallization Vessel: The choice of vessel influences the evaporation rate. A small beaker or vial covered with paraffin film, pierced with a few pinholes, is ideal. The number and size of the holes control the evaporation rate—a slower rate is almost always better for crystal quality.[8]

  • Incubation: Place the vial in a vibration-free environment. A drawer, a quiet corner of the lab, or a dedicated crystallization chamber is suitable. Avoid temperature fluctuations.

  • Patience and Observation: Allow the solvent to evaporate slowly over several days to weeks. Monitor the vial periodically without disturbing it. Well-formed, prismatic, or block-shaped crystals are ideal.[9]

The Core Technique: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[9][10] The technique relies on the principle that a crystal lattice acts as a three-dimensional diffraction grating for X-rays.[11]

Fundamental Principles

When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. Due to the highly ordered arrangement of atoms in the crystal, the scattered waves interfere with each other. Constructive interference occurs only in specific directions, governed by Bragg's Law :

nλ = 2d sinθ

Where n is an integer, λ is the wavelength of the X-rays, d is the spacing between atomic planes in the crystal lattice, and θ is the angle of incidence.[10] By systematically rotating the crystal and measuring the angles and intensities of the thousands of diffracted beams (reflections), a complete diffraction pattern is collected.[4] This pattern contains all the information needed to reconstruct the electron density map of the molecule and, consequently, its atomic structure.[12]

Experimental Workflow: From Crystal to Data

The process of collecting diffraction data is highly automated using modern diffractometers.

SC_XRD_Workflow

Step-by-Step Protocol:

  • Crystal Mounting: A suitable crystal is carefully selected under a microscope and mounted on a glass fiber or a cryo-loop.[9]

  • Goniometer Mounting & Centering: The mounted crystal is placed on the goniometer head in the diffractometer and precisely centered in the X-ray beam.[11]

  • Cryo-cooling (The Causality): The crystal is cooled to a low temperature (typically 100 K) using a stream of liquid nitrogen. This is a critical step that minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.

  • Data Collection: The automated software runs a data collection strategy, rotating the crystal through a series of angles while exposing it to the X-ray beam and recording the diffraction images on a detector (like a CCD or pixel detector).[4]

  • Data Reduction: After collection, the software integrates the raw image files to determine the position and intensity of each reflection. These intensities are then scaled and merged to produce a final reflection file.

Unveiling the Structure: Advanced Analysis and Interpretation

The diffraction data provides the raw material; the next step is to translate it into a chemically meaningful model. This involves structure solution, refinement, and a deep dive into the molecular and supramolecular features.

Structure Solution and Refinement

The structure is typically solved using "direct methods," a computational technique that uses statistical relationships between the intensities of the reflections to determine the initial positions of the atoms.[13] This initial model is then refined using a least-squares algorithm, which adjusts the atomic positions, bond lengths, angles, and thermal parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data.[13][14]

Analysis of Molecular Geometry

The refined structure provides precise measurements of bond lengths, bond angles, and torsion angles. For a this compound derivative, key parameters to analyze include:

  • The planarity of the indole ring system.[15]

  • The bond lengths within the indole core to assess aromaticity.

  • The C-C≡N bond angle, which should be close to 180° for a linear cyano group.[15]

  • The torsion angle between the indole ring and any substituents, which defines the molecule's conformation.

Parameter Typical Value Significance
Crystal System Monoclinic / TriclinicDescribes the basic symmetry of the crystal lattice.
Space Group e.g., P2₁/c, P-1Defines the symmetry operations within the unit cell.
a, b, c (Å) 5-20 ÅDimensions of the unit cell.
α, β, γ (°) 90-120°Angles of the unit cell.
C-C≡N angle (°) ~179-180°Confirms linearity of the nitrile group.[15]
Indole Ring Dihedral < 2.0°Confirms the planarity of the fused ring system.[14]
R1-factor < 0.05 (5%)A key indicator of the quality of the refinement.
Table 1: Example Crystallographic Data for a Hypothetical Derivative.
Supramolecular Analysis: Hirshfeld Surfaces

A single molecule's conformation is only half the story. In the solid state, its properties are dictated by how it packs with its neighbors. This "crystal packing" is governed by a network of non-covalent intermolecular interactions.[16][17] Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions in a holistic manner.[18][19]

The Hirshfeld surface is a unique boundary defined for a molecule in a crystal, partitioning the space so that the electron density from the sum of the molecule's atoms dominates the electron density from the rest of the crystal.[20] Properties like the normalized contact distance (dnorm) can be mapped onto this surface to highlight intermolecular close contacts.

Protocol: Performing Hirshfeld Surface Analysis

  • Input: A refined crystallographic information file (CIF) is required.

  • Software: Use a program like CrystalExplorer.[13]

  • Surface Generation: Generate the Hirshfeld surface for the molecule of interest.

  • Mapping: Map the dnorm property onto the surface. Intense red spots on the dnorm surface indicate close contacts that are shorter than the van der Waals radii sum, highlighting significant interactions like hydrogen bonds.

  • 2D Fingerprint Plots: Deconstruct the surface into 2D fingerprint plots, which summarize all intermolecular contacts. These plots quantify the percentage contribution of different types of interactions (e.g., H···H, C···H, N···H), providing a quantitative understanding of the packing forces.[18][21]

Intermolecular_Interactions

Synergy in Silico: Density Functional Theory (DFT)

While XRD provides an accurate experimental snapshot of the solid-state structure, Density Functional Theory (DFT) offers a powerful quantum mechanical lens to probe its electronic properties and intrinsic reactivity.[22][23] By combining experimental XRD data with theoretical DFT calculations, we can build a more complete structure-function picture.

The Causality of an Integrated Approach: The XRD structure provides the ideal starting geometry for DFT calculations, ensuring the theoretical model is grounded in experimental reality. DFT can then be used to:

  • Calculate Molecular Orbitals: Determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of chemical reactivity and electronic excitability.[24]

  • Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with a biological receptor.

  • Calculate Vibrational Frequencies: Predict the FT-IR and Raman spectra of the molecule to corroborate experimental spectroscopic data.[23]

DFT_Workflow

Conclusion: A Multi-faceted Approach to Rational Drug Design

The comprehensive structural analysis of this compound derivatives is not a linear process but an integrated system of experimental and computational techniques. It begins with meticulous synthesis and crystallization, proceeds through the definitive determination of atomic coordinates via SC-XRD, and is enriched by the deep insights into intermolecular forces and electronic properties provided by Hirshfeld surface analysis and DFT calculations.

For the drug development professional, this multi-faceted approach provides a powerful toolkit. Understanding the precise 3D structure and dominant intermolecular interactions of a lead compound allows for the rational design of analogues with improved binding affinity, solubility, and metabolic stability. By elucidating the fundamental relationship between structure and function at the atomic level, we can move beyond serendipity and toward the deliberate engineering of safer, more effective medicines.

References

The Indole-3-Carbonitrile Scaffold: A Versatile Core for Discovering Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indole-3-carbonitrile scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique electronic properties and structural features make it a versatile starting point for the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the potential biological activities associated with the indole-3-carbonitrile core, including its anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties. We will delve into the mechanistic insights behind these activities, present detailed experimental protocols for their evaluation, and summarize key quantitative data to inform future drug discovery and development efforts. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to unlock the full therapeutic potential of this promising scaffold.

The Indole-3-Carbonitrile Scaffold: An Introduction

The indole ring system is a cornerstone in the architecture of numerous natural products and synthetic pharmaceuticals. The introduction of a nitrile group at the C3 position, affording indole-3-carbonitrile, significantly modulates the electron density of the indole ring, influencing its reactivity and interactions with biological targets. This nitrile group can act as a key pharmacophoric feature or serve as a versatile synthetic handle for further molecular elaboration, making indole-3-carbonitrile a valuable precursor for generating libraries of novel compounds with diverse pharmacological profiles.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The indole scaffold is a well-established pharmacophore in oncology, with numerous derivatives demonstrating potent anticancer effects.[1][2] Indole-3-carbonitrile and its derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer.[3][4]

Mechanism of Action

Derivatives of indole-3-carbonitrile have been shown to exert their anticancer effects through multiple mechanisms, including:

  • Kinase Inhibition: A notable mechanism is the inhibition of protein kinases crucial for cancer cell signaling. For instance, novel 1H-indole-3-carbonitrile derivatives have been developed as highly potent Tropomyosin receptor kinase (TRK) inhibitors.[3] TRK fusions are oncogenic drivers in a variety of tumors, and their inhibition can lead to cell cycle arrest and apoptosis.[3]

  • Induction of Apoptosis: Many indole compounds, including derivatives of indole-3-carbinol (a related compound), are known to induce programmed cell death (apoptosis) in cancer cells.[5][6] This is often achieved by modulating the expression of pro- and anti-apoptotic proteins.

  • Cell Cycle Arrest: Indole derivatives can halt the cell cycle at various checkpoints, preventing cancer cell proliferation.[5] For example, indole-3-carbinol has been shown to induce G1 cell cycle arrest.[5]

Quantitative Data: Anticancer Activity of Indole-3-Carbonitrile Derivatives

The following table summarizes the in vitro anticancer activity of representative indole-3-carbonitrile derivatives against various cancer cell lines. It is important to note that this data pertains to derivatives and not the parent indole-3-carbonitrile scaffold itself.

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
Triazole derivative 7iPaCa2 (Pancreatic)Cytotoxicity Assay0.8[4]
Triazole derivative 7nMCF7 (Breast)Cytotoxicity Assay1.6[4]
Triazole derivative 7cPC3 (Prostate)Cytotoxicity Assay4[4]
C11 (TRK Inhibitor)Km-12 (TRK-dependent)Antiproliferative AssayNot specified[3]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells.[7][8][9]

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Indole-3-carbonitrile derivative stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[7]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).[7]

  • Incubation: Incubate the plate for 48-72 hours.[7]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[7]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prep_compounds Prepare Compound Dilutions seed_cells->prep_compounds add_compounds Add Compounds to Cells prep_compounds->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance at 570nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 1: Workflow of the MTT Assay for determining cytotoxicity.

Antimicrobial Activity: Combating Pathogenic Microorganisms

Indole and its derivatives have a long history of being investigated for their antimicrobial properties. The indole-3-carbonitrile scaffold offers a promising framework for the development of novel antibacterial and antifungal agents.

Mechanism of Action

While the exact mechanisms for indole-3-carbonitrile are still under investigation, related indole compounds are known to exert their antimicrobial effects through:

  • Membrane Disruption: Some indole derivatives can perturb the bacterial cell membrane, leading to leakage of cellular contents and cell death.

  • Enzyme Inhibition: They can inhibit essential bacterial enzymes involved in metabolism or cell wall synthesis.

  • Biofilm Inhibition: Indole compounds have been shown to interfere with biofilm formation, a key virulence factor for many pathogenic bacteria.

Quantitative Data: Antimicrobial Activity of Indole-3-Carbonitrile Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative indole-3-carbonitrile derivatives against various microbial strains.

Compound/DerivativeMicrobial StrainAssayMIC (µg/mL)Reference
N/AN/AN/AN/AN/A
No specific MIC data for indole-3-carbonitrile was found in the provided search results. Further research is required to populate this table.
Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][11][12][13][14]

Materials:

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Indole-3-carbonitrile derivative stock solution

  • Sterile 96-well microtiter plates

  • Inoculum suspension standardized to 0.5 McFarland

  • Multichannel pipette

  • Plate incubator

Procedure:

  • Prepare Compound Dilutions: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the 96-well plate.[14]

  • Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to a 0.5 McFarland standard.[10]

  • Inoculation: Inoculate each well with the standardized microbial suspension.[12]

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (typically 16-20 hours at 37°C for bacteria).[11]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_dilutions Prepare Serial Dilutions in Plate start->prep_dilutions prep_inoculum Prepare Standardized Inoculum start->prep_inoculum inoculate_wells Inoculate Wells prep_dilutions->inoculate_wells prep_inoculum->inoculate_wells incubate_plate Incubate Plate inoculate_wells->incubate_plate read_mic Visually Determine MIC incubate_plate->read_mic end End read_mic->end

Figure 2: Workflow of the Broth Microdilution Assay for MIC determination.

Antiviral Activity: A Potential New Frontier

While research on the antiviral properties of indole-3-carbonitrile is still in its early stages, the broader class of indole derivatives has shown promise against a range of viruses.[15] 3-Indoleacetonitrile, a closely related compound, has demonstrated broad-spectrum antiviral activity, including against SARS-CoV-2.[16]

Potential Mechanisms of Action

The antiviral mechanisms of indole compounds can include:

  • Inhibition of Viral Entry: Some compounds can block the attachment or fusion of viruses to host cells.

  • Inhibition of Viral Replication: They can interfere with viral enzymes essential for replication, such as polymerases or proteases.

  • Modulation of Host Immune Response: Indole derivatives may enhance the host's innate immune response to viral infections.

Quantitative Data: Antiviral Activity of Indole-3-Carbonitrile and Related Compounds

The following table provides the 50% effective concentration (EC50) values for indole derivatives against various viruses.

Compound/DerivativeVirusCell LineAssayEC50 (µM)Reference
3-IndoleacetonitrileSARS-CoV-2Caco-2Plaque Assay>38.79[16]
Indole-3-carboxylic acid derivativeSARS-CoV-2Vero E6CPE Assay1.06 µg/mL (IC50)[17][18]
Indole-3-carbinolSARS-CoV-2Vero E6 / hLORGsCPE Inhibition16.67[19]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is the gold standard for quantifying viral infectivity and evaluating the efficacy of antiviral compounds.[1][20][21][22]

Materials:

  • Susceptible host cell line

  • Virus stock

  • Indole-3-carbonitrile derivative stock solution

  • Cell culture medium

  • Overlay medium (containing agarose or methylcellulose)

  • Crystal violet staining solution

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding: Seed host cells in plates to form a confluent monolayer.[20]

  • Virus Adsorption: Infect the cell monolayer with a known amount of virus for a short period (e.g., 1 hour).

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium containing serial dilutions of the test compound.[1]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).[20]

  • Plaque Visualization: Fix and stain the cells with crystal violet to visualize the plaques.[1]

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque inhibition for each compound concentration relative to the virus control to determine the EC50 value.[20]

Plaque_Reduction_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis start Start seed_cells Seed Host Cells start->seed_cells prep_virus Prepare Virus Inoculum seed_cells->prep_virus prep_compounds Prepare Compound Dilutions prep_virus->prep_compounds infect_cells Infect Cell Monolayer prep_compounds->infect_cells add_overlay Add Overlay with Compound infect_cells->add_overlay incubate_plaques Incubate for Plaque Formation add_overlay->incubate_plaques fix_stain Fix and Stain Plaques incubate_plaques->fix_stain count_plaques Count Plaques fix_stain->count_plaques calculate_ec50 Calculate EC50 count_plaques->calculate_ec50 end End calculate_ec50->end

Figure 3: Workflow of the Plaque Reduction Assay for antiviral activity.

Anti-inflammatory and Neuroprotective Activities: A Dual Promise

Chronic inflammation and oxidative stress are key contributors to a wide range of diseases, including neurodegenerative disorders. Indole compounds have demonstrated both anti-inflammatory and neuroprotective effects, suggesting a potential dual therapeutic benefit.

Mechanistic Insights
  • Anti-inflammatory Action: Indole derivatives can suppress the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines in activated immune cells (e.g., macrophages).[23][24] This is often achieved by inhibiting signaling pathways such as NF-κB.

  • Neuroprotective Effects: The neuroprotective properties of indole compounds are often linked to their antioxidant activity, as they can scavenge harmful reactive oxygen species (ROS). They may also modulate signaling pathways involved in neuronal survival and plasticity.

Experimental Protocols

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[25][26]

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium

  • LPS

  • Indole-3-carbonitrile derivative stock solution

  • Griess reagent

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.[24]

  • Incubation: Incubate the plate for 24 hours.[25]

  • NO Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.[23]

  • Data Analysis: Calculate the percentage of NO inhibition for each compound concentration.

The ORAC assay measures the antioxidant capacity of a compound against peroxyl radicals.[27][28][29][30][31]

Materials:

  • Fluorescein (fluorescent probe)

  • AAPH (a peroxyl radical generator)

  • Trolox (a vitamin E analog, used as a standard)

  • Indole-3-carbonitrile derivative solution

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reaction Setup: In a 96-well plate, combine the test compound, fluorescein, and AAPH.[31]

  • Fluorescence Monitoring: Measure the fluorescence decay of fluorescein over time at 37°C.[28]

  • Data Analysis: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve. The results are typically expressed as Trolox equivalents.[30]

Indole-3-Carbonitrile as a Synthetic Precursor

Beyond its intrinsic biological activities, indole-3-carbonitrile is a valuable starting material for the synthesis of more complex and potent bioactive molecules. The nitrile group can be readily transformed into other functional groups, such as amines, carboxylic acids, and tetrazoles, providing access to a wide chemical space for drug discovery.[4][32][33] For example, it has been used as a precursor for the synthesis of indolyl-1,2,4-triazole congeners with promising anticancer activity.[4]

Conclusion and Future Directions

The indole-3-carbonitrile scaffold represents a fertile ground for the discovery of novel therapeutic agents. While much of the current research has focused on its derivatives, the evidence strongly suggests that this core structure possesses a wide range of promising biological activities. Future research should focus on:

  • Systematic evaluation of the parent indole-3-carbonitrile across a broad panel of biological assays to establish its intrinsic activity profile.

  • Structure-activity relationship (SAR) studies to optimize the scaffold for enhanced potency and selectivity against specific biological targets.

  • Elucidation of the detailed mechanisms of action for indole-3-carbonitrile and its most promising derivatives.

  • In vivo studies to validate the therapeutic potential of lead compounds in relevant animal models of disease.

By pursuing these avenues of research, the scientific community can continue to unlock the therapeutic potential of the indole-3-carbonitrile scaffold and develop novel treatments for a wide range of human diseases.

References

An In-depth Technical Guide to 2-methyl-1H-indole-3-carbonitrile: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-methyl-1H-indole-3-carbonitrile, a pivotal heterocyclic building block in contemporary drug discovery and organic synthesis. We will delve into its nomenclature, physicochemical properties, detailed synthetic methodologies with mechanistic insights, thorough spectroscopic characterization, and its applications as a precursor to pharmacologically active agents. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the exploration of novel therapeutics.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) as This compound .[1]

For ease of reference and database searching, it is crucial to be aware of its common synonyms and registry numbers.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 51072-83-4[1][2]
Molecular Formula C₁₀H₈N₂[1][2]
Molecular Weight 156.19 g/mol [2]
Synonyms 3-Cyano-2-methylindole[1]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its handling, purification, and application in synthetic protocols.

Table 2: Physicochemical Data for this compound

PropertyValueNotes
Appearance Solid (form may vary)General observation for indole derivatives.
Molecular Weight 156.19 g/mol [2]
Purity Commercially available up to 98%[2]

Further experimental data on properties such as melting point, solubility, and pKa would require specific laboratory determination.

Synthesis of this compound: Methodologies and Mechanistic Considerations

The synthesis of the 2-methyl-1H-indole core is a well-established area of organic chemistry, with the Fischer indole synthesis being a cornerstone methodology. However, the direct and selective introduction of a nitrile group at the C3 position of 2-methylindole presents a more nuanced challenge. This section will explore viable synthetic routes.

Fischer Indole Synthesis of the 2-Methylindole Core

The logical precursor to the title compound is 2-methyl-1H-indole. A robust and scalable method for its preparation is a modified Verley procedure, which is a variation of the Fischer indole synthesis.[3] This reaction involves the cyclization of acetyl-o-toluidine in the presence of a strong base like sodium amide at elevated temperatures.[3]

Experimental Protocol: Synthesis of 2-Methyl-1H-indole [3]

  • Reactants: Acetyl-o-toluidine and finely divided sodium amide.

  • Solvent: An initial small amount of dry ether is used to aid mixing.

  • Procedure:

    • In a Claisen flask under a nitrogen atmosphere, combine acetyl-o-toluidine and sodium amide.

    • Add a small volume of dry ether.

    • Heat the mixture in a metal bath to 240–260°C for approximately 10 minutes, during which a vigorous evolution of gas will be observed. The cessation of gas evolution indicates the completion of the reaction.

    • After cooling, cautiously quench the reaction mixture with 95% ethanol followed by warm water.

    • Extract the aqueous mixture with ether.

    • The combined organic extracts are filtered, concentrated, and the product is purified by distillation under reduced pressure.

  • Rationale: The high temperature and strong base facilitate the intramolecular cyclization and subsequent dehydration to form the aromatic indole ring. The use of an inert atmosphere is crucial to prevent the degradation of the strongly basic reagents and intermediates.

Diagram 1: Fischer Indole Synthesis Workflow

fischer_indole_synthesis acetyl_o_toluidine Acetyl-o-toluidine reaction_mixture Reaction Mixture in Ether acetyl_o_toluidine->reaction_mixture na_amide Sodium Amide na_amide->reaction_mixture heating Heat (240-260°C) - N₂ atmosphere reaction_mixture->heating quench Quench (Ethanol, Water) heating->quench extraction Ether Extraction quench->extraction purification Distillation extraction->purification product 2-Methyl-1H-indole purification->product cyanation_mechanism indole 2-Methyl-1H-indole intermediate1 Cu-Indole Complex indole->intermediate1 Coordination catalyst Cu(I) Catalyst catalyst->intermediate1 cyanation_reagent Cyanating Agent (e.g., TMSCN) intermediate2 Electrophilic Cyanation at C3 cyanation_reagent->intermediate2 intermediate1->intermediate2 product This compound intermediate2->product Product Formation

References

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed C3-Cyanation of 2-Methylindole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of 3-Cyano-2-methylindoles

The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic molecules with significant bioactivity.[1] The introduction of a cyano (-CN) group onto this framework, particularly at the C3 position of a 2-methylindole, provides a versatile synthetic handle for extensive molecular elaboration. The nitrile functionality can be readily converted into a variety of other functional groups, including amines, amides, carboxylic acids, and tetrazoles, making 3-cyano-2-methylindole a highly valuable building block in drug discovery.[2][3] For instance, substituted 3-cyanoindoles have been investigated for their potential as antiviral and anticancer agents.[1][4]

Traditional methods for the cyanation of indoles often require harsh reaction conditions and the use of stoichiometric, highly toxic cyanide reagents. In contrast, palladium-catalyzed cross-coupling reactions, specifically through direct C-H bond functionalization, have emerged as a powerful and efficient alternative.[2] This approach offers advantages in terms of atom economy, milder reaction conditions, and functional group tolerance.[5] This guide provides a detailed examination of the palladium-catalyzed C3-cyanation of 2-methylindole, offering in-depth mechanistic insights and a field-proven experimental protocol.

Mechanistic Insights: The Palladium Catalytic Cycle

The palladium-catalyzed C-H cyanation of indoles is believed to proceed through a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) catalytic cycle. The C3 position of the indole ring is inherently electron-rich, making it susceptible to electrophilic attack. The generally accepted mechanism for the C-H activation at the C3 position is as follows:

  • Coordination and C-H Activation: The active Pd(II) catalyst coordinates to the electron-rich indole ring. This is followed by the rate-determining C-H activation step, where the C-H bond at the C3 position is cleaved to form a palladacycle intermediate.[6] This step is often facilitated by a base.

  • Oxidative Addition/Transmetalation: The cyanide source then delivers the cyano group to the palladium center. With a cyanide source like K4[Fe(CN)6], this is thought to occur via a transmetalation-like step.

  • Reductive Elimination: The C-CN bond is formed through reductive elimination from the palladium intermediate, releasing the 3-cyano-2-methylindole product and a Pd(0) species.

  • Catalyst Regeneration: An oxidant present in the reaction mixture, such as Cu(OAc)2, reoxidizes the Pd(0) back to the active Pd(II) state, completing the catalytic cycle.[6]

Palladium-Catalyzed C3-Cyanation of 2-Methylindole Pd_II Pd(II) Catalyst Intermediate1 Pd(II)-Indole Complex Pd_II->Intermediate1 Coordination Indole 2-Methylindole Indole->Intermediate1 Palladacycle Palladacycle Intermediate Intermediate1->Palladacycle C-H Activation (-H+) Intermediate2 Pd(II)-Indole-CN Complex Palladacycle->Intermediate2 Cyanation Cyanide_Source [CN]- Source (e.g., K4[Fe(CN)6]) Cyanide_Source->Intermediate2 Product 3-Cyano-2-methylindole Intermediate2->Product Reductive Elimination Pd_0 Pd(0) Intermediate2->Pd_0 Pd_0->Pd_II Reoxidation Oxidant Oxidant (e.g., Cu(II)) Oxidant->Pd_II Reduced_Oxidant Reduced Oxidant (e.g., Cu(I))

Caption: Proposed catalytic cycle for the Pd-catalyzed C3-cyanation of 2-methylindole.

Experimental Protocol: Direct C3-Cyanation of 2-Methylindole

This protocol is adapted from established procedures for the C3-cyanation of substituted indoles and is optimized for 2-methylindole.[2]

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
2-Methylindole≥98%Standard chemical supplier
Palladium(II) Acetate (Pd(OAc)₂)≥99.9%Standard chemical supplierCatalyst
Copper(II) Acetate (Cu(OAc)₂)≥98%Standard chemical supplierOxidant
Potassium Hexacyanoferrate(II) Trihydrate (K₄[Fe(CN)₆]·3H₂O)≥98.5%Standard chemical supplierCyanide source
Potassium Acetate (KOAc)≥99%Standard chemical supplierBase
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%Standard chemical supplierSolvent
Ethyl Acetate (EtOAc)ACS GradeStandard chemical supplierExtraction solvent
Brine (saturated NaCl solution)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeStandard chemical supplierDrying agent
Silica Gel230-400 meshStandard chemical supplierFor column chromatography
Petroleum EtherACS GradeStandard chemical supplierEluent
Sealable reaction tube (e.g., Schlenk tube)
Magnetic stirrer and stir bar
Oil bath
TLC plates (silica gel 60 F₂₅₄)
Rotary evaporator

Reaction Setup and Procedure

Experimental_Workflow Start Start: Assemble Reagents Reagent_Addition Add Reagents to Sealable Tube Start->Reagent_Addition Reaction Heat Reaction Mixture in Oil Bath Reagent_Addition->Reaction Seal tube, place in preheated oil bath Monitoring Monitor Reaction Progress (TLC/LC-MS) Reaction->Monitoring Stir for 12-24 h at 130 °C Workup Aqueous Workup and Extraction Monitoring->Workup Upon completion, cool to RT Drying Dry Organic Layer and Concentrate Workup->Drying Combine organic layers Purification Purify by Column Chromatography Drying->Purification Concentrate under reduced pressure End End: Characterize Product Purification->End

Caption: A typical experimental workflow for palladium-catalyzed cyanation.

Step-by-Step Methodology:

  • Reagent Preparation: To a sealable reaction tube equipped with a magnetic stir bar, add 2-methylindole (0.45 mmol, 1.0 equiv.), potassium hexacyanoferrate(II) trihydrate (0.225 mmol, 0.5 equiv.), palladium(II) acetate (0.045 mmol, 10 mol%), copper(II) acetate (1.35 mmol, 3.0 equiv.), and potassium acetate (0.90 mmol, 2.0 equiv.).

  • Solvent Addition: Add 5 mL of dry dimethyl sulfoxide (DMSO) to the reaction tube.

  • Reaction Execution: Securely seal the reaction tube and place it in a preheated oil bath at 130 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with 30 mL of water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography, eluting with a mixture of petroleum ether and ethyl acetate to afford the desired 3-cyano-2-methylindole.

Troubleshooting and Optimization
ParameterRecommended ConditionOptimization Considerations
Catalyst Loading 10 mol% Pd(OAc)₂Can be screened from 5-15 mol%. Lower loading may lead to incomplete conversion, while higher loading increases cost.
Oxidant 3.0 equiv. Cu(OAc)₂Other copper salts or oxidants like benzoquinone can be explored. The stoichiometry may need adjustment.
Cyanide Source 0.5 equiv. K₄[Fe(CN)₆]·3H₂OZinc cyanide (Zn(CN)₂) is a less toxic alternative, though reaction conditions may require re-optimization.[7]
Solvent Anhydrous DMSOOther high-boiling polar aprotic solvents like DMF or DMAc can be tested. Ensure the solvent is anhydrous.
Temperature 130 °CA temperature range of 120-140 °C can be screened. Lower temperatures may require longer reaction times.
Base 2.0 equiv. KOAcOther bases such as K₂CO₃ or Cs₂CO₃ can be evaluated for improved yields.

Safety Precautions: Handling Cyanide-Containing Reagents

CRITICAL: All work involving cyanide-containing compounds must be conducted in a well-ventilated chemical fume hood by trained personnel.

  • Toxicity: Potassium hexacyanoferrate(II) is relatively stable and considered non-toxic, but it can release hydrogen cyanide (HCN) gas upon contact with strong acids. HCN is a highly toxic and flammable gas.[2]

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses, and nitrile gloves. When handling solid cyanide compounds, consider double-gloving.

  • Engineering Controls: A properly functioning chemical fume hood is mandatory for all steps of this procedure.

  • Emergency Procedures: In case of accidental exposure, immediately seek medical attention. For skin contact, wash the affected area thoroughly with soap and water. For inhalation, move the individual to fresh air. Do not perform mouth-to-mouth resuscitation.

  • Waste Disposal: All cyanide-containing waste must be quenched and disposed of as hazardous waste according to institutional guidelines. To quench residual cyanide, the waste can be treated with an alkaline solution of bleach (e.g., 10% bleach in 1 M NaOH) to oxidize the cyanide to the less toxic cyanate. This quenching procedure should also be performed in a fume hood.

Conclusion

The palladium-catalyzed direct C-H cyanation of 2-methylindole represents an efficient and modern approach to synthesizing valuable 3-cyano-2-methylindole derivatives. This method avoids the use of pre-functionalized substrates and offers a more atom-economical route compared to traditional methods. By understanding the underlying mechanism and adhering to strict safety protocols, researchers can reliably employ this transformation in the synthesis of complex molecules for applications in drug discovery and materials science.

References

Microwave-Assisted Synthesis Protocols for 2-Methyl-Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Abstract: The 2-methyl-indole scaffold is a cornerstone in medicinal chemistry and materials science, found in numerous pharmaceuticals and biologically active compounds.[1][2] Traditional methods for its synthesis often require long reaction times, high temperatures, and harsh acidic or basic conditions, leading to moderate yields and significant by-product formation. This application guide provides detailed protocols and technical insights into the use of Microwave-Assisted Organic Synthesis (MAOS) for the rapid, efficient, and high-yield production of 2-methyl-indole derivatives. We will explore the fundamental principles of microwave heating and present validated, step-by-step protocols for key synthetic transformations, including the Fischer, Bischler-Möhlau, and modern palladium-catalyzed indole syntheses. This document is intended for researchers, chemists, and drug development professionals seeking to leverage MAOS to accelerate their discovery and development workflows.[2][3][4]

Principles of Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis is a revolutionary technology that utilizes microwave energy to heat chemical reactions.[5] Unlike conventional heating methods that rely on external heat sources and slow thermal conduction, microwave irradiation delivers energy directly to the reactants and solvents, resulting in rapid and uniform heating.[4][6] This unique heating mechanism offers significant advantages in chemical synthesis.[7][8]

Mechanism of Microwave Heating

The efficacy of microwave heating stems from two primary mechanisms: Dipolar Polarization and Ionic Conduction.[6][9]

  • Dipolar Polarization: Polar molecules, such as water or ethanol, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field.[9][10][11] This rapid, continuous reorientation generates friction at the molecular level, which translates into intense, uniform heat throughout the bulk of the material.[11]

  • Ionic Conduction: If dissolved ions are present in the reaction mixture, they will oscillate back and forth under the influence of the microwave's electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.[6][9]

This direct coupling of energy with the reaction medium is fundamentally different from conventional heating, which transfers heat from the vessel wall inwards, often creating temperature gradients and localized overheating.[6]

cluster_0 Conventional Heating (Conduction/Convection) cluster_1 Microwave Heating (In-Situ) HeatSource Heat Source (Oil Bath) VesselWall Vessel Wall HeatSource->VesselWall Conduction Solvent Solvent Bulk VesselWall->Solvent Convection Reactants Reactants Solvent->Reactants Slow Transfer MW_Source Microwave Source Molecules Polar Molecules & Ions MW_Source->Molecules Direct Energy Transfer Molecules->Molecules

Caption: Comparison of Conventional vs. Microwave Heating Mechanisms.

Key Advantages in Heterocycle Synthesis

The application of MAOS to the synthesis of heterocyclic compounds like indoles has proven transformative.

  • Accelerated Reaction Rates: Reactions that take hours or days to complete using conventional heating can often be finished in minutes.[3][8] This is due to the rapid attainment of high temperatures and potential non-thermal microwave effects.[11]

  • Improved Yields and Purity: The uniform and rapid heating minimizes the formation of by-products that often result from prolonged exposure to high temperatures in conventional methods.[7][12]

  • Energy Efficiency: By heating only the reaction mixture and not the entire apparatus, microwave synthesis is a more energy-efficient and environmentally friendly ("green") approach.[6][10]

  • Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to more reproducible and scalable results.[3]

Critical Safety Considerations

Safety is paramount when performing microwave-assisted chemistry.

  • Use Dedicated Equipment: Never use a domestic microwave oven for laboratory synthesis.[13] Laboratory-grade microwave reactors are engineered with corrosion-resistant cavities, pressure and temperature sensors, and safety interlocks to prevent accidents.[13]

  • Pressure Management: Heating solvents in a sealed vessel above their boiling point generates high pressure. Always use certified pressure-rated vessels and never exceed the manufacturer's recommended volume or pressure limits.[13][14]

  • Understand Reaction Kinetics: Highly exothermic or gas-generating reactions can be dangerous under microwave conditions. Always start with small-scale reactions to assess the kinetics before scaling up.[13]

Key Synthetic Routes to 2-Methyl-Indoles via MAOS

Several classical indole syntheses have been successfully adapted to microwave conditions, dramatically improving their efficiency and scope.

Start Select Starting Materials Protocol Choose MAOS Protocol (Fischer, Bischler, etc.) Start->Protocol Setup Microwave Reactor Setup (Vessel, Reagents, Solvent) Protocol->Setup Irradiation Microwave Irradiation (Set Time, Temp, Power) Setup->Irradiation Monitor Monitor Reaction (TLC, LC-MS) Irradiation->Monitor Monitor->Irradiation Incomplete? Workup Reaction Work-up (Quench, Extract) Monitor->Workup Complete Purify Purification (Chromatography) Workup->Purify Analyze Analysis & Characterization (NMR, MS) Purify->Analyze Product Pure 2-Methyl-Indole Analyze->Product

Caption: General workflow for microwave-assisted indole synthesis.

Fischer Indole Synthesis

The Fischer indole synthesis is arguably the most versatile and widely used method for preparing substituted indoles.[2] It involves the acid-catalyzed reaction of an arylhydrazine with a ketone (in this case, acetone or 2-butanone to install the 2-methyl group), which proceeds through an arylhydrazone intermediate.[15] Microwave irradiation dramatically accelerates the key[5][5]-sigmatropic rearrangement and cyclization steps.[2][16]

Reactants Arylhydrazine + Methyl Ketone Hydrazone Hydrazone Formation Reactants->Hydrazone + H⁺ Tautomer Ene-hydrazine Tautomer Hydrazone->Tautomer Rearrange [3,3]-Sigmatropic Rearrangement Tautomer->Rearrange Heat (MW) Aromatize Aromatization (Cyclization) Rearrange->Aromatize Eliminate NH₃ Elimination Aromatize->Eliminate Indole 2-Methyl-Indole Eliminate->Indole

Caption: Simplified mechanism of the Fischer Indole Synthesis.

Bischler-Möhlau Indole Synthesis

This method involves the reaction of an α-haloketone (e.g., 2-bromo-1-phenylethanone) with at least two equivalents of an aniline.[17] One equivalent of aniline acts as a nucleophile, and the second acts as a base. Historically, this reaction required harsh conditions, but microwave-assisted, solvent-free protocols have made it a much more viable and "green" alternative.[17][18] The use of microwave irradiation can facilitate the cyclization and dehydration steps, leading to 2-arylindoles in good yields within seconds.[18]

Palladium-Catalyzed Heterocyclization

Modern organometallic chemistry offers highly efficient routes to functionalized indoles. One such method involves the intramolecular oxidative C-H activation and coupling of N-aryl enamines.[19][20] These reactions, catalyzed by palladium acetate (Pd(OAc)₂), can be significantly optimized under microwave irradiation. The microwave heating reduces reaction times from many hours to just a few, often with improved yields and regioselectivity compared to conventional heating.[19][21] This approach is particularly powerful for creating diverse libraries of substituted 2-methyl-1H-indole-3-carboxylates.[19]

Detailed Experimental Protocols

Equipment: All reactions should be performed in a dedicated laboratory microwave reactor equipped with magnetic stirring and simultaneous temperature and pressure monitoring.

Protocol 1: Microwave-Assisted Fischer Synthesis of 2,5-Dimethyl-1H-indole
  • Source: Based on protocols described by Kappe et al. and Kumar et al.[2]

  • Reactants:

    • p-Tolylhydrazine hydrochloride (1.0 mmol, 158.6 mg)

    • Acetone (5.0 mmol, 0.37 mL)

    • Catalyst: p-Toluenesulfonic acid (p-TSA) (0.2 mmol, 34.4 mg) or Eaton's Reagent (7.7% P₂O₅ in MeSO₃H)

    • Solvent: Ethanol (3 mL) (if not using Eaton's Reagent)

  • Procedure:

    • Place a magnetic stir bar into a 10 mL microwave process vial.

    • Add p-tolylhydrazine hydrochloride, p-TSA (if used), and ethanol to the vial.

    • Add acetone to the mixture.

    • Seal the vial with a septum cap.

    • Place the vial in the microwave reactor cavity.

    • Irradiate the mixture at a constant temperature of 150°C for 10 minutes. (Power: Dynamic, up to 200 W).

    • After the reaction is complete, cool the vial to room temperature using a compressed air stream.

    • Work-up: Quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate (10 mL) and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2,5-dimethyl-1H-indole.

Protocol 2: Solvent-Free Bischler Synthesis of 2-Phenyl-1H-indole
  • Source: Based on the solvent-free protocol developed by Sridharan et al.[18]

  • Reactants:

    • Aniline (2.0 mmol, 0.18 mL)

    • 2-Bromoacetophenone (1.0 mmol, 199.0 mg)

  • Procedure:

    • Grind aniline and 2-bromoacetophenone together in a mortar and pestle for 1-2 minutes until a homogenous solid/paste is formed.

    • Transfer the mixture to an open glass vessel (e.g., a 25 mL beaker).

    • Place the vessel in the microwave reactor cavity.

    • Irradiate the solid mixture at 540 W for 60-90 seconds. Monitor for color change (typically to a dark brown/purple).

    • Caution: This reaction is performed open-vessel; ensure it is conducted within a well-ventilated fume hood.

    • After irradiation, allow the mixture to cool to room temperature.

    • Work-up: Add dichloromethane (20 mL) to the solid residue and wash with 1M HCl (10 mL) to remove excess aniline, followed by water (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purification: Recrystallize the crude product from ethanol to obtain pure 2-phenyl-1H-indole.

Protocol 3: Pd-Catalyzed Synthesis of Methyl 2,5-dimethyl-1H-indole-3-carboxylate
  • Source: Adapted from the microwave-assisted methodology by Ielo et al.[19][20]

  • Reactants:

    • Methyl (Z)-3-((p-tolyl)amino)but-2-enoate (N-aryl enamine precursor) (0.5 mmol, 102.6 mg)

    • Palladium(II) acetate (Pd(OAc)₂) (10 mol%, 0.05 mmol, 11.2 mg)

    • Copper(II) acetate (Cu(OAc)₂) (1.2 equiv., 0.6 mmol, 108.9 mg)

    • Potassium carbonate (K₂CO₃) (2.0 equiv., 1.0 mmol, 138.2 mg)

    • Solvent: N,N-Dimethylformamide (DMF) (3 mL)

  • Procedure:

    • To a 10 mL microwave process vial containing a stir bar, add the N-aryl enamine, Pd(OAc)₂, Cu(OAc)₂, and K₂CO₃.

    • Add DMF and seal the vial tightly with a septum cap.

    • Place the vial in the microwave reactor.

    • Irradiate the mixture with stirring at 60°C for 3 hours. (Power: Dynamic, up to 150 W).

    • After cooling, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify via flash column chromatography (silica gel, hexane/ethyl acetate) to yield the target indole.[19]

Data and Comparative Analysis

The advantages of MAOS are best illustrated by comparing reaction parameters against conventional heating methods for the synthesis of the same target molecule.

ParameterConventional Fischer Synthesis[2]Microwave-Assisted Fischer Synthesis[2]Pd-Catalyzed Synthesis (Conventional)[19]Pd-Catalyzed Synthesis (Microwave)[19]
Reaction Time 8 - 12 hours10 - 20 minutes16 hours3 hours
Temperature 80 - 110°C (Reflux)150 - 170°C80°C60°C
Typical Yield 60 - 75%85 - 95%~89%>94%
Solvent Acetic Acid, EthanolEthanol, or Solvent-freeDMFDMF
Energy Input High (prolonged heating)Low (short duration)ModerateLow
By-products More prevalentMinimizedModerateMinimized

Conclusion and Future Outlook

Microwave-assisted organic synthesis provides a powerful, efficient, and sustainable platform for the synthesis of 2-methyl-indole derivatives.[12][22] By dramatically reducing reaction times from hours to minutes and significantly improving product yields, MAOS accelerates the discovery and optimization process in medicinal chemistry and materials science.[3][4] The protocols outlined in this guide for Fischer, Bischler, and Pd-catalyzed syntheses demonstrate the broad applicability and tangible benefits of this technology. Future advancements will likely focus on integrating microwave synthesis with continuous-flow systems, enabling even greater scalability and automation for the large-scale production of these valuable heterocyclic compounds.

References

Application Notes and Protocols: 2-Methyl-1H-indole-3-carbonitrile as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding have made it a critical component in molecules designed to treat conditions ranging from cancer to neurological disorders.[3][4]

Within this important class of heterocycles, 2-methyl-1H-indole-3-carbonitrile emerges as a particularly strategic and versatile synthetic intermediate. Its structure combines the foundational indole core with two key functional handles: a C2-methyl group that modulates electronic properties and sterically directs reactions, and a C3-nitrile group that serves as a gateway to a diverse range of chemical transformations. This guide provides an in-depth exploration of the reactivity of this compound and details field-proven protocols for its conversion into high-value downstream products for pharmaceutical and life sciences research.

Physicochemical Properties & Reactivity Profile

A thorough understanding of the molecule's properties and reactive sites is fundamental to its effective use in synthesis.

Key Properties
PropertyValueSource
IUPAC Name This compound[5]
CAS Number 51072-83-4[5]
Molecular Formula C₁₀H₈N₂[5]
Molecular Weight 156.18 g/mol [5]
Appearance Typically a white to light yellow solid
Reactivity Analysis

The synthetic utility of this compound is dictated by the interplay of its three main components: the indole nucleus, the C2-methyl group, and the C3-nitrile group.

G cluster_0 This compound cluster_1 Key Reactive Zones mol N1 N1-H: Site for alkylation/acylation C3_CN C3-Nitrile: Versatile handle for hydrolysis, reduction, etc. Ring Benzene Ring: Site for electrophilic aromatic substitution capt Diagram 1: Key reactive sites on the this compound scaffold.

Diagram 1: Key reactive sites on the this compound scaffold.
  • The Indole Nucleus : As an electron-rich aromatic system, the indole core is susceptible to electrophilic substitution, typically at the C5 or other positions on the benzene ring, depending on directing groups and reaction conditions. The N1-H proton is acidic and can be readily removed by a base to allow for N-alkylation or N-acylation, a common strategy for modifying compound solubility and biological activity.[6]

  • The C3-Nitrile Group : This is the molecule's primary functional handle. The carbon-nitrogen triple bond is highly versatile and can be transformed into several other critical functional groups. Its strong electron-withdrawing nature also influences the reactivity of the indole ring. Key transformations include:

    • Hydrolysis to a carboxylic acid or amide.

    • Reduction to a primary amine (aminomethyl group).

    • Reaction with organometallics to form ketones.

  • The C2-Methyl Group : This group is not merely a passive substituent. It provides steric hindrance that can influence the regioselectivity of reactions at the N1 position. Electronically, it is a weak donating group, which subtly enhances the electron-rich nature of the indole nucleus.

Key Synthetic Transformations & Protocols

The true power of this compound lies in its ability to serve as a launchpad for diverse molecular architectures. The following protocols detail its most valuable transformations.

Transformation A: Hydrolysis to 2-Methyl-1H-indole-3-carboxylic Acid

Rationale & Application: The conversion of the nitrile to a carboxylic acid is a cornerstone transformation. The resulting 2-methyl-1H-indole-3-carboxylic acid is a crucial precursor for synthesizing esters and amides. Amide coupling reactions, in particular, open the door to a vast chemical space, enabling the construction of derivatives with potential anti-inflammatory and analgesic properties.[7]

Protocol: Base-Catalyzed Hydrolysis

  • Objective: To hydrolyze the C3-nitrile to a carboxylate salt, followed by acidic workup to yield the free carboxylic acid.

  • Causality: A strong base like potassium hydroxide (KOH) in a high-boiling polar solvent like ethylene glycol allows the reaction to proceed at a high temperature, ensuring complete hydrolysis of the sterically hindered and electronically stable nitrile group. Water is the reactant, and the glycol serves as the medium.

Step-by-Step Methodology:

  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (5.0 g, 32.0 mmol).

  • Reagent Addition: Add ethylene glycol (80 mL) and potassium hydroxide pellets (9.0 g, 160 mmol).

  • Reaction: Heat the mixture to reflux (approx. 190-200 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-6 hours).

  • Work-up (Quenching & Precipitation):

    • Allow the dark reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a beaker containing 400 mL of cold water.

    • Stir the aqueous solution and acidify to pH ~2 by the slow, dropwise addition of concentrated hydrochloric acid (HCl). A precipitate will form.

  • Isolation:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove inorganic salts.

  • Purification: Dry the solid under vacuum. If necessary, the crude product can be recrystallized from an ethanol/water mixture to yield 2-methyl-1H-indole-3-carboxylic acid as a pure solid.

Transformation B: Reduction to 2-Methyl-3-(aminomethyl)-1H-indole

Rationale & Application: The reduction of the nitrile to a primary amine provides direct access to 2-methyltryptamine analogs. Tryptamines are a privileged scaffold in neuroscience, forming the core of many neurotransmitters (like serotonin) and selective serotonin reuptake inhibitors (SSRIs).[8] This transformation is therefore highly relevant for the development of novel CNS-active agents.

Protocol: Lithium Aluminum Hydride (LAH) Reduction

  • Objective: To reduce the nitrile functional group to a primary amine.

  • Causality: Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful, non-selective reducing agent capable of converting nitriles to amines. The reaction must be conducted under strictly anhydrous conditions as LAH reacts violently with water. An ethereal solvent like tetrahydrofuran (THF) is standard.

Step-by-Step Methodology:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried 500 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reagent Preparation: Suspend lithium aluminum hydride (2.4 g, 64.0 mmol) in anhydrous tetrahydrofuran (THF, 100 mL).

  • Substrate Addition: Dissolve this compound (5.0 g, 32.0 mmol) in anhydrous THF (100 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred LAH suspension over 30-45 minutes. The addition is exothermic; use an ice bath to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to reflux and stir for 4-6 hours until TLC analysis indicates the complete consumption of the starting material.

  • Work-up (Fieser Quench):

    • Cool the reaction flask to 0 °C in an ice bath.

    • Quench the reaction by the slow, careful, sequential dropwise addition of:

      • Water (2.4 mL)

      • 15% aqueous sodium hydroxide (NaOH) solution (2.4 mL)

      • Water (7.2 mL)

    • A granular white precipitate of aluminum salts will form. Stir the resulting slurry at room temperature for 1 hour.

  • Isolation & Purification:

    • Filter the slurry through a pad of Celite®, washing the filter cake with additional THF (3 x 30 mL).

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

    • The resulting crude amine can be purified by column chromatography on silica gel or by recrystallization.

Transformation C: Multi-step Synthesis of Thiazolidinone Derivatives

Rationale & Application: This sequence demonstrates how this compound can serve as a starting point for constructing more complex heterocyclic systems. Thiazolidinones are another important scaffold in medicinal chemistry. This multi-step pathway highlights the sequential conversion of the nitrile into functionalities amenable to cyclization reactions.[7]

Diagram 2: Synthetic workflow from the nitrile to a thiazolidinone scaffold.

Protocol: Synthesis of 2-Methyl-1H-indole-3-carbohydrazide (Key Intermediate)

  • Objective: To convert the carboxylic acid (derived from Protocol 3.1) into a carbohydrazide, a key precursor for cyclization.

  • Causality: The carboxylic acid is first converted to an ester (e.g., ethyl ester) via Fischer esterification to create a more reactive electrophile. This ester then readily reacts with hydrazine hydrate in a nucleophilic acyl substitution to form the stable carbohydrazide.

Step-by-Step Methodology:

  • Esterification:

    • Dissolve 2-methyl-1H-indole-3-carboxylic acid (5.0 g, 28.5 mmol) in absolute ethanol (100 mL).

    • Add concentrated sulfuric acid (2 mL) as a catalyst.

    • Heat the mixture to reflux for 8 hours.

    • Cool the solution, reduce the volume by half via rotary evaporation, and pour it into ice water.

    • Collect the precipitated ethyl 2-methyl-1H-indole-3-carboxylate by filtration and dry.

  • Hydrazinolysis:

    • To a solution of the ethyl ester (5.0 g, 23.0 mmol) in ethanol (75 mL), add hydrazine hydrate (99%, 5 mL).

    • Heat the mixture to reflux for 6 hours. A solid will precipitate upon heating.

    • Cool the reaction mixture to room temperature.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield pure 2-methyl-1H-indole-3-carbohydrazide.[7]

This carbohydrazide is now ready for condensation with an appropriate aldehyde and subsequent cyclization with thioglycolic acid to form the target thiazolidinone ring system as described in the literature.[7]

Conclusion

This compound is a high-value, versatile intermediate for synthetic and medicinal chemistry. The strategic placement of the C3-nitrile group provides a reliable entry point to key functional groups, including carboxylic acids and primary amines, which are the respective precursors to diverse amides and tryptamine analogs. The protocols outlined in this guide are robust, scalable, and serve as a foundation for the development of novel, indole-based molecules for drug discovery and beyond.

References

The Versatile Nitrile: A Guide to Key Chemical Transformations on the Indole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Cyano-Indole Moiety

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products, pharmaceuticals, and agrochemicals. When functionalized with a nitrile (cyano) group, the indole scaffold becomes an exceptionally versatile platform for synthetic diversification. The nitrile group, with its unique electronic properties and triple bond, is not merely a stable substituent but a reactive handle that can be transformed into a wide array of other functional groups, each unlocking new avenues for molecular exploration and drug design. For researchers, scientists, and drug development professionals, a deep understanding of the chemical repertoire of the cyano-indole is paramount for the efficient construction of complex molecular architectures and the generation of novel bioactive compounds. This guide provides an in-depth exploration of the most critical chemical reactions of the nitrile group on the indole scaffold, complete with detailed protocols, mechanistic insights, and practical considerations to empower your research endeavors.

Reduction of Indole Nitriles: Gateway to Tryptamines and Beyond

The reduction of an indole nitrile to its corresponding primary amine is one of the most powerful transformations, providing direct access to tryptamine derivatives. Tryptamines are a class of compounds with profound biological activities, including neurotransmitters like serotonin and a plethora of psychedelic and therapeutic agents. The choice of reducing agent is critical and depends on the desired chemoselectivity and the presence of other functional groups on the indole ring.

Metal Hydride Reduction: The Power of LiAlH₄

Lithium aluminum hydride (LAH) is a potent reducing agent capable of cleanly converting indole nitriles to primary amines. This method is particularly effective for the synthesis of tryptamines from indole-3-acetonitriles.

Mechanistic Rationale: The reaction proceeds via nucleophilic attack of the hydride ion (H⁻) from LAH onto the electrophilic carbon of the nitrile. This occurs in two successive steps, first forming an imine anion intermediate, which is then further reduced to a diaminoaluminate complex. Aqueous workup then liberates the primary amine. The high reactivity of LAH necessitates the use of anhydrous solvents and careful quenching of the excess reagent.

Experimental Protocol: Synthesis of Tryptamine from Indole-3-acetonitrile using LiAlH₄

Materials:

  • Indole-3-acetonitrile

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 10% Sodium hydroxide (NaOH) solution

  • Ethyl acetate or Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Celite

Procedure:

  • To a suspension of LAH (1.5 equivalents) in anhydrous THF (10 volumes) in a round-bottom flask under a nitrogen atmosphere, cool the mixture to 0°C using an ice bath.

  • Slowly add a solution of indole-3-acetonitrile (1 equivalent) in anhydrous THF to the LAH suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0°C.

  • Carefully quench the excess LAH by the sequential dropwise addition of water (1 volume), followed by 10% NaOH solution (1.5 volumes), and finally water again (3 volumes). This should result in the formation of a granular precipitate.

  • Filter the resulting suspension through a pad of Celite, and wash the filter cake thoroughly with ethyl acetate or DCM.

  • Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.

  • Wash the organic layer sequentially with water (2 x 10 volumes) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tryptamine.

  • The crude product can be further purified by column chromatography on silica gel.

Catalytic Hydrogenation: A Greener Approach

Catalytic hydrogenation offers a milder and often more scalable alternative to metal hydride reductions. Raney Nickel is a commonly employed catalyst for the reduction of nitriles to primary amines.[1]

Causality of Experimental Choices: The addition of ammonia or a basic modifier to the reaction mixture is a common strategy to suppress the formation of secondary and tertiary amine byproducts.[1] The imine intermediate formed during the reduction can react with the newly formed primary amine, leading to these impurities. The presence of a base inhibits this side reaction. The choice of solvent can also influence the reaction's efficiency and selectivity.

Experimental Protocol: Reduction of a Nitrile using Raney Nickel

Materials:

  • Indole nitrile substrate

  • Raney Nickel (as a slurry in water or ethanol)

  • Methanol or Ethanol

  • Ammonia solution (optional)

  • Hydrogen gas

Procedure:

  • In a hydrogenation vessel, dissolve the indole nitrile in methanol or ethanol. If desired, add a solution of ammonia in the chosen solvent.

  • Carefully add the Raney Nickel slurry to the reaction mixture under an inert atmosphere (e.g., argon).

  • Seal the vessel and purge it several times with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Raney Nickel can be pyrophoric when dry; ensure the filter cake is kept wet.[2]

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude primary amine, which can be purified by standard methods.

Hydrolysis of Indole Nitriles: Accessing Carboxylic Acids and Amides

The hydrolysis of the nitrile group provides a direct route to valuable indole carboxylic acids and amides, which are important intermediates in organic synthesis and key structural motifs in many biologically active molecules. The reaction can be performed under either acidic or basic conditions, with the choice often dictated by the stability of other functional groups on the indole scaffold.[3]

Acid-Catalyzed Hydrolysis

Heating an indole nitrile with a strong aqueous acid, such as hydrochloric or sulfuric acid, leads to the formation of the corresponding carboxylic acid.[4] The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed under the reaction conditions.[5]

Mechanistic Pathway: The reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. A molecule of water then acts as a nucleophile, attacking the nitrile carbon. A series of proton transfers leads to the formation of an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.

Diagram of Acid-Catalyzed Nitrile Hydrolysis

G cluster_0 Nitrile Activation and Amide Formation cluster_1 Amide Hydrolysis Indole-CN Indole-C≡N ProtonatedNitrile Indole-C≡N⁺-H Indole-CN->ProtonatedNitrile + H⁺ ImidicAcid Indole-C(OH)=N⁺H₂ ProtonatedNitrile->ImidicAcid + H₂O - H⁺ Amide Indole-C(O)NH₂ ImidicAcid->Amide Tautomerization ProtonatedAmide Indole-C(O⁺H)NH₂ Amide->ProtonatedAmide + H⁺ TetrahedralIntermediate Indole-C(OH)₂(NH₂⁺) ProtonatedAmide->TetrahedralIntermediate + H₂O CarboxylicAcid Indole-C(O)OH TetrahedralIntermediate->CarboxylicAcid - NH₄⁺

Caption: Mechanism of acid-catalyzed nitrile hydrolysis.

Experimental Protocol: Synthesis of Indole-3-acetic Acid from Indole-3-acetonitrile

Materials:

  • Indole-3-acetonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, prepare a solution of aqueous sulfuric acid (e.g., 25% v/v).

  • Add indole-3-acetonitrile to the acid solution.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous solution with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash them with water and then with a saturated sodium bicarbonate solution to extract the acidic product.

  • Carefully acidify the aqueous bicarbonate layer with concentrated HCl until the pH is acidic, which will precipitate the indole-3-acetic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain the desired carboxylic acid.

Base-Catalyzed Hydrolysis

Alkaline hydrolysis of indole nitriles, typically using sodium or potassium hydroxide in an aqueous alcohol solution, also yields the corresponding carboxylic acid.[4] Under these conditions, the initial product is the carboxylate salt, which is then protonated in a separate acidic workup step.

Experimental Protocol: Base-Catalyzed Hydrolysis of a Nitrile

Materials:

  • Indole nitrile substrate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol/Water mixture

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the indole nitrile in a mixture of ethanol and water in a round-bottom flask.

  • Add a solution of NaOH or KOH (e.g., 10% w/v).

  • Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).[6]

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify with cold 6M HCl until the solution is acidic and precipitation of the carboxylic acid is complete.[6]

  • Collect the product by vacuum filtration, wash with cold water, and dry.

Addition of Organometallic Reagents: Synthesis of Indole Ketones

The reaction of Grignard or organolithium reagents with indole nitriles provides a powerful method for the synthesis of ketones, where a new carbon-carbon bond is formed. This transformation is highly valuable for elaborating the indole scaffold with diverse alkyl or aryl substituents.

Mechanistic Considerations: The organometallic reagent acts as a potent nucleophile, attacking the electrophilic carbon of the nitrile to form an intermediate imine anion.[7] This intermediate is stable to further attack by the organometallic reagent. Subsequent hydrolysis with aqueous acid converts the imine to the corresponding ketone.[7] The choice of solvent is crucial, as it can affect the reactivity of the organometallic reagent.[8]

Diagram of Grignard Reaction with an Indole Nitrile

G cluster_0 Nucleophilic Addition cluster_1 Hydrolysis Indole-CN Indole-C≡N ImineAnion Indole-C(R)=N⁻MgX⁺ Indole-CN->ImineAnion + R-MgX Imine Indole-C(R)=NH ImineAnion->Imine + H₃O⁺ Ketone Indole-C(O)R Imine->Ketone + H₂O - NH₃

Caption: Synthesis of an indole ketone via Grignard reaction.

Experimental Protocol: General Procedure for Grignard Reaction with an Indole Nitrile

Materials:

  • Indole nitrile

  • Magnesium turnings

  • Alkyl or Aryl halide (e.g., bromobenzene)

  • Anhydrous diethyl ether or THF

  • Aqueous acid (e.g., 1M HCl)

Procedure:

  • Prepare the Grignard reagent by reacting magnesium turnings with the alkyl or aryl halide in anhydrous diethyl ether or THF in a flame-dried flask under a nitrogen atmosphere.

  • In a separate flame-dried flask, dissolve the indole nitrile in anhydrous diethyl ether or THF under a nitrogen atmosphere.

  • Cool the indole nitrile solution to 0°C.

  • Slowly add the prepared Grignard reagent to the indole nitrile solution via a cannula or dropping funnel.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion (monitor by TLC).

  • Cool the reaction mixture to 0°C and quench by the slow addition of aqueous acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting ketone by column chromatography or recrystallization.

Table 1: Examples of Organometallic Additions to Indole Nitriles

Indole Nitrile SubstrateOrganometallic ReagentProductYield (%)Reference
3-CyanoindoleMethylmagnesium bromide3-Acetylindole~70-80[9]
5-CyanoindolePhenylmagnesium bromide5-Benzoylindole~65-75[9]
1-Methyl-2-cyanoindoleEthylmagnesium bromide1-Methyl-2-propionylindole~60-70[9]

Cycloaddition Reactions: Constructing Heterocyclic Rings

The nitrile group on the indole scaffold can participate in cycloaddition reactions, providing a powerful tool for the construction of fused or appended heterocyclic rings. A particularly important example is the [3+2] cycloaddition with azides to form tetrazoles.

[3+2] Cycloaddition with Azides: Synthesis of Indole-Tetrazoles

The reaction of an indole nitrile with an azide source, typically sodium azide in the presence of a Lewis or Brønsted acid catalyst, leads to the formation of a 5-substituted-1H-tetrazole.[10][11] Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[10]

Mechanistic Insights: The reaction is believed to proceed through the activation of the nitrile by the acid catalyst, making it more susceptible to nucleophilic attack by the azide anion.[12] The resulting intermediate then undergoes cyclization to form the tetrazole ring.[12] The use of Lewis acids like zinc or aluminum salts can significantly enhance the reaction rate.[10]

Experimental Protocol: Synthesis of 5-(Indol-3-yl)-1H-tetrazole

Materials:

  • Indole-3-carbonitrile

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl) or Zinc bromide (ZnBr₂)

  • N,N-Dimethylformamide (DMF)

  • Aqueous hydrochloric acid (HCl)

Procedure:

  • To a solution of indole-3-carbonitrile in DMF, add sodium azide and ammonium chloride (or a catalytic amount of ZnBr₂).

  • Heat the reaction mixture at an elevated temperature (e.g., 100-120°C) for several hours. Monitor the reaction progress by TLC.[12]

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and acidify with aqueous HCl to precipitate the tetrazole product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • The product can be further purified by recrystallization.

Table 2: Examples of Tetrazole Synthesis from Indole Nitriles

Indole Nitrile SubstrateAzide SourceCatalystYield (%)Reference
Benzonitrile (for comparison)NaN₃NH₄Cl~22 (crude)[12]
Various aryl nitrilesNaN₃ZnBr₂High yields[10]
3-CyanoindoleNaN₃Lewis AcidGood to excellent[11]

Conclusion

The nitrile group is a chemically rich and versatile functional handle on the indole scaffold, offering a multitude of synthetic possibilities for the modern medicinal and organic chemist. From the construction of biologically crucial tryptamines via reduction, to the formation of carboxylic acid and ketone derivatives through hydrolysis and organometallic addition, and the synthesis of novel heterocyclic systems via cycloaddition reactions, the chemistry of indole nitriles is both foundational and at the forefront of drug discovery. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers, enabling the strategic and efficient manipulation of the cyano-indole core to generate novel molecules with desired properties. As our understanding of these transformations continues to evolve, so too will the opportunities to leverage the unique reactivity of the nitrile group in the pursuit of new medicines and materials.

References

Derivatization of 2-methyl-1H-indole-3-carbonitrile for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-methyl-1H-indole-3-carbonitrile Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, widely regarded as a "privileged scaffold" for its recurrence in a multitude of pharmaceutical agents and natural products.[1] The inherent chemical versatility and biological significance of the indole ring system provide a robust foundation for the design of novel therapeutics.[1] Within this important class of heterocycles, this compound emerges as a particularly strategic starting point for drug discovery campaigns.

The substitution pattern of this molecule offers several advantages for chemical library synthesis. The methyl group at the C2 position can influence the molecule's conformation and metabolic stability, while the cyano group at the C3 position serves as a highly versatile synthetic handle. This nitrile moiety can be readily transformed into a variety of other functional groups, including amines, amides, carboxylic acids, and tetrazoles, thereby enabling extensive exploration of the surrounding chemical space.[2] The indole scaffold itself is a well-established pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3]

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for the derivatization of this compound. The focus is on robust and scalable synthetic methodologies aimed at generating diverse libraries of novel compounds for biological screening.

Key Derivatization Strategies

The molecular architecture of this compound offers three primary vectors for chemical modification, allowing for a systematic and comprehensive exploration of structure-activity relationships (SAR).

  • N1-Position (Indole Nitrogen): Modification at the indole nitrogen via N-alkylation or N-arylation is a primary and highly effective strategy for introducing diversity. These modifications can profoundly impact the molecule's lipophilicity, solubility, and ability to engage in hydrogen bonding, all of which are critical determinants of pharmacological activity.[4]

  • Benzene Ring (C4-C7 Positions): Functionalization of the carbocyclic portion of the indole nucleus allows for the introduction of substituents that can modulate electronic properties, improve binding affinity, and fine-tune pharmacokinetic profiles. This is typically achieved through cross-coupling reactions on a pre-halogenated indole core.

  • C3-Cyano Group: While the nitrile group is an excellent synthetic precursor, it can also be hydrolyzed or reduced to introduce alternative functionalities such as amides or primary amines.[5] These groups can establish different interactions with biological targets.

This guide will provide detailed protocols for the N-alkylation of the indole core and discuss the strategic application of palladium-catalyzed cross-coupling reactions for benzene ring functionalization.

Protocols for Derivatization

Protocol 1: N-Alkylation of this compound

The introduction of alkyl or substituted alkyl groups at the N1 position of the indole ring is a foundational step in many medicinal chemistry programs. This protocol details a general and reliable method for N-alkylation using a strong base and an appropriate alkylating agent.

Causality Behind Experimental Choices:

The N-H proton of the indole ring is weakly acidic and requires a strong, non-nucleophilic base for efficient deprotonation. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the indole to form the corresponding sodium salt, driving the reaction forward with the evolution of hydrogen gas. The resulting indolide anion is a potent nucleophile. The reaction is performed in a polar aprotic solvent, such as anhydrous dimethylformamide (DMF), which effectively solvates the sodium cation without interfering with the nucleophilicity of the anion. The initial cooling to 0 °C is a critical safety and control measure to manage the exothermic reaction between NaH and any trace moisture, as well as the deprotonation itself. Once the deprotonation is complete, the reaction is allowed to warm to ambient temperature to facilitate the subsequent SN2 reaction with the alkyl halide.

Experimental Protocol:

Materials and Reagents:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Alkyl halide (e.g., iodomethane, ethyl bromide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Inert Atmosphere: To a dry, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent). Purge the flask with an inert gas (Argon or Nitrogen).

  • Dissolution: Add anhydrous DMF to dissolve the starting material, typically to a concentration of 0.1–0.5 M.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Deprotonation: Under vigorous stirring, carefully add sodium hydride (1.1–1.5 equivalents) in small portions. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Anion Formation: Stir the reaction mixture at 0 °C for 30–60 minutes. The cessation of gas evolution is a visual indicator of complete deprotonation.

  • Alkylation: Slowly add the alkyl halide (1.1–1.5 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–24 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x the volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to yield the pure N-alkylated product.

Workflow Visualization:

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve indole in anhydrous DMF cool Cool to 0 °C start->cool add_base Add NaH portion-wise cool->add_base deprotonation Stir for 30-60 min at 0 °C add_base->deprotonation add_alkyl_halide Add alkyl halide deprotonation->add_alkyl_halide react Warm to RT and stir for 2-24h add_alkyl_halide->react quench Quench with sat. NH4Cl react->quench extract Extract with EtOAc quench->extract wash Wash with water and brine extract->wash dry Dry and concentrate wash->dry purify Purify dry->purify end end purify->end Final Product

Caption: Workflow for N-alkylation of this compound.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Benzene Ring Functionalization

To achieve diversity on the benzene ring, a halogenated precursor, such as 5-bromo-2-methyl-1H-indole-3-carbonitrile, is an ideal starting point. The Suzuki-Miyaura reaction is a highly reliable and versatile palladium-catalyzed cross-coupling method for forming carbon-carbon bonds.[6]

Causality Behind Experimental Choices:

This reaction is a cornerstone of modern organic synthesis due to its remarkable functional group tolerance and its ability to create C(sp²)-C(sp²) bonds. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by the base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of a phosphine ligand (e.g., from Pd(PPh₃)₄ or used with a precursor like PdCl₂(dppf)) is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. The base is required to activate the boronic acid for transmetalation. The reaction is typically heated to overcome the activation energy barriers of the catalytic cycle.

General Experimental Protocol:

Materials and Reagents:

  • 5-Bromo-2-methyl-1H-indole-3-carbonitrile (or other halogenated analog)

  • Aryl or heteroaryl boronic acid or its pinacol ester

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)])

  • Base (e.g., potassium carbonate [K₂CO₃], cesium carbonate [Cs₂CO₃], or potassium phosphate [K₃PO₄])

  • Degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)

Step-by-Step Methodology:

  • Inert Atmosphere: In a Schlenk tube or a round-bottom flask fitted with a reflux condenser, combine the bromo-indole (1.0 equivalent), the boronic acid or ester (1.2–1.5 equivalents), the palladium catalyst (1–5 mol%), and the base (2–3 equivalents).

  • Solvent Addition: Add the degassed solvent system via cannula or syringe.

  • Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80–110 °C) under a positive pressure of inert gas for 2–24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Reaction Scheme Visualization:

Suzuki_Coupling reagents Aryl-B(OH)2 + 5-Bromo-2-methyl-1H-indole-3-carbonitrile products 5-Aryl-2-methyl-1H-indole-3-carbonitrile reagents->products Pd catalyst, Base Solvent, Heat

Caption: General scheme for Suzuki-Miyaura cross-coupling on a bromo-indole scaffold.

Biological Activity of Related Indole Derivatives

The derivatization of the indole scaffold has a proven track record of producing compounds with significant therapeutic potential. While a dedicated screening campaign is necessary to elucidate the specific activities of novel this compound derivatives, the existing literature on related analogs provides a strong impetus for such an investigation.

Indole Derivative Class Biological Activity Example Target or Cell Line Reported IC₅₀ or Activity
3-Methyl indole-based analogsAnticancer (HIF-1α inhibition)Mia PaCa-2 pancreatic cancer cellsIC₅₀ = 73.63 μM[1]
Indole-imidazole derivativesAntimicrobialMicrococcus luteus, Pseudomonas fluorescensPotent antibacterial activity reported[7]
Bis-indole derivativesAnticancerA549 lung cancer cellsShowed promising activity against lung cancer cells[7]
General Indole DerivativesAntiviral, Anti-inflammatoryVarious targets and pathwaysBroad-spectrum activity is a hallmark of the indole class[1][3]

Conclusion and Future Directions

This compound represents a high-potential starting material for the generation of novel, biologically active small molecules. The synthetic protocols detailed herein for N-alkylation and C-C cross-coupling are robust, scalable, and amenable to the creation of large, diverse chemical libraries. The established importance of the indole scaffold in drug discovery provides a strong rationale for the continued exploration of this chemical space. Future efforts should be directed towards the parallel synthesis and high-throughput screening of these derivatives to identify new lead compounds for a range of therapeutic targets.

References

Application of 2-methyl-1H-indole-3-carbonitrile in the Synthesis of Potent Tropomyosin Receptor Kinase (TRK) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of TRK Inhibition and the Strategic Role of the Indole Scaffold

Tropomyosin receptor kinases (TRKs), a family of receptor tyrosine kinases (TRKA, TRKB, and TRKC), are crucial mediators of neuronal development and function. However, chromosomal rearrangements leading to neurotrophic tyrosine receptor kinase (NTRK) gene fusions are oncogenic drivers in a wide array of adult and pediatric cancers.[1] These fusions result in the expression of chimeric TRK proteins with constitutively active kinase domains, leading to uncontrolled activation of downstream signaling pathways that promote tumor growth and survival.[1] The development of small-molecule TRK inhibitors has ushered in a new era of tumor-agnostic cancer therapy, with drugs like Larotrectinib and Entrectinib demonstrating remarkable efficacy in patients with NTRK fusion-positive tumors.

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors. Its unique electronic properties and ability to form key hydrogen bonding interactions within the ATP-binding pocket of kinases make it an ideal starting point for inhibitor design. Specifically, 2-methyl-1H-indole-3-carbonitrile has emerged as a valuable and versatile building block for the synthesis of a new generation of potent and selective TRK inhibitors. The nitrile group at the 3-position can serve as a key anchoring point or be transformed into other functional groups, while the methyl group at the 2-position can provide advantageous steric and electronic properties that enhance binding affinity and selectivity.

This application note provides a comprehensive guide for researchers and drug development professionals on the utilization of this compound in the synthesis of advanced TRK inhibitors. We will delve into the strategic rationale for its use, provide a representative, detailed synthetic protocol, and present relevant biological data and pathway diagrams to contextualize the application.

Synthetic Strategy: A Representative Pathway to an Indole-Based TRK Inhibitor

The synthesis of TRK inhibitors from this compound often involves a multi-step sequence designed to construct a molecule capable of potently and selectively binding to the ATP pocket of the TRK kinase. A common strategy involves the coupling of the indole core with a heterocyclic moiety, frequently a pyrazole-containing scaffold, which is a key feature in many approved kinase inhibitors.

The following sections outline a representative synthesis of a hypothetical, yet chemically sound, indole-based TRK inhibitor, designated here as Indole-TRKi-Cmpd1 . This synthesis is based on established chemical transformations reported in the literature for analogous structures.

Visualizing the Synthetic Workflow

The overall synthetic strategy is depicted in the workflow diagram below.

G cluster_0 Synthesis of Pyrazolopyrimidine Intermediate cluster_1 Functionalization of Indole Core cluster_2 Final Coupling and Product Formation A 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile C 2-Methyl-7-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile A->C Cyclocondensation B 3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one B->C F Indole-TRKi-Cmpd1 C->F D This compound E 2-Chloro-1H-indole-3-carbonitrile D->E Chlorination E->F Buchwald-Hartwig Amination

Caption: Synthetic workflow for the preparation of Indole-TRKi-Cmpd1.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of the key intermediates and the final target compound, Indole-TRKi-Cmpd1 .

Part 1: Synthesis of the Pyrazolopyrimidine Intermediate

Protocol 1.1: Synthesis of 2-Methyl-7-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

This protocol is adapted from synthetic methods for similar pyrazolopyrimidine structures.[2]

  • Materials:

    • 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile

    • 3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one

    • Acetic acid

    • Ethanol

    • Standard glassware for reflux reactions

  • Procedure:

    • To a solution of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile (1.0 eq) in ethanol, add 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (1.1 eq).

    • Add glacial acetic acid (catalytic amount).

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 2-methyl-7-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile.

Part 2: Functionalization of the Indole Core

Protocol 2.1: Synthesis of 2-Chloro-1H-indole-3-carbonitrile

This protocol is a representative chlorination of an indole ring.

  • Materials:

    • This compound

    • N-Chlorosuccinimide (NCS)

    • Acetonitrile

    • Standard reaction glassware

  • Procedure:

    • Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.

    • Add N-Chlorosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature and monitor by TLC.

    • Once the starting material is consumed, quench the reaction with water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-chloro-1H-indole-3-carbonitrile.

Part 3: Final Product Synthesis via Buchwald-Hartwig Amination

Protocol 3.1: Synthesis of Indole-TRKi-Cmpd1

This final step utilizes a palladium-catalyzed Buchwald-Hartwig amination to couple the two key fragments.[3][4]

  • Materials:

    • 2-Chloro-1H-indole-3-carbonitrile

    • 2-Methyl-7-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidin-3-carbonitrile

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Xantphos

    • Cesium carbonate (Cs₂CO₃)

    • Anhydrous 1,4-Dioxane

    • Inert atmosphere setup (e.g., Schlenk line)

  • Procedure:

    • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).

    • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

    • Add 2-chloro-1H-indole-3-carbonitrile (1.0 eq), 2-methyl-7-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidin-3-carbonitrile (1.2 eq), and cesium carbonate (2.0 eq).

    • Add anhydrous 1,4-dioxane to the tube.

    • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction by LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final product, Indole-TRKi-Cmpd1 .

Data Presentation: Biological Activity of Indole-Based TRK Inhibitors

The following table summarizes the inhibitory activity of several reported TRK inhibitors, highlighting the potency that can be achieved with indole-based scaffolds.

Compound IDTarget KinaseIC₅₀ (nM)Cell LineReference
LarotrectinibTRKA, TRKB, TRKC5-11-[5]
EntrectinibTRKA, TRKB, TRKC1-5-[5]
30f TRKʷᵗ0.55Ba/F3[6]
30f TRKᴳ⁵⁹⁵ᴿ25.1Ba/F3[6]
30f TRKᴳ⁶⁶⁷ᶜ5.4Ba/F3[6]

Mechanism of Action: TRK Signaling and Inhibition

NTRK gene fusions lead to the formation of chimeric proteins with a constitutively active TRK kinase domain. This results in the ligand-independent activation of downstream signaling pathways, primarily the MAPK/ERK, PI3K/AKT, and PLCγ/PKC pathways, which drive cell proliferation, survival, and differentiation.[7][8] TRK inhibitors, such as those synthesized from this compound, are designed to bind to the ATP-binding site of the TRK kinase domain, preventing its phosphorylation and subsequent activation of these downstream pathways.

TRK Signaling Pathway Diagram

The diagram below illustrates the TRK signaling pathway and the point of intervention for TRK inhibitors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm TRK TRK Fusion Protein RAS RAS TRK->RAS Activates PI3K PI3K TRK->PI3K Activates PLCG PLCγ TRK->PLCG Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PKC PKC PLCG->PKC PKC->Proliferation Inhibitor TRK Inhibitor (e.g., Indole-TRKi-Cmpd1) Inhibitor->TRK Inhibits

Caption: The TRK signaling pathway and the mechanism of TRK inhibitors.

Conclusion

This compound is a highly valuable and strategically important starting material for the synthesis of novel and potent TRK inhibitors. Its chemical versatility allows for the construction of complex molecular architectures that can effectively target the ATP-binding site of TRK kinases. The representative synthetic protocol provided herein, based on established chemical principles, offers a practical guide for researchers in the field of oncology drug discovery. The continued exploration of indole-based scaffolds, such as this compound, holds significant promise for the development of next-generation TRK inhibitors with improved efficacy, selectivity, and resistance profiles.

References

Topic: Anticancer Activity Screening of 2-methyl-1H-indole-3-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Indole Scaffold as a Privileged Structure in Oncology

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous compounds with significant biological activity.[1][2] In oncology, the indole moiety is integral to the structure of both natural and synthetic agents that exhibit potent anticancer properties.[3] These compounds can modulate a wide array of cellular processes, including cell cycle progression, apoptosis, and key signaling pathways, making them a fertile ground for the development of novel therapeutics.[4][5]

This application note provides a comprehensive guide for the initial in vitro screening of novel 2-methyl-1H-indole-3-carbonitrile analogs. We delve into the scientific rationale behind the screening strategy, present detailed, field-proven protocols for cytotoxicity and apoptosis assessment, and offer insights into data interpretation and potential mechanisms of action. This guide is designed to equip researchers with the necessary tools to efficiently identify and validate promising anticancer lead compounds from a library of synthetic indole analogs.

Scientific Rationale: A Multi-Faceted Approach to Screening

The discovery of effective anticancer agents requires a systematic screening process that not only identifies cytotoxic compounds but also provides initial insights into their mechanism of action. Indole derivatives are known to exert their effects through various targets, including tubulin, topoisomerases, and critical protein kinases, often leading to programmed cell death, or apoptosis.[2][3] Therefore, an effective screening cascade must be designed to probe these multifaceted activities.

Our proposed strategy begins with a primary screen to assess broad cytotoxicity across a panel of cancer cell lines. This is followed by a secondary, more mechanistic assay to confirm if the observed cell death occurs via apoptosis, a hallmark of many successful chemotherapeutic agents.[6][7]

Causality Behind Experimental Choices:

  • Why a Panel of Cell Lines? Cancer is a heterogeneous disease. Screening against a panel of cell lines from diverse tissue origins (e.g., breast, lung, prostate) helps to identify compounds with broad-spectrum activity or, conversely, those with desirable selectivity towards a specific cancer type.[8]

  • Why Start with a Cytotoxicity Assay? A cytotoxicity assay like the MTT assay is a robust, high-throughput, and cost-effective method to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[9] It allows for the rapid determination of a compound's potency (IC50 value), enabling the prioritization of the most active analogs for further study.[10]

  • Why Follow Up with an Apoptosis Assay? A compound can be cytotoxic through non-specific means (necrosis), which can lead to inflammation and damage to surrounding healthy tissue in a clinical setting. Inducing apoptosis is a more controlled and desirable mechanism for an anticancer drug.[7][11] Assays like Annexin V/PI staining can distinguish between apoptosis and necrosis, providing crucial validation for a lead candidate.[8][12]

Experimental Design and Workflow

A logical and sequential workflow is critical for the efficient screening of a compound library. The process begins with the preparation of the test compounds and cell cultures, proceeds through primary and secondary assays, and culminates in data analysis to identify lead candidates for further mechanistic studies.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Secondary Screening & Validation cluster_3 Phase 4: Outcome A Synthesize & Purify This compound Analogs B Prepare Stock Solutions (e.g., in DMSO) A->B D Perform MTT Cytotoxicity Assay (24-72h incubation) B->D C Culture Selected Cancer Cell Lines (e.g., MCF-7, A549, PC-3) C->D E Determine IC50 Values (Concentration-Response Curves) D->E F Select Analogs with Potent IC50 Values E->F G Perform Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry F->G H Quantify Apoptotic vs. Necrotic Cell Populations G->H I Identify Lead Compounds for Further Mechanistic Studies H->I

Caption: High-level experimental workflow for screening indole analogs.

Data Presentation: Quantifying Anticancer Potency

Summarizing cytotoxicity data in a clear, tabular format is essential for comparing the potency of different analogs and prioritizing them for further investigation. The half-maximal inhibitory concentration (IC50) is the standard metric used.

Table 1: Example Cytotoxicity Profile of this compound Analogs

Compound ID Modification MCF-7 (Breast) IC50 (µM) A549 (Lung) IC50 (µM) PC-3 (Prostate) IC50 (µM)
Parent 2-CH3, 3-CN 25.4 ± 3.1 31.2 ± 4.5 28.9 ± 3.8
Analog A N-methylation 9.8 ± 1.2 12.5 ± 2.1 11.4 ± 1.9
Analog B 5-Fluoro substitution 5.2 ± 0.7 7.8 ± 1.1 6.5 ± 0.9
Analog C 5-Nitro substitution 45.1 ± 5.6 52.3 ± 6.8 48.7 ± 5.9
Doxorubicin Positive Control 0.9 ± 0.1 1.1 ± 0.2 2.3 ± 0.4

Note: Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes only.

Experimental Protocols

These protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: Cell Viability/Cytotoxicity Screening (MTT Assay)

This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[13] The amount of formazan produced is directly proportional to the number of viable cells.[9]

Materials:

  • Selected cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Indole analog stock solutions (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[13]

  • Sterile 96-well flat-bottom plates

  • Positive control (e.g., Doxorubicin)

Step-by-Step Methodology:

  • Cell Seeding: Harvest and count cells, ensuring >95% viability. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the indole analogs and positive control in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

  • Remove the overnight culture medium from the wells and add 100 µL of the medium containing the various compound concentrations (and a vehicle control with 0.5% DMSO).

  • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.[13]

  • IC50 Calculation: Convert absorbance values to percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to calculate the IC50 value.

Protocol 2: Apoptosis Induction Screening (Annexin V-FITC/PI Assay)

This flow cytometry-based assay is a gold standard for detecting apoptosis.[15] It uses Annexin V, which binds to phosphatidylserine (PS) that translocates to the outer leaflet of the plasma membrane during early apoptosis, and Propidium Iodide (PI), a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells).[8]

Materials:

  • Selected cancer cell line and indole analogs

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency after 24 hours.

  • Treat the cells with the selected indole analogs at concentrations around their determined IC50 value for 24-48 hours. Include an untreated control, a vehicle control (DMSO), and a positive control for apoptosis (e.g., Staurosporine).

  • Cell Harvesting: After incubation, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant. This step is critical to ensure all apoptotic cells are collected.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Cell Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[8]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Flow Cytometry Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.

  • Data Interpretation: The results will generate a quadrant plot:

    • Lower-Left (Annexin V- / PI-): Live, viable cells.

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Upper-Left (Annexin V- / PI+): Necrotic cells (or cells with damaged membranes). A significant increase in the population of the lower-right and upper-right quadrants compared to the vehicle control indicates that the compound induces apoptosis.

Mechanistic Insights: Potential Signaling Pathways

Many indole-based anticancer agents, including derivatives of indole-3-carbinol, exert their effects by modulating critical cell survival and proliferation pathways.[16][17] One of the most frequently implicated is the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer.[18] Inhibition of key kinases within this pathway can suppress cancer cell growth and induce apoptosis.[19] Screening for the modulation of such pathways can provide deeper mechanistic understanding of a lead compound's action.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTORC1 Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Survival mTOR->Proliferation Indole Indole Analog Indole->PI3K Indole->Akt Indole->mTOR PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates

Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition points.

Conclusion and Future Directions

The systematic screening approach detailed in this application note provides a robust framework for the initial evaluation of this compound analogs as potential anticancer agents. By integrating a primary cytotoxicity screen with a secondary apoptosis-confirming assay, researchers can efficiently identify lead compounds with a desirable mechanism of action.

Analogs that demonstrate potent, apoptosis-inducing activity should be prioritized for more advanced studies, which may include:

  • Cell cycle analysis to determine if the compounds cause arrest at specific checkpoints.

  • Western blot analysis to probe the modulation of key proteins in the PI3K/Akt or other relevant pathways.

  • In vivo studies in animal models to assess efficacy and toxicity.[9][10]

This structured approach ensures that resources are focused on the most promising candidates, accelerating the journey from chemical synthesis to potential clinical development.

References

Application Notes and Protocols for Antimicrobial Assays of Novel Indole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Indole Compounds in an Era of Resistance

The relentless rise of antimicrobial resistance (AMR) constitutes a paramount threat to global health, necessitating the urgent discovery of novel chemical entities with unique mechanisms of action.[1][2] Indole, a privileged heterocyclic scaffold found in numerous natural and synthetic bioactive molecules, has emerged as a fertile ground for the development of new antimicrobial agents.[3][4][5][6][7] Derivatives of indole have demonstrated a broad spectrum of activity, including antibacterial, antifungal, and antibiofilm properties, often acting via mechanisms distinct from conventional antibiotics.[3][8]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for the systematic evaluation of the antimicrobial properties of novel indole compounds. More than a mere recitation of steps, this guide explains the scientific rationale behind experimental choices, ensuring data integrity and facilitating the progression of promising candidates from the bench to preclinical development.

Part 1: Foundational Principles & Pre-Assay Validation

The unique physicochemical properties of indole derivatives demand careful consideration before initiating antimicrobial screening. Neglecting these foundational steps is a common source of experimental irreproducibility and artifactual data.

Compound Management: Solubility and Stability

Expertise & Experience: Many novel indole derivatives are hydrophobic, exhibiting poor solubility in aqueous microbiological media. This is a critical failure point. If a compound precipitates, its effective concentration is unknown, rendering any resulting bioactivity data meaningless. The choice of solvent is therefore not trivial. Dimethyl sulfoxide (DMSO) is commonly used, but its final concentration in the assay medium must be controlled, typically not exceeding 1-2%, as it can exhibit antimicrobial properties at higher concentrations.

Protocol for Solubility & Stability Assessment:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the indole compound (e.g., 10-20 mg/mL) in 100% DMSO.

  • Media Compatibility Test: Serially dilute the stock solution in the primary test medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to the highest intended screening concentration.

  • Visual & Spectrophotometric Inspection:

    • Incubate the solution under standard assay conditions (e.g., 35°C for 16-20 hours).

    • Visually inspect for any signs of precipitation (cloudiness, particulates).

    • Measure the absorbance at 600 nm (OD₆₀₀). A significant increase compared to a media-only control suggests compound precipitation.

  • Decision Point: If precipitation occurs, the stock concentration must be lowered, or an alternative, validated solubilizing agent must be considered. This initial check prevents the costly waste of resources on flawed primary screens.

Selection of Test Organisms and Quality Control

Trustworthiness: The integrity of any antimicrobial assay hinges on the use of well-characterized, reference bacterial and fungal strains. The American Type Culture Collection (ATCC) provides extensively validated strains recommended by standards organizations.

Recommended QC Strains (as per CLSI/EUCAST guidelines): [9]

  • Gram-positive: Staphylococcus aureus ATCC 25923 or ATCC 29213, Enterococcus faecalis ATCC 29212

  • Gram-negative: Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853

  • Fungal: Candida albicans ATCC 90028, Candida krusei ATCC 6258

Authoritative Grounding: The use of these strains is mandated by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10][11][12] Their purpose is to validate the assay on a given day, ensuring that media, reagents, and technique are performing within acceptable limits. An assay is considered valid only if the results for the QC strains fall within their established reference ranges.

Part 2: Core Protocols for Antimicrobial Characterization

This section details the essential, step-by-step protocols for determining the fundamental antimicrobial characteristics of novel indole compounds.

Workflow for Primary Antimicrobial Screening

The following diagram illustrates a logical workflow for efficiently screening and characterizing novel indole compounds, moving from broad primary screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Activity Profiling cluster_2 Phase 3: Advanced Characterization A Solubility & Stability Assessment B Broth Microdilution Assay (Determine MIC) A->B Compound is soluble C Determine MBC (from MIC plate) B->C MIC < Threshold (e.g., ≤64 µg/mL) E Anti-Biofilm Activity Assay B->E Investigate complex structures D Time-Kill Kinetic Assay C->D Determine Bactericidal vs. Bacteriostatic Activity F Mechanism of Action (MoA) Assays (e.g., Membrane Permeability) D->F Elucidate how the compound kills

Caption: Logical workflow for antimicrobial compound evaluation.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Authoritative Grounding: This protocol is based on the internationally recognized methods described by CLSI document M07 and ISO 20776-1.[10] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well, sterile, flat-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Novel indole compound stock solution (in DMSO)

  • Standardized bacterial/fungal inoculum (0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL)

  • Reference antibiotics (e.g., ciprofloxacin, fluconazole) for QC

Step-by-Step Methodology:

  • Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

  • Compound Dilution: In well 1, add 100 µL of the indole compound at 2x the highest desired final concentration. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. This creates a concentration gradient. A typical range might be 256 µg/mL to 0.5 µg/mL.[13]

  • Controls:

    • Growth Control (Well 11): Add 50 µL of CAMHB. This well will receive only the inoculum.

    • Sterility Control (Well 12): Add 100 µL of CAMHB. This well receives no compound and no inoculum.

  • Inoculum Preparation: Dilute the 0.5 McFarland suspension in CAMHB so that after addition to the wells, the final inoculum density will be approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the final standardized inoculum to wells 1 through 11. Do not add inoculum to well 12.[13]

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours for most bacteria (or as appropriate for the organism).

  • Result Interpretation: The MIC is the lowest concentration well where no visible growth (e.g., turbidity or a cell pellet) is observed. The sterility control should be clear, and the growth control should be turbid.

Data Presentation: Example MIC Data Table

CompoundS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)C. albicans (ATCC 90028) MIC (µg/mL)
Indole-A416>648
Indole-B3264>64>64
Ciprofloxacin0.50.0150.25N/A
FluconazoleN/AN/AN/A1
Protocol: Time-Kill Kinetic Assay

Expertise & Experience: While the MIC determines the concentration that inhibits growth, it does not distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. The time-kill assay provides this crucial dynamic information.[14][15] A compound is generally considered bactericidal if it causes a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[14][16]

Materials:

  • Sterile culture tubes or flasks

  • Test organism culture grown to early-log phase

  • Novel indole compound

  • Appropriate growth medium (e.g., CAMHB)

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

Step-by-Step Methodology:

  • Preparation: Prepare tubes containing growth medium with the indole compound at concentrations relevant to its MIC (e.g., 1x, 2x, and 4x MIC). Also include a no-drug growth control.

  • Inoculation: Inoculate each tube with the test organism to a starting density of ~5 x 10⁵ to 1 x 10⁶ CFU/mL.[15]

  • Time Zero (T₀) Sample: Immediately after inoculation, remove an aliquot from the growth control tube. Perform serial dilutions in sterile saline, plate onto agar, and incubate to determine the starting CFU/mL.

  • Time-Point Sampling: Incubate all tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), remove an aliquot from each tube.[17]

  • Colony Counting: Serially dilute the samples and plate them for viable counts (CFU/mL). It is critical to ensure the dilution factor is high enough to negate any drug carryover that might inhibit growth on the plate.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. Compare the kill curves of the test compound to the growth control.

Protocol: Anti-Biofilm Activity Assay (Crystal Violet Method)

Trustworthiness: Bacterial biofilms are notoriously resistant to conventional antibiotics.[13][18] Evaluating a compound's ability to either prevent biofilm formation or eradicate an established biofilm is a critical step in modern antimicrobial drug discovery.[19][20] The crystal violet (CV) assay is a standard, high-throughput method to quantify total biofilm biomass.[13][21]

Materials:

  • 96-well, sterile, flat-bottom microtiter plates (tissue-culture treated plates often enhance biofilm formation)

  • Test organism and appropriate growth medium (e.g., Tryptic Soy Broth supplemented with glucose)

  • Novel indole compound

  • 0.1% (w/v) Crystal Violet solution

  • 95% Ethanol or 30% Acetic Acid

Step-by-Step Methodology:

A) Biofilm Inhibition Assay:

  • Plate Setup: Prepare 2-fold serial dilutions of the indole compound in growth medium directly in the 96-well plate (at sub-MIC concentrations).

  • Inoculation: Add a diluted overnight bacterial culture to each well.

  • Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow biofilm formation.[18]

  • Proceed to Staining (Step 4 below).

B) Biofilm Eradication Assay:

  • Biofilm Formation: Inoculate wells with the bacterial culture and incubate for 24-48 hours to establish mature biofilms.[13]

  • Compound Treatment: Gently wash the wells with PBS to remove non-adherent (planktonic) cells. Add fresh medium containing serial dilutions of the indole compound to the wells with pre-formed biofilms.

  • Incubation: Incubate for another 24 hours.[13]

  • Staining: Discard the medium and gently wash the wells twice with PBS. Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.[18][21]

  • Washing: Remove the CV solution and wash the plate thoroughly with water until the wash water is clear.

  • Solubilization: Invert the plate to dry. Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the dye bound to the biofilm.[18]

  • Quantification: Transfer 125 µL of the solubilized solution to a new plate and measure the absorbance at 570-595 nm using a microplate reader.[13][18]

Part 3: Elucidating the Mechanism of Action (MoA)

Identifying a compound's MoA is a critical step in drug development.[1][22] For indole derivatives, a common mechanism involves the disruption of the bacterial cell membrane.[23]

MoA Investigation Workflow

G A Bactericidal Activity Confirmed (Time-Kill Assay) B Hypothesis: Membrane Disruption? A->B C Outer Membrane Permeability (NPN Uptake Assay) B->C Test on Gram-negative bacteria F Alternative MoA Assays (e.g., DNA Synthesis Inhibition) B->F No membrane effects observed D Inner Membrane Permeability (PI Uptake Assay) C->D NPN uptake observed E Conclusion: Membrane-Active Mechanism Likely D->E PI uptake observed

Caption: Decision workflow for investigating the mechanism of action.

Protocol: Membrane Permeability Assays

Expertise & Experience: Fluorescent probes provide a rapid and effective way to assess membrane integrity.[24][25] N-Phenyl-1-naphthylamine (NPN) is a probe for the outer membrane of Gram-negative bacteria; it fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of a membrane. Propidium iodide (PI) is a DNA-intercalating agent that is excluded by cells with intact cytoplasmic membranes, making it a reliable indicator of inner membrane damage.[24][26][27]

Materials:

  • Bacterial cells harvested at mid-log phase and washed in buffer (e.g., 5 mM HEPES)

  • N-Phenyl-1-naphthylamine (NPN) stock solution

  • Propidium Iodide (PI) stock solution

  • Fluorometer or fluorescence plate reader

Step-by-Step Methodology:

A) Outer Membrane Permeability (NPN Uptake): [25][28]

  • Cell Preparation: Resuspend washed bacterial cells in HEPES buffer to an OD₆₀₀ of ~0.5.

  • Assay Setup: In a 96-well black plate, add cells and the indole compound.

  • NPN Addition: Add NPN to a final concentration of 10 µM.

  • Fluorescence Measurement: Immediately measure fluorescence kinetics (Excitation: 350 nm, Emission: 420 nm). A rapid increase in fluorescence relative to an untreated control indicates that the compound has permeabilized the outer membrane, allowing NPN to enter and bind to the phospholipid bilayer.

B) Inner Membrane Permeability (PI Uptake): [25][26][27]

  • Cell Preparation: Resuspend washed bacterial cells in buffer as above.

  • Assay Setup: Add cells, the indole compound, and PI (to a final concentration of ~2 µM) to wells of a 96-well black plate.

  • Fluorescence Measurement: Measure fluorescence over time (Excitation: 535 nm, Emission: 617 nm). An increase in fluorescence indicates that the inner membrane has been compromised, allowing PI to enter the cell and bind to DNA.

References

Application Note: Sonogashira Cross-Coupling Reactions with Iodo-Indole-Carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for the Synthesis of Biologically Relevant Scaffolds

Introduction: The Convergence of a Privileged Scaffold and a Powerful Reaction

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its derivatives are integral to numerous marketed drugs, demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] Among these, indole-2-carbonitriles are particularly valuable synthetic intermediates and structural motifs, serving as precursors for complex heterocyclic systems and as key components in pharmacologically active molecules.[1][2]

The functionalization of the indole core is paramount for tuning its biological activity and developing new drug candidates.[5] The Sonogashira cross-coupling reaction stands out as one of the most robust and efficient methods for forming carbon-carbon bonds, specifically between sp²-hybridized carbons (of an aryl halide) and sp-hybridized carbons (of a terminal alkyne).[6][7][8] This reaction is celebrated for its mild conditions and tolerance of a wide range of functional groups, making it ideal for the late-stage functionalization of complex molecules.[6][9]

This application note provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of the Sonogashira reaction to iodo-indole-carbonitrile substrates. We will delve into the mechanistic underpinnings, provide a detailed and validated protocol, summarize key reaction parameters, and offer practical troubleshooting advice to ensure successful synthesis of these high-value compounds.

Core Principles: The Mechanism of the Sonogashira Reaction

The classical Sonogashira reaction operates through two interconnected, co-catalytic cycles powered by palladium and copper.[7] Understanding these cycles is crucial for rational experimental design and troubleshooting. The high reactivity of iodo-substituted aromatics, such as iodo-indoles, makes them ideal substrates, often allowing the reaction to proceed under very mild conditions, including at room temperature.[6][10]

The Dual Catalytic Cycle:

The reaction is initiated by the oxidative addition of the iodo-indole-carbonitrile to a palladium(0) complex. In parallel, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a highly reactive copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium(II) complex. The cycle concludes with the reductive elimination of the final product, regenerating the active palladium(0) catalyst.

Sonogashira_Mechanism Figure 1: The Dual Catalytic Cycle of the Sonogashira Reaction cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_reductive Reductive Elimination pd0->pd_reductive Product (Aryl-Alkyne) pd_oxidative Oxidative Addition pd_oxidative->pd0 Aryl-I (Iodo-Indole-Carbonitrile) pd_complex L₂Pd(II)(Aryl)I pd_complex->pd_oxidative pd_transmetal Transmetalation pd_transmetal->pd_complex pd_reductive_complex L₂Pd(II)(Aryl)(Alkyne) pd_reductive_complex->pd_transmetal pd_reductive_complex->pd_reductive pd_reductive->pd_reductive_complex cu_catalyst Cu(I)I cu_deprotonation Deprotonation cu_deprotonation->cu_catalyst Terminal Alkyne + Base cu_acetylide Cu(I)-Alkyne cu_acetylide->pd_transmetal Transmetalation cu_acetylide->cu_deprotonation

Figure 1: The Dual Catalytic Cycle of the Sonogashira Reaction.

Key Reaction Components:

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Its primary role is to deprotonate the terminal alkyne, forming a copper acetylide that accelerates the crucial transmetalation step, allowing the reaction to proceed at lower temperatures.[6][7] While effective, copper can sometimes promote the undesirable homocoupling of the alkyne (Glaser coupling); in such cases, copper-free protocols may be employed.[10][11][12]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), is essential. It serves to neutralize the hydrogen halide formed during the reaction and facilitates the deprotonation of the terminal alkyne.[9][10]

  • Ligands: Phosphine ligands, most commonly triphenylphosphine (PPh₃), are typically part of the palladium complex. They stabilize the palladium center, prevent its precipitation as palladium black, and modulate its reactivity.[7]

  • Solvent: Anhydrous, degassed solvents are critical to prevent catalyst deactivation and side reactions.[13] Common choices include tetrahydrofuran (THF), dimethylformamide (DMF), or the amine base itself can sometimes serve as the solvent.[9][14]

Detailed Experimental Protocol

This protocol provides a reliable starting point for the Sonogashira coupling of a generic 3-iodo-indole-2-carbonitrile with a terminal alkyne.

Materials and Equipment:

  • Substrates: 3-Iodo-indole-2-carbonitrile derivative (1.0 equiv), Terminal alkyne (1.1-1.5 equiv)

  • Catalysts: PdCl₂(PPh₃)₂ (1-5 mol%) or Pd(PPh₃)₄ (1-5 mol%), Copper(I) iodide (CuI) (2-10 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), anhydrous

  • Solvent: Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous

  • Glassware: Schlenk flask or round-bottom flask with a septum, magnetic stirrer, condenser

  • Atmosphere: Inert gas (Argon or Nitrogen) supply line with a bubbler

  • Other: Syringes, needles, standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Step-by-Step Procedure:

  • System Preparation: Assemble the reaction flask with a magnetic stir bar and condenser. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas (Argon or Nitrogen). This ensures anhydrous and anaerobic conditions, which are critical for success.[10][13]

  • Reagent Addition: To the reaction flask, add the 3-iodo-indole-2-carbonitrile (1.0 equiv), PdCl₂(PPh₃)₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).

  • Solvent and Base Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N, 2-3 equiv) via syringe. Stir the mixture to dissolve the solids. The solution should be a pale yellow suspension.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe. A slight color change may be observed.

  • Reaction Execution: Stir the reaction mixture at room temperature. The high reactivity of aryl iodides often allows the coupling to proceed efficiently without heating.[1]

  • Monitoring Progress: Track the consumption of the starting material using thin-layer chromatography (TLC).[10] The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired alkynylated indole-2-carbonitrile.

Experimental Workflow Visualization

The following diagram outlines the key stages of the experimental process, emphasizing the need for an inert atmosphere.

Workflow Figure 2: General Experimental Workflow cluster_inert Inert Atmosphere (Ar/N₂) setup 1. Flame-Dry Glassware & Establish Inert Atmosphere reagents 2. Add Indole, Pd Catalyst, CuI setup->reagents solvent 3. Add Anhydrous Solvent & Base reagents->solvent alkyne 4. Add Terminal Alkyne solvent->alkyne react 5. Stir at Room Temp & Monitor by TLC alkyne->react workup 6. Aqueous Work-up (Quench, Extract, Dry) react->workup purify 7. Purification (Column Chromatography) workup->purify product Final Product purify->product

Figure 2: General Experimental Workflow.

Reaction Parameters and Optimization Data

The following table summarizes conditions reported for the Sonogashira coupling of 1-benzyl-3-iodo-1H-indole-2-carbonitrile with various terminal alkynes, demonstrating the versatility and generally high yields of this transformation.[1]

EntryTerminal AlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylacetylene1010Et₃NTHFRT90
24-Ethynyltoluene1010Et₃NTHFRT85
34-Fluorophenylacetylene1010Et₃NTHFRT88
44-Methoxyphenylacetylene1010Et₃NTHFRT80
52-Ethynylpyridine1010Et₃NTHFRT75
61-Ethynylcyclohexene1010Et₃NTHFRT69

Troubleshooting Guide

Even robust reactions can encounter issues. This guide addresses common problems and provides scientifically grounded solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive Catalyst: Palladium or copper catalyst has degraded due to improper storage or age.Use a fresh batch of catalysts stored properly under an inert atmosphere. Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more stable than Pd(0) sources.[10]
Poor Reaction Conditions: Presence of oxygen or moisture in the reaction vessel.Ensure glassware is thoroughly flame-dried. Use high-purity, anhydrous solvents and degas them rigorously (e.g., via freeze-pump-thaw cycles or by sparging with inert gas for 30-60 minutes).[10]
Impure Reagents: Starting materials contain impurities that can poison the catalyst.Purify the iodo-indole and alkyne via recrystallization or chromatography before use.[10]
Black Precipitate Forms (Palladium Black) Catalyst Decomposition: The Pd(0) catalyst has agglomerated and precipitated out of solution, rendering it inactive.This can be caused by impurities, inappropriate solvent choice, or excessive heat (though less likely for iodo-substrates at RT).[10] Ensure high-purity reagents. If the problem persists, consider adding a small excess of phosphine ligand to better stabilize the catalyst. Some anecdotal evidence suggests certain solvents like THF may promote this; consider switching to DMF.[10][15]
Significant Alkyne Homocoupling (Glaser Product) Presence of Oxygen: Oxygen promotes the oxidative homocoupling of alkynes, a common side reaction in copper-catalyzed protocols.[10][16]Improve the degassing procedure and maintain a positive pressure of inert gas throughout the reaction.
High Copper Concentration: Too much CuI can favor the homocoupling pathway.Reduce the molar percentage of the CuI co-catalyst. Alternatively, consider a copper-free Sonogashira protocol, which may require different ligands or conditions but eliminates Glaser coupling.[10][11]

Conclusion

The Sonogashira cross-coupling reaction is an exceptionally powerful and reliable tool for the C-3 alkynylation of iodo-indole-carbonitriles. The high reactivity of the C-I bond allows these reactions to proceed under mild, often room temperature, conditions with high yields and broad functional group tolerance. By understanding the core mechanism, adhering to a rigorous experimental protocol that emphasizes inert conditions, and being prepared to troubleshoot common issues, researchers can effectively leverage this reaction. The resulting alkynylated indole-carbonitriles are high-value building blocks, poised for further elaboration in the quest for novel therapeutics and advanced organic materials.

References

Application Notes and Protocols for Suzuki Coupling Methods for Functionalizing the Indole-3-carbonitrile Core

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Strategic Importance of Functionalized Indole-3-carbonitriles

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and pharmaceuticals.[1] Within this privileged heterocyclic family, the indole-3-carbonitrile core represents a particularly valuable building block for drug discovery. The nitrile group is a versatile functional handle that can participate in various chemical transformations to generate a diverse array of pharmacologically active compounds. Furthermore, the cyano group can act as a key pharmacophore, engaging in hydrogen bonding and other non-covalent interactions within protein binding sites.

The functionalization of the indole-3-carbonitrile core, particularly through the introduction of aryl and heteroaryl moieties, allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of a molecule's biological activity.[1] The Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent tool for forging these critical carbon-carbon bonds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acid coupling partners.[1][2]

This comprehensive guide provides an in-depth exploration of Suzuki coupling methods tailored for the functionalization of the indole-3-carbonitrile core. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer insights into overcoming common synthetic challenges.

II. The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[3] The catalytic cycle is a well-orchestrated sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The cycle commences with the oxidative addition of the halo-indole-3-carbonitrile to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) intermediate.

  • Transmetalation: In this crucial step, the organic moiety from the boronic acid is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The halide on the palladium complex is subsequently replaced by the organic group from the boronate.

  • Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the newly formed biaryl product. This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArylHalide Ar-X (Halo-indole-3-carbonitrile) ArylHalide->OxAdd PdII_complex Ar-Pd(II)Ln-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation BoronicAcid R-B(OH)₂ Base Base BoronicAcid->Base Base->Transmetalation activates PdII_diaryl Ar-Pd(II)Ln-R Transmetalation->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 regenerates Product Ar-R (Functionalized Indole) RedElim->Product

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

III. Key Parameters for Successful Suzuki Coupling on the Indole-3-carbonitrile Core

The success of a Suzuki coupling reaction hinges on the judicious selection of several key parameters. The electron-withdrawing nature of the nitrile group at the 3-position of the indole core can influence the reactivity of the halo-indole substrate, making careful optimization crucial.

  • Palladium Catalyst: A variety of palladium catalysts can be employed, with the choice often depending on the reactivity of the substrates.[4] For many applications involving indole substrates, palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective and commonly used precatalysts.[1][5]

  • Ligand: The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity.[4] Electron-rich and bulky phosphine ligands, such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), are often employed to enhance the rate of oxidative addition and reductive elimination, particularly with less reactive aryl chlorides.

  • Base: The base is essential for the transmetalation step, activating the boronic acid.[4] Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[1][5] The choice of base can significantly impact the reaction rate and yield, and screening of different bases is often necessary for optimization.

  • Solvent: The solvent system must be capable of dissolving the reactants and be compatible with the catalyst and base. A mixture of an organic solvent, such as 1,4-dioxane or ethanol, and water is commonly used to facilitate the dissolution of both the organic and inorganic reagents.[1][5]

  • Leaving Group: The nature of the halogen on the indole-3-carbonitrile core affects the rate of oxidative addition, with the general trend of reactivity being I > Br > Cl.[2] While aryl iodides and bromides are more reactive, advancements in catalyst systems have made the use of more cost-effective aryl chlorides increasingly feasible.

IV. Experimental Protocols for the Suzuki Coupling of Halo-Indole-Carbonitriles

The following protocols are based on established procedures for the Suzuki-Miyaura coupling of halo-indoles and provide a robust starting point for the functionalization of the indole-3-carbonitrile core.

Protocol 1: Suzuki-Miyaura Coupling of 3-Iodo-1H-indole-2-carbonitrile Derivatives

This protocol is adapted from the work of Hrizi et al. and demonstrates the coupling of a 3-iodo-indole-2-carbonitrile with various arylboronic acids.[6] While the cyano group is at the 2-position, the methodology is directly applicable to 3-cyanoindole systems with a halogen at a different position.

Materials:

  • 1-Benzyl-3-iodo-1H-indole-2-carbonitrile (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (10 mol%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethanol (EtOH)

  • Toluene

  • Reaction vessel (e.g., microwave vial or sealed tube)

  • Magnetic stirrer and stir bar

  • Heating source (e.g., oil bath or microwave reactor)

Procedure:

  • To a reaction vessel, add 1-benzyl-3-iodo-1H-indole-2-carbonitrile (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.10 equiv).

  • Add a solvent mixture of ethanol/toluene (3:2 v/v) and a saturated aqueous solution of NaHCO₃.

  • Seal the vessel and heat the reaction mixture to 130 °C with vigorous stirring for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-1H-indole-2-carbonitrile.

Table 1: Representative Yields for the Suzuki Coupling of 1-Benzyl-3-iodo-1H-indole-2-carbonitrile with Various Arylboronic Acids [6]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid1-Benzyl-3-phenyl-1H-indole-2-carbonitrile85
24-Methylphenylboronic acid1-Benzyl-3-(p-tolyl)-1H-indole-2-carbonitrile82
34-Methoxyphenylboronic acid1-Benzyl-3-(4-methoxyphenyl)-1H-indole-2-carbonitrile78
44-Fluorophenylboronic acid1-Benzyl-3-(4-fluorophenyl)-1H-indole-2-carbonitrile88
Protocol 2: Microwave-Assisted Suzuki Coupling of a Bromo-Indole Derivative

This protocol utilizes microwave irradiation to accelerate the reaction, often leading to significantly reduced reaction times and improved yields.[5] This method is particularly advantageous for high-throughput synthesis and library generation.

Materials:

  • 5-Bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.07 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Ethanol

  • Microwave reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • To a microwave reaction vial, add the bromo-indole derivative (1.0 equiv), the arylboronic acid (1.3 equiv), Pd(PPh₃)₄ (0.07 equiv), and Cs₂CO₃ (2.0 equiv).

  • Add ethanol to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100 °C for 25-40 minutes with stirring.[5]

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Add Halo-indole-3-carbonitrile, Arylboronic acid, Catalyst, and Base to a reaction vessel. Solvent 2. Add degassed solvent. Reagents->Solvent Inert 3. Purge with inert gas (e.g., Argon). Solvent->Inert Heat 4. Heat and stir (Conventional or Microwave). Inert->Heat Monitor 5. Monitor progress (TLC, LC-MS). Heat->Monitor Quench 6. Cool, dilute, and perform aqueous workup (wash with water/brine). Monitor->Quench Dry 7. Dry organic layer (e.g., Na₂SO₄). Quench->Dry Concentrate 8. Concentrate under reduced pressure. Dry->Concentrate Purify 9. Purify by column chromatography. Concentrate->Purify Product Pure Functionalized Indole-3-carbonitrile Purify->Product

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling of halo-indole-3-carbonitriles.

V. Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently strong base- Poor solubility of reactants- Low reaction temperature or time- Use a fresh batch of palladium catalyst or a pre-catalyst.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃).- Try a different solvent system or increase the amount of co-solvent.- Increase the reaction temperature or extend the reaction time. Consider using microwave heating.
Protodeboronation of Boronic Acid - Presence of excess water or acid- High reaction temperature- Unstable boronic acid- Use anhydrous solvents and ensure the base is not hygroscopic.- Lower the reaction temperature if possible.- Use a more stable boronic acid derivative, such as a pinacol ester.
Formation of Homocoupled Byproducts - Inefficient transmetalation- Presence of oxygen- Optimize the base and solvent system to favor transmetalation.- Thoroughly degas the reaction mixture and maintain an inert atmosphere.
Decomposition of Starting Material - High reaction temperature- Incompatible functional groups- Lower the reaction temperature.- If the indole N-H is unprotected, consider N-protection if it is suspected to interfere with the reaction.

VI. Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the functionalization of the indole-3-carbonitrile core. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can efficiently synthesize a wide array of novel indole derivatives with significant potential in drug discovery and development. The protocols and insights provided in this guide serve as a comprehensive resource for scientists seeking to leverage this indispensable transformation in their research endeavors.

VII. References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. BenchChem.

  • BenchChem. (2025). Application Notes and Protocols for 6-Cyanoindole in Organic Chemistry. BenchChem.

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone. BenchChem.

  • Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Synlett, 2006(12), 1841-1844. Available at: --INVALID-LINK--

  • Callam, C. S., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of Chemical Education, 78(7), 947.

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: --INVALID-LINK--

  • Dalmás, D. A., et al. (2018). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 29(2), 3-12. Available at: --INVALID-LINK--

  • Fuwa, H., & Sasaki, M. (2007). Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies. The Journal of Organic Chemistry, 72(23), 8702-8713. Available at: --INVALID-LINK--

  • Hrizi, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5287. Available at: --INVALID-LINK--

  • Hrizi, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PubMed Central (PMC). Available at: --INVALID-LINK--

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: --INVALID-LINK--

  • Sereika, M., & Yoneda, J. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: --INVALID-LINK--

  • Snieckus, V., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[7][8]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(6), 2781-2791. Available at: --INVALID-LINK--

  • Surry, D. S., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 50(29), 6552-6556. Available at: --INVALID-LINK--

  • Tilstam, U., et al. (2018). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidine]-6'-one. Arkivoc, 2018(5), 322-333.

  • Wikipedia. (2024). Suzuki reaction. Available at: --INVALID-LINK--

  • Zhang, Y., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 12(1), 1-21. Available at: --INVALID-LINK--

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in 2-Methyl-1H-indole-3-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2-methyl-1H-indole-3-carbonitrile. This valuable indole derivative is a key building block in medicinal chemistry and materials science. However, its synthesis can be challenging, with low yields often hindering research and development. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. We will explore the causality behind experimental choices, provide validated protocols, and offer data-driven insights to enhance your synthetic success.

Part 1: Frequently Asked Questions (FAQs) - Initial Troubleshooting

This section addresses high-level questions to quickly diagnose the root cause of low yields.

Q1: My overall yield for this compound is consistently low. Where should I begin troubleshooting?

Low yields can stem from several factors, including suboptimal reaction conditions, instability of reactants or intermediates, and the formation of side products.[1] A systematic approach is crucial:

  • Verify Starting Material Purity: Impurities in the arylhydrazine or the ketone/aldehyde starting material can introduce competing side reactions.[1] Confirm purity via NMR or GC-MS.

  • Analyze the Reaction Mixture: Use TLC or LC-MS to monitor the reaction's progress. Are you observing incomplete consumption of starting materials, or the formation of multiple new spots? This will tell you if the issue is with reaction conversion or selectivity.

  • Re-evaluate the Synthetic Route: The classic Fischer indole synthesis is a common choice but can be sensitive to the specific substrates.[2] Modern methods, such as palladium-catalyzed cyclizations, may offer significantly higher yields and should be considered.[3][4]

Q2: I am attempting a Fischer indole synthesis. What are the most common failure points for this specific target molecule?

The Fischer indole synthesis involves the acid-catalyzed reaction of an arylhydrazine with a ketone or aldehyde.[2] For this compound, the likely ketone precursor is 3-oxobutanenitrile (acetoacetonitrile). Key failure points include:

  • Hydrazone Formation: The initial condensation to form the phenylhydrazone may be incomplete. This step is an equilibrium process and may require removal of water or optimization of pH.

  • Acid Catalyst Choice: The choice of acid is critical. Brønsted acids (H₂SO₄, HCl) and Lewis acids (ZnCl₂, BF₃·OEt₂) are commonly used.[2] For substrates with sensitive functional groups (like the nitrile), a milder catalyst or different reaction conditions may be necessary to prevent degradation or unwanted side reactions.[5]

  • [6][6]-Sigmatropic Rearrangement: This is the key bond-forming step and is often the rate-determining step.[2] Insufficient temperature or an inappropriate acid catalyst can cause this step to stall, leading to low conversion.

Q3: My reaction produces a complex mixture of products that is difficult to purify. What are the likely side products?

In a Fischer synthesis, side products can arise from cleavage of the weak N-N bond in the hydrazone intermediate, especially if electron-donating groups are present on the aryl ring.[1] Other possibilities include:

  • Incomplete Cyclization: The intermediate imine or aminal may persist in the reaction mixture.

  • Dimerization or Polymerization: Under harsh acidic conditions, the indole product itself can be unstable and polymerize.

  • Positional Isomers: If using a substituted phenylhydrazine, isomeric indole products can form.

Q4: Are there higher-yielding, modern alternatives to the Fischer synthesis for this molecule?

Absolutely. Palladium-catalyzed intramolecular C-H activation and cyclization has emerged as a powerful method for indole synthesis.[3][6] These methods often proceed under milder conditions and exhibit greater functional group tolerance. Microwave-assisted protocols, in particular, have been shown to dramatically reduce reaction times and improve yields for analogous 2-methyl-1H-indole-3-carboxylate systems, a principle that is highly applicable here.[3][4]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Optimizing the Fischer Indole Synthesis

The Fischer synthesis remains a cost-effective and widely used method. However, achieving high yields requires careful optimization.

Problem: Low conversion of the phenylhydrazone to the final indole product.

Causality Analysis: The cyclization step involves a[6][6]-sigmatropic rearrangement followed by the elimination of ammonia. This cascade is highly dependent on the acid catalyst's ability to promote tautomerization to the key ene-hydrazine intermediate and facilitate the subsequent steps without degrading the starting materials or product.

Troubleshooting Workflow Diagram

fischer_troubleshooting start Low Yield in Fischer Synthesis check_purity Verify Purity of Phenylhydrazine & Ketone start->check_purity Step 1 optimize_hydrazone Optimize Hydrazone Formation check_purity->optimize_hydrazone If pure optimize_cyclization Optimize Cyclization Step optimize_hydrazone->optimize_cyclization If hydrazone forms cleanly sub_hydrazone1 Use Dean-Stark to remove H2O optimize_hydrazone->sub_hydrazone1 sub_hydrazone2 Adjust pH (catalytic AcOH) optimize_hydrazone->sub_hydrazone2 sub_cyclization1 Screen Acid Catalysts (See Table 1) optimize_cyclization->sub_cyclization1 sub_cyclization2 Vary Temperature (80°C to 150°C) optimize_cyclization->sub_cyclization2 sub_cyclization3 Change Solvent (AcOH, Toluene, PPA) optimize_cyclization->sub_cyclization3 end_node Improved Yield sub_cyclization1->end_node

Caption: A decision tree for troubleshooting the Fischer indole synthesis.

Solutions & Optimization:

  • Screen Acid Catalysts: The nature and strength of the acid catalyst are paramount. A common mistake is using an acid that is too harsh or incompatible with the nitrile functionality. Polyphosphoric acid (PPA) is often effective as it serves as both a catalyst and a solvent, but workup can be challenging.[5]

    Table 1: Comparison of Acid Catalysts for Indole Synthesis

    Catalyst Typical Conditions Advantages Disadvantages
    ZnCl₂ 1-2 equiv., neat or in toluene, 120-180°C Effective for many substrates; relatively mild Lewis acid. Can be hygroscopic; requires high temperatures.[5]
    H₂SO₄ (dilute) 5-10% in EtOH or AcOH, reflux Inexpensive; simple to use. Can cause sulfonation or polymerization.[5]
    Polyphosphoric Acid (PPA) Used as solvent, 80-120°C Strong dehydrating agent; often gives high yields. Viscous, difficult workup; can char sensitive substrates.

    | p-TsOH | 0.1-1 equiv., toluene, reflux (Dean-Stark) | Good Brønsted acid; allows for water removal. | May not be strong enough for all substrates. |

  • Temperature Control: The optimal temperature for the[6][6]-sigmatropic rearrangement can vary significantly. Monitor the reaction by TLC at different temperatures (e.g., 80°C, 110°C, 140°C) to find the sweet spot between reaction rate and decomposition.

Guide 2: Implementing a High-Yield, Microwave-Assisted Palladium-Catalyzed Synthesis

For researchers seeking higher yields and faster reaction times, modern organometallic methods are a superior alternative. The following is adapted from a highly successful protocol for the synthesis of 2-methyl-1H-indole-3-carboxylates.[3][6]

Problem: Low yield despite using a modern Pd-catalyzed approach.

Causality Analysis: This reaction involves the formation of an N-aryl enamine followed by a Pd-catalyzed intramolecular oxidative C-H/N-H coupling. The efficiency of the catalytic cycle depends on the catalyst, oxidant, base, and solvent. Catalyst deactivation or slow turnover are common culprits for low yield.

Reaction Scheme Visualization

pd_cycle enamine N-Aryl Enamine pd_complex Pd(0)-Enamine Complex enamine->pd_complex pd0 Pd(0) pd0->pd_complex pd_oxidative Intramolecular Oxidative Addition (C-H Activation) pd_complex->pd_oxidative Forms Pd(II) intermediate pd_reductive Reductive Elimination pd_oxidative->pd_reductive oxidant Oxidant (e.g., Cu(OAc)₂) pd_oxidative->oxidant Oxidant facilitates this step pd_reductive->pd0 Regenerates Catalyst product Indole Product pd_reductive->product

Caption: Simplified catalytic cycle for Pd-catalyzed indole synthesis.

Solutions & Optimization:

  • Choice of Components: The combination of catalyst, oxidant, and base is critical. Research shows that a Pd(OAc)₂ catalyst with a Cu(OAc)₂ oxidant and a carbonate base like K₂CO₃ in a polar aprotic solvent (e.g., DMF) is highly effective.[3]

  • Microwave vs. Conventional Heating: Microwave irradiation directly and efficiently heats the reaction mixture, often leading to dramatic improvements in yield and reaction time compared to conventional oil bath heating.

    Table 2: Conventional vs. Microwave Heating for an Analogous Indole Synthesis

    Method Temperature Time Yield Reference
    Conventional 80°C 16 h 89% [3]

    | Microwave (µW) | 60°C | 3 h | 94% |[3] |

  • Inert Atmosphere: Ensure the reaction is run under an inert atmosphere (Argon or Nitrogen) to prevent oxidation and deactivation of the Pd(0) catalyst.

Part 3: Experimental Protocols

Protocol 1: Optimized Microwave-Assisted Synthesis of this compound

(Adapted from Bellavita et al. for indole-3-carboxylates[3][6])

Step A: Synthesis of the N-Aryl Enamine Precursor

  • To a solution of aniline (1.0 equiv) in toluene (0.5 M), add 3-oxobutanenitrile (1.1 equiv) and a catalytic amount of p-toluenesulfonic acid (0.02 equiv).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until TLC indicates complete consumption of the aniline.

  • Cool the reaction mixture, wash with saturated NaHCO₃ solution, then brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. The crude enamine is often used directly in the next step without further purification.

Step B: Microwave-Assisted Cyclization

  • In a microwave-safe vial, combine the crude enamine from Step A (1.0 equiv), Pd(OAc)₂ (10 mol%), Cu(OAc)₂ (2.0 equiv), and K₂CO₃ (3.0 equiv).

  • Add anhydrous DMF to achieve a concentration of approx. 0.2 M.

  • Seal the vial and place it in a microwave reactor. Irradiate at 60-80°C for 1-3 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the vial, dilute the mixture with ethyl acetate, and filter through a pad of Celite to remove metal salts.

  • Wash the filtrate with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (see Part 4).

Part 4: Purification Strategies

Problem: The crude product is an impure oil or solid, and standard column chromatography provides poor separation.

Causality Analysis: The indole nitrogen imparts a degree of polarity and hydrogen-bonding capability, while the rest of the molecule is nonpolar. Closely related impurities, such as unreacted enamine or isomeric byproducts, can have very similar polarities, leading to co-elution.

Solutions:

  • Optimize Column Chromatography:

    • Solvent System: Instead of a standard ethyl acetate/hexane system, try a gradient with a more polar solvent like methanol or a system containing a small amount of a modifier. For example, a gradient of 10-40% ethyl acetate in hexanes is a good starting point. Adding 1% triethylamine can help reduce tailing on silica gel for basic compounds.

    • Stationary Phase: If silica gel fails, consider using alumina (neutral or basic) or reverse-phase silica (C18) for preparative chromatography.[7]

  • Recrystallization: If the product is a solid, recrystallization is an excellent and scalable purification method. Screen various solvent systems. A common approach is to dissolve the crude material in a hot solvent in which it is soluble (e.g., methanol, ethyl acetate) and then add a co-solvent in which it is insoluble (e.g., water, hexanes) until turbidity appears. Allow the solution to cool slowly to form pure crystals.

  • Preparative HPLC: For high-purity material on a small scale, reverse-phase preparative HPLC is a powerful option. A typical mobile phase would be a gradient of acetonitrile in water, possibly with a formic acid modifier for MS compatibility.[8]

References

Technical Support Center: Troubleshooting the Cyanation of 2-Methylindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are working with the cyanation of 2-methylindole. The indole nucleus is a privileged scaffold in medicinal chemistry, and its cyanation provides a versatile handle for further functionalization. However, the inherent reactivity of the indole ring can lead to the formation of undesired side products. This document provides in-depth troubleshooting advice and detailed protocols to help you navigate these challenges and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during the cyanation of 2-methylindole, providing explanations grounded in reaction mechanisms and offering practical solutions.

Q1: My reaction is yielding a significant amount of a di-cyanated product. How can I improve selectivity for the mono-cyanated 2-methyl-1H-indole-3-carbonitrile?

A1: The formation of di-cyanated species is a common challenge arising from the high nucleophilicity of the indole ring, which can lead to further reaction of the mono-cyanated product.

Root Cause Analysis:

  • Excess Cyanating Reagent: Using a large excess of the cyanating agent is the most frequent cause of over-reaction.

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can provide the necessary energy for the less reactive mono-cyanated indole to react further.

  • Deprotonation of Mono-cyanated Product: The mono-cyanated indole still possesses an N-H proton. Under basic conditions, this can be deprotonated, activating the ring for a second cyanation.

Troubleshooting Strategies:

StrategyRationale
Stoichiometric Control Carefully control the stoichiometry of your cyanating agent. Begin with 1.05-1.2 equivalents and optimize from there. Add the reagent dropwise to maintain a low concentration throughout the reaction.
Temperature and Time Monitor the reaction closely using TLC or LC-MS and stop it as soon as the starting material is consumed. Lowering the reaction temperature can also help to temper reactivity.
Protecting Groups Protecting the indole nitrogen with a group like tosyl (Ts), benzyl (Bn), or tert-butyloxycarbonyl (Boc) can prevent N-functionalization and may modulate the reactivity of the ring, improving selectivity for C3 cyanation.[1]
Q2: I'm observing N-cyanation instead of the desired C3-cyanation. What factors control the regioselectivity?

A2: The regioselectivity of indole cyanation is a delicate balance between the nucleophilicity of the nitrogen and the C3 position, heavily influenced by the reaction conditions and the nature of the cyanating agent.

Mechanistic Insight: The indole nitrogen (N1) and the C3 position are both nucleophilic. The N-H proton is acidic and can be removed by a base, making the nitrogen a potent nucleophile. The C3 position's nucleophilicity arises from the electron-rich nature of the pyrrole ring.

Troubleshooting Strategies:

  • Choice of Cyanating Reagent:

    • Electrophilic Cyanating Agents: Reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) or cyanogen bromide (BrCN) are often used for direct C-H cyanation.[2] The mechanism can involve electrophilic attack on the electron-rich indole ring.

    • Nucleophilic Cyanide Sources: In transition-metal-catalyzed reactions (e.g., using Palladium, Copper, or Nickel catalysts), cyanide sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) are common.[1][3][4] In these cases, the regioselectivity is often directed by the catalyst and any directing groups on the indole.

  • Reaction Conditions:

    • Base: The choice and amount of base are critical. Strong bases like sodium hydride (NaH) will readily deprotonate the indole nitrogen, favoring N-alkylation or N-cyanation if the cyanating agent is susceptible to nucleophilic attack by the indolide anion.[5]

    • Solvent: Polar aprotic solvents like DMF or THF are common. The solvent can influence the solubility of reagents and the stability of intermediates, thereby affecting regioselectivity.

Q3: My reaction is sluggish, and I'm getting a low yield of the desired 3-cyano-2-methylindole. What can I do to improve the reaction rate and yield?

A3: Low reactivity can stem from several factors, including an insufficiently active catalyst, poor choice of cyanating agent, or suboptimal reaction conditions.

Troubleshooting Strategies:

  • Catalyst System (for transition-metal-catalyzed reactions):

    • Catalyst and Ligand: Ensure your palladium, copper, or nickel catalyst is active. For palladium-catalyzed cyanations, the choice of ligand is crucial.[4] Consider screening different phosphine ligands. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.[1]

    • Reductant: Some nickel-catalyzed cyanations require a reductant like zinc powder.[3]

  • Cyanating Agent:

    • While toxic reagents like KCN and NaCN are effective, safer alternatives like K₄[Fe(CN)₆] and Zn(CN)₂ are often preferred.[1] The stoichiometry of the cyanide source should be carefully optimized, as an excess can sometimes inhibit the catalyst.[1]

  • Temperature: Gently heating the reaction can increase the rate. For palladium-catalyzed cyanations of halo-indoles, temperatures around 120 °C in DMF are common.[1]

  • Alternative Methods:

    • Electrochemical Cyanation: This method can be a sustainable alternative, avoiding the need for transition-metal catalysts and chemical oxidants.[6][7]

    • Sandmeyer-type Reaction: If you start with an amino-indole, a Sandmeyer reaction can be an effective way to introduce the cyano group.

Q4: I am seeing a side product with a mass corresponding to the addition of DMF to my indole. How is this happening and how can I prevent it?

A4: This side product likely arises from a Vilsmeier-Haack type reaction, where DMF and an activating agent (like POCl₃, which can be formed in situ or be a contaminant) generate the electrophilic Vilsmeier reagent, which then formylates the indole at the C3 position. In the context of a cyanation reaction, if DMF is the solvent and there are reagents that can activate it, C3-formylation can compete with C3-cyanation.

Prevention Strategies:

  • Change of Solvent: If possible, switch to a different aprotic solvent like dioxane, acetonitrile, or toluene.

  • Purify Reagents: Ensure your reagents are pure and free from acidic or activating contaminants.

  • Scavengers: In some cases, adding a non-nucleophilic base can help to scavenge any acidic species that might promote the Vilsmeier-Haack reaction.

Visualizing Reaction Pathways

To better understand the competing reaction pathways, the following diagrams illustrate the key mechanistic steps.

Mechanism of C3 vs. N1 Functionalization

G cluster_0 Initial Deprotonation cluster_1 Reaction Pathways 2-Methylindole 2-Methylindole Indolide_Anion Indolide Anion 2-Methylindole->Indolide_Anion Base (e.g., NaH) Electrophilic_Cyanation Electrophilic Cyanation (e.g., C-H activation) 2-Methylindole->Electrophilic_Cyanation Direct C-H Cyanation N_Cyanation N-Cyanation Product Indolide_Anion->N_Cyanation Attack at N1 (Kinetic Product) C3_Cyanation C3-Cyanation Product Indolide_Anion->C3_Cyanation Attack at C3 (Thermodynamic Product) Electrophilic_Cyanation->C3_Cyanation Direct C-H Cyanation

Caption: Competing pathways for N- vs. C-cyanation of 2-methylindole.

Troubleshooting Workflow for Low Yield

G start Low Yield of 3-Cyano-2-methylindole check_catalyst Is the reaction metal-catalyzed? start->check_catalyst yes_catalyst Yes check_catalyst->yes_catalyst Yes no_catalyst No check_catalyst->no_catalyst No catalyst_issues Check Catalyst Activity: - Use fresh catalyst - Screen ligands - Ensure inert atmosphere yes_catalyst->catalyst_issues reagent_issues Evaluate Cyanating Agent: - Check purity - Optimize stoichiometry - Consider a more reactive agent no_catalyst->reagent_issues condition_issues Optimize Conditions: - Increase temperature - Increase reaction time - Change solvent catalyst_issues->condition_issues reagent_issues->condition_issues alternative_methods Consider Alternative Methods: - Electrochemical cyanation - Different catalyst system (e.g., Cu, Ni) condition_issues->alternative_methods

Caption: A logical workflow for troubleshooting low-yielding reactions.

Protocols for Minimizing Side Products

Protocol 1: Palladium-Catalyzed Cyanation of 3-Bromo-2-methylindole

This protocol is adapted from methodologies for the cyanation of halo-indoles and is designed to favor the desired C3-cyanation product.

Materials:

  • N-protected 3-bromo-2-methylindole (1.0 eq)

  • Zinc cyanide (Zn(CN)₂) (0.6 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • Triphenylphosphine (PPh₃) (0.1 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To an oven-dried Schlenk flask, add the N-protected 3-bromo-2-methylindole, zinc cyanide, palladium(II) acetate, and triphenylphosphine.[1]

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[1]

  • Add anhydrous DMF via syringe.[1]

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography. To prevent degradation on silica gel, consider neutralizing the silica with triethylamine in the eluent.[1]

Protocol 2: Direct C-H Cyanation using an Electrophilic Cyanating Agent

This protocol provides a general framework for direct C-H cyanation, which can be an alternative to cross-coupling reactions.

Materials:

  • 2-methylindole (1.0 eq)

  • N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.2 eq)

  • Rhodium(III) catalyst (e.g., [RhCp*Cl₂]₂) (2.5 mol%)

  • Silver hexafluoroantimonate (AgSbF₆) (10 mol%)

  • Anhydrous 1,2-dichloroethane (DCE)

Procedure:

  • To a dry reaction tube, add 2-methylindole, NCTS, the rhodium catalyst, and silver hexafluoroantimonate.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DCE via syringe.

  • Stir the reaction mixture at a predetermined temperature (e.g., 60-100 °C) for the optimized reaction time.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Analytical Characterization of Products and Side Products

Accurate identification of the main product and any side products is crucial for optimizing the reaction.

CompoundExpected ¹H NMR Signals (in CDCl₃, δ ppm)Expected Mass (m/z)
2-Methyl-1H-indole ~8.0 (br s, 1H, NH), 7.5-7.0 (m, 4H, Ar-H), 6.2 (s, 1H, H3), 2.4 (s, 3H, CH₃)131.09
This compound ~8.3 (br s, 1H, NH), 7.7-7.2 (m, 4H, Ar-H), 2.5 (s, 3H, CH₃)156.07
1-Cyano-2-methyl-1H-indole 7.6-7.2 (m, 4H, Ar-H), 6.4 (s, 1H, H3), 2.6 (s, 3H, CH₃)156.07
Di-cyanated product (e.g., 1,3-dicyano-2-methylindole) Aromatic signals, singlet for CH₃, absence of NH proton signal181.06

References

Technical Support Center: Optimizing Reaction Conditions for Fischer Indole Synthesis of Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction. Here, we move beyond simple protocols to provide in-depth, experience-driven insights into optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of indole precursors.

Frequently Asked Questions (FAQs)

Q1: What is the Fischer indole synthesis and why is it so important?

The Fischer indole synthesis is a classic and versatile chemical reaction used to synthesize the indole ring system, a fundamental heterocyclic scaffold.[1][2] Discovered by Emil Fischer in 1883, this acid-catalyzed reaction involves the cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[3][4][5] The indole motif is a privileged structure in medicinal chemistry, appearing in a vast number of natural products, pharmaceuticals, and agrochemicals, including antimigraine drugs of the triptan class.[4][6][7]

Q2: What are the essential starting materials for this reaction?

The core components for a Fischer indole synthesis are:

  • An arylhydrazine (or its salt): This provides the benzene ring and the nitrogen atom of the indole. Substituted phenylhydrazines can be used to generate diverse indole products.[8]

  • An aldehyde or ketone: This carbonyl compound must possess at least two alpha-hydrogens to facilitate the necessary tautomerization to an enamine intermediate.[8][9]

  • An acid catalyst: This can be a Brønsted acid (e.g., HCl, H₂SO₄, PPA) or a Lewis acid (e.g., ZnCl₂, BF₃, FeCl₃).[1][3][4][6]

Q3: Can the intermediate arylhydrazone be isolated before the cyclization step?

While the arylhydrazone can be pre-formed and isolated, the Fischer indole synthesis is often performed as a "one-pot" reaction.[8] In this approach, the arylhydrazine and the carbonyl compound are mixed directly in the presence of the acid catalyst, and the hydrazone forms in situ before cyclizing to the indole.[3][8][10] This is often more efficient, especially if the hydrazone intermediate is unstable.[3][10]

Troubleshooting Guide: From Low Yields to Unwanted Side Products

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower your experimental design.

Issue 1: Low or No Yield of the Desired Indole

Q: My reaction is yielding very little or none of my target indole. What are the likely causes and how can I fix it?

A: This is a common issue with several potential root causes. A systematic approach to troubleshooting is key.

Potential Cause 1: Suboptimal Acid Catalyst The choice and concentration of the acid catalyst are critical and often substrate-dependent.[11] An acid that is too weak may not facilitate the key[9][9]-sigmatropic rearrangement, while an overly strong acid can lead to degradation.

  • Expert Insight: The catalyst's role is to protonate the hydrazone, enabling its tautomerization to the reactive enamine intermediate.[8][12] The subsequent[9][9]-sigmatropic rearrangement is the rate-determining step, and its activation energy is lowered by the acid.

  • Troubleshooting Steps:

    • Screen Different Catalysts: If a weak acid like acetic acid is failing, consider moving to a stronger Brønsted acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid such as zinc chloride (ZnCl₂).[10] Polyphosphoric acid (PPA) is often a very effective catalyst for more challenging cyclizations.[13]

    • Optimize Catalyst Loading: The amount of catalyst can be just as important as its identity. Start with catalytic amounts and incrementally increase the loading.

Potential Cause 2: Inappropriate Reaction Temperature and Time The Fischer indole synthesis is highly sensitive to temperature.[3][11]

  • Expert Insight: Sufficient thermal energy is required to overcome the activation barrier of the rearrangement. However, excessive heat can promote side reactions or lead to the decomposition of starting materials and products, often resulting in tar formation.[14]

  • Troubleshooting Steps:

    • Systematic Temperature Screening: Begin with conditions reported for similar substrates.[13] If the reaction is sluggish, incrementally increase the temperature. Close monitoring by TLC or LC-MS is crucial to find the sweet spot between reaction completion and product degradation.

    • Time Optimization: A prolonged reaction time at a lower temperature may be more effective than a short reaction time at a high temperature.

Potential Cause 3: Poor Solvent Choice The solvent influences reactant solubility, catalyst acidity, and intermediate stability.[15]

  • Expert Insight: A solvent that does not fully dissolve the arylhydrazone intermediate can significantly impede the reaction.[14]

  • Troubleshooting Steps:

    • Solvent Screening: Acetic acid can often serve as both a solvent and a catalyst.[13] Other common solvents to explore include ethanol, toluene, and for higher boiling points, xylene or sulfolane.[15]

    • Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) can be effective.[16]

Potential Cause 4: Substituent Effects and N-N Bond Cleavage The electronic properties of substituents on both the arylhydrazine and the carbonyl precursor can dramatically affect the reaction's success.

  • Expert Insight: Electron-donating groups on the arylhydrazine can sometimes over-stabilize an intermediate, leading to a competing side reaction: heterolytic N-N bond cleavage.[11][17] This cleavage pathway produces aniline and an iminium ion, preventing indole formation.[10][17] This is a known challenge in the synthesis of 3-aminoindoles.[11][18]

  • Troubleshooting Steps:

    • Milder Conditions: For electron-rich systems prone to N-N bond cleavage, using milder acids and lower temperatures can favor the desired cyclization pathway.[10]

    • Substrate Modification: If possible, temporarily converting an electron-donating group to an electron-withdrawing group via a protecting group strategy can be a viable, albeit more involved, solution.

Issue 2: Formation of Side Products

Q: My reaction is working, but I'm getting significant byproducts. What are they and how can I minimize them?

A: Side product formation is often a sign that your reaction conditions are too harsh or that your substrates have competing reactive pathways.

Common Side Reaction 1: Aldol Condensation If your aldehyde or ketone starting material has α-hydrogens, it can undergo self-condensation under acidic conditions.[3][11]

  • Expert Insight: The acid catalyst that promotes the Fischer indole synthesis can also catalyze the enolization of the carbonyl compound, leading to aldol addition and condensation products.

  • Troubleshooting Steps:

    • Lower Temperature: Reducing the reaction temperature can often slow down the rate of the aldol reaction more than the Fischer cyclization.

    • In Situ Hydrazone Formation: Adding the carbonyl compound slowly to the mixture of the arylhydrazine and acid can keep its instantaneous concentration low, disfavoring self-condensation.

Common Side Reaction 2: Formation of Regioisomers When using an unsymmetrical ketone, two different enamine intermediates can form, leading to a mixture of regioisomeric indoles.[1][8]

  • Expert Insight: The regioselectivity is influenced by a delicate balance of steric effects and the thermodynamic stability of the potential enamine intermediates. The choice of acid catalyst can play a significant role in directing this selectivity.[10]

  • Troubleshooting Steps:

    • Catalyst Selection: Weaker acids may favor the kinetic product (from the less sterically hindered enamine), while stronger acids can promote equilibration to the more thermodynamically stable enamine, leading to the thermodynamic product.[10]

    • Temperature Control: Higher temperatures tend to favor the formation of the thermodynamically more stable indole isomer.

Common Side Reaction 3: Rearrangements and Dimerizations Under harsh acidic conditions and high temperatures, the indole product itself can be unstable and undergo further reactions.[10]

  • Troubleshooting Steps:

    • Milder Conditions: Employ the mildest possible acid and lowest effective temperature.

    • Reaction Monitoring: Closely monitor the reaction's progress and stop it as soon as the starting material is consumed to prevent over-reaction of the product.

Data-Driven Optimization

To aid in your experimental design, the following table summarizes common catalysts and solvents for the Fischer indole synthesis.

Catalyst TypeExamplesCommon SolventsKey Considerations
Brønsted Acids HCl, H₂SO₄, p-TsOH, PPA, Acetic AcidAcetic Acid, Ethanol, Toluene, XyleneStronger acids can accelerate the reaction but may also promote side reactions. PPA is highly effective but can make workup difficult.[3][4][6]
Lewis Acids ZnCl₂, BF₃·OEt₂, FeCl₃, AlCl₃Dichloromethane, Toluene, EthanolUseful for substrates sensitive to strong protic acids. Can be more selective in some cases.[3][4][6]
Visualizing the Fischer Indole Synthesis

To better understand the core transformations, the following diagrams illustrate the reaction mechanism and a logical troubleshooting workflow.

Fischer_Indole_Mechanism cluster_start Step 1: Hydrazone Formation cluster_rearrangement Step 2: Key Rearrangement cluster_cyclization Step 3: Cyclization & Aromatization Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Arylhydrazine->Hydrazone Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Enamine Enamine (Tautomer) Hydrazone->Enamine +H⁺, Tautomerization Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement Aminal Cyclic Aminal Diimine->Aminal Cyclization Indole Aromatic Indole Aminal->Indole -NH₃, Aromatization

Caption: The core mechanistic pathway of the Fischer indole synthesis.[4][8][9]

Troubleshooting_Workflow Start Low or No Yield CheckCatalyst Check Catalyst Is it strong enough? Is loading optimal? Start->CheckCatalyst CheckTemp Check Temperature Is it high enough for rearrangement? Is it too high, causing degradation? CheckCatalyst->CheckTemp If catalyst is appropriate CheckSolvent Check Solvent Are reactants soluble? Is it appropriate for the catalyst? CheckTemp->CheckSolvent If temperature is optimized CheckSubstrate Check Substrate Electronics Are strong EDGs causing N-N bond cleavage? CheckSolvent->CheckSubstrate If solvent is suitable Optimize Systematically Optimize Conditions CheckSubstrate->Optimize If substrate is challenging

Caption: A logical workflow for troubleshooting low-yield Fischer indole synthesis reactions.

Experimental Protocols

General Protocol for One-Pot Fischer Indole Synthesis of Tetrahydrocarbazole

This protocol provides a starting point for the synthesis of tetrahydrocarbazole from cyclohexanone and phenylhydrazine.

Materials:

  • Cyclohexanone (5.5 g)

  • Phenylhydrazine (5.4 g)

  • Glacial Acetic Acid (18 g)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cyclohexanone and glacial acetic acid.[13]

  • Begin stirring and heat the mixture to reflux.[13]

  • Slowly add phenylhydrazine dropwise to the refluxing mixture over a period of 30 minutes.[13]

  • After the addition is complete, continue to reflux the reaction mixture for an additional hour.[13]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath to precipitate the product.[13]

  • Collect the crude product by vacuum filtration and wash with cold water.[13]

  • The crude product can be further purified by recrystallization from ethanol.

Work-up Procedure

The work-up will depend on the acid catalyst used and the properties of the indole product.

  • For reactions in volatile acids (e.g., acetic acid): If the product precipitates upon cooling, it can be isolated by filtration.[13]

  • For non-volatile acids (e.g., PPA, H₂SO₄): The reaction mixture should be cooled and carefully poured into a beaker of ice water. The mixture is then neutralized with a base (e.g., NaOH, NaHCO₃) until basic. The product can then be extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[19] The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

This guide is intended to be a living document. As new insights and methodologies emerge, it will be updated to reflect the state-of-the-art in Fischer indole synthesis. We are committed to supporting your research endeavors and welcome your feedback.

References

Technical Support Center: Improving Regioselectivity in the Functionalization of 2-Methylindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-methylindole chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of regioselective functionalization of the 2-methylindole scaffold. Here, we address common experimental challenges in a question-and-answer format, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 2-methylindole and why?

Answer: 2-Methylindole has several potential sites for reaction, with reactivity governed by electron density and steric factors. The inherent electronic nature of the indole ring makes it highly nucleophilic.

  • C3 Position: This is the most nucleophilic and kinetically favored site for electrophilic attack.[1] The reaction intermediate formed by attack at C3 is particularly stable because the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the fused benzene ring.[1]

  • N1 Position (N-H): The nitrogen atom is also a nucleophilic center. After deprotonation with a base, the resulting indolide anion is a potent nucleophile. The N-H bond has a pKa of approximately 17 in DMSO, requiring a sufficiently strong base for deprotonation.[2]

  • C2 Position: This position is substituted with a methyl group, making it sterically more hindered and electronically less reactive towards electrophiles compared to C3. Functionalization here is challenging and typically requires specific strategies like C-H activation or reactions with highly reactive electrophiles where C3 is blocked.[3]

  • Benzene Ring (C4-C7): These positions are significantly less nucleophilic than the pyrrole ring carbons. Functionalization on the benzene ring typically requires harsher conditions or the use of directing groups to achieve regioselectivity, often through methods like Directed ortho Metalation (DoM).[4][5]

cluster_0 C3 C3: Most Nucleophilic (Kinetic Product) N1 N1: Nucleophilic (after deprotonation) C47 C4-C7: Least Reactive (Requires Directing Groups) C2 C2: Sterically Hindered C3_ptr C3_ptr->C3 N1_ptr N1_ptr->N1 C47_ptr C47_ptr->C47 C2_ptr C2_ptr->C2 struct

Caption: Reactivity map of the 2-methylindole scaffold.

Q2: What is the role of an N-H protecting group, and how does it influence regioselectivity?

Answer: Protecting the indole nitrogen is a cornerstone strategy for controlling regioselectivity. An N-protecting group serves several critical functions:

  • Blocks N-Functionalization: By occupying the N1 position, it forces reactions like alkylations to occur elsewhere, primarily at the C3 position.

  • Modulates Ring Electronics: Electron-withdrawing protecting groups (e.g., sulfonyl, Boc) decrease the nucleophilicity of the entire indole ring system.[6] This can be beneficial for preventing unwanted side reactions or for enabling specific transformations like lithiation. Conversely, electron-donating groups like benzyl (Bn) may not significantly alter the ring's reactivity towards electrophiles.[7]

  • Enables Directed ortho Metalation (DoM): Certain protecting groups can act as a Directed Metalation Group (DMG), allowing for selective deprotonation (lithiation) and subsequent functionalization at a specific position on the benzene ring, most commonly C7.[8][9]

Choosing the right protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal.[7][10]

Troubleshooting Guide: Common Regioselectivity Problems

Problem 1: I am observing a significant amount of C3-alkylation product alongside my desired N-alkylated 2-methylindole. How can I improve N-selectivity?

This is a classic and frequent challenge in indole chemistry, arising from the competing nucleophilicity of the deprotonated nitrogen and the C3 carbon.[11] The outcome of the N- vs. C3-alkylation is a delicate balance of factors.

Root Cause Analysis & Solutions:

The key is to favor the formation and reaction of the indolide anion.

  • Choice of Base and Solvent: This is the most critical parameter. To favor N-alkylation, you need to generate a "harder" indole anion.

    • Strategy: Use a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF.[11] NaH ensures near-complete deprotonation of the N-H, generating the sodium indolide. The small, hard Na⁺ cation associates tightly with the nitrogen, increasing the barrier for C3 attack.

    • Avoid: Using bases with larger, "softer" cations like potassium (e.g., KOH, K₂CO₃) in solvents like DMSO can sometimes lead to increased C3-alkylation because the larger cation coordinates less tightly, making the C3 position more available.[12] However, this is not a universal rule and can be substrate-dependent.

  • Reaction Temperature: Temperature can significantly influence the N/C3 ratio.

    • Strategy: Increasing the reaction temperature often favors the thermodynamically more stable N-alkylation product.[11][13] If you are running the reaction at 0 °C or room temperature and seeing C3-alkylation, consider carefully increasing the temperature to 80 °C or higher.[13]

  • Catalytic Methods: Modern catalysis offers excellent control.

    • Strategy: Phase-Transfer Catalysis (PTC) using a base like NaOH or KOH with a quaternary ammonium salt can be highly effective for N-alkylation, offering operational simplicity.[12] Additionally, specialized catalyst systems, such as those based on copper or palladium, have been developed for highly N-selective alkylations.[11][14]

G start Goal: N-Alkylation of 2-Methylindole base_choice Choose Base/Solvent System start->base_choice na_dmf NaH in DMF/THF (Favors N-Alkylation) base_choice->na_dmf Recommended k_dmso KOH in DMSO (May increase C3-Alkylation) base_choice->k_dmso Alternative temp Set Reaction Temperature na_dmf->temp k_dmso->temp high_temp High Temp (e.g., 80°C) (Favors N-Alkylation) temp->high_temp Recommended low_temp Low Temp (e.g., 0°C) (May favor C3, kinetic product) temp->low_temp Cautious check_selectivity Reaction Outcome: Mixture of N and C3 Products? high_temp->check_selectivity low_temp->check_selectivity optimize Optimize Further check_selectivity->optimize Yes success High N-Selectivity Achieved check_selectivity->success No ptc Consider Phase-Transfer Catalysis (PTC) optimize->ptc ptc->success

Caption: Decision workflow for optimizing N-alkylation selectivity.

Data Summary: Influence of Conditions on N- vs. C3-Alkylation
Parameter Condition Favoring N-Alkylation Condition Favoring C3-Alkylation Rationale Reference(s)
Base/Counterion NaH (Na⁺), LiHMDS (Li⁺)KOH (K⁺), Cs₂CO₃ (Cs⁺)Smaller, "harder" cations associate with N, sterically hindering C3.[11][12]
Solvent DMF, THFDMSO, DioxanePolar aprotic solvents effectively solvate the cation, promoting the indolide anion.[11][15]
Temperature Higher (e.g., 80-120 °C)Lower (e.g., 0-25 °C)N-alkylation is often the thermodynamic product, favored at higher temperatures.[11][13]
Protecting Group N/A (problem assumes free N-H)N-Protecting Group (e.g., Boc, Ts)Physically blocks the N1 position, forcing C3 reaction.[6]
Problem 2: My goal is C3-functionalization, but the reaction is sluggish or gives a complex mixture. How can I achieve clean C3-selectivity?

While C3 is the kinetically preferred site for many electrophilic reactions, achieving high yields and selectivity requires careful optimization, especially with less reactive electrophiles.

Root Cause Analysis & Solutions:

  • N-H Interference: The acidic N-H proton can interfere with Lewis acid catalysts or react with basic reagents, complicating the reaction.

    • Strategy 1 (Protection): The most robust solution is to protect the indole nitrogen. An electron-withdrawing group like tosyl (Ts) or Boc will also decrease the ring's nucleophilicity, which can prevent over-reaction or polymerization, especially in strongly acidic conditions (e.g., Friedel-Crafts).[7]

    • Strategy 2 (Catalysis): For reactions like Michael additions or alkylations, using a catalyst that activates the electrophile without requiring strong basic or acidic conditions can be effective. InCl₃ and B(C₆F₅)₃ are examples of Lewis acids that can promote C3-alkylation of free N-H indoles.[16][17][18]

  • Insufficient Electrophile Reactivity: 2-Methylindole is nucleophilic, but it still requires a sufficiently activated electrophile.

    • Strategy: For Friedel-Crafts type reactions, ensure a potent Lewis acid is used to generate the active electrophile. For Michael additions, use olefins with strong electron-withdrawing groups.

  • Over-reaction/Polymerization: The initial C3-adduct can sometimes react further, or the indole can polymerize under harsh acidic conditions.

    • Strategy: Use milder Lewis acids, lower the reaction temperature, and use a protecting group to deactivate the indole ring if necessary.[19]

Problem 3: I need to functionalize the benzene ring of 2-methylindole, specifically at the C4 or C7 position. How can this be achieved?

Direct electrophilic substitution on the benzene ring is extremely difficult due to the overwhelming reactivity of the C3 position. Regiocontrol requires a directing group strategy.

Root Cause Analysis & Solutions:

The most powerful technique for this is Directed ortho Metalation (DoM) .[8][9] This strategy uses a directing metalation group (DMG) to chelate a strong organolithium base (like n-BuLi or sec-BuLi), which then deprotonates the nearest (ortho) C-H bond.[20]

  • For C7-Functionalization:

    • Strategy: An N-substituted directing group is required. A removable N-pivaloyl or N-carbamoyl group works well. The carbonyl oxygen of the DMG coordinates the lithium from the base, directing deprotonation specifically to the C7 position. The resulting C7-lithiated species can then be quenched with a wide variety of electrophiles (e.g., I₂, TMS-Cl, aldehydes).[4][21]

  • For C4-Functionalization:

    • Strategy: This is more challenging but can be achieved by placing a removable directing group at the C3 position. For example, a pivaloyl group at C3 can direct metalation to the C4 position.[4] After functionalization, the directing group can be removed.

Caption: Mechanism of Directed ortho-Metalation for C7 functionalization.

Experimental Protocols

Protocol 1: General Procedure for Selective N-Alkylation of 2-Methylindole

This protocol is optimized to favor the formation of the N-alkylated product.[11][22]

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 2-methylindole (1.0 eq.).

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF) (approx. 0.2 M concentration). Stir until all solid has dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1–1.2 eq.) portion-wise.

    • Safety Note: NaH reacts violently with water. Ensure all glassware is dry and additions are made slowly. Hydrogen gas is evolved.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. The solution will often become turbid as the sodium indolide salt forms.

  • Alkylation: Cool the suspension back to 0 °C. Add the alkylating agent (e.g., alkyl halide, 1.05–1.2 eq.) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. For less reactive alkylating agents, the reaction may be gently heated (e.g., 60-80 °C) to drive it to completion.[13]

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Protection of 2-Methylindole with p-Toluenesulfonyl Chloride (Ts-Cl)

This protocol installs a robust, electron-withdrawing protecting group, which is useful for subsequent C3-functionalization or lithiation chemistry.[7]

  • Preparation: In a round-bottom flask, dissolve 2-methylindole (1.0 eq.) in anhydrous THF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C and add NaH (1.2 eq.) portion-wise. Stir at 0 °C for 30 minutes.

  • Protection: In a separate flask, dissolve p-toluenesulfonyl chloride (Ts-Cl, 1.1 eq.) in a minimal amount of anhydrous THF. Add this solution dropwise to the indolide suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

  • Workup: Quench the reaction with water. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude N-tosyl-2-methylindole can often be recrystallized from ethanol or purified by column chromatography if necessary.

References

Technical Support Center: Stability and Handling of 2-methyl-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-methyl-1H-indole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this compound. By understanding the potential degradation pathways and implementing proper procedures, you can ensure the integrity of your experimental results.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science.[1][2] Like many indole derivatives, its stability can be compromised by environmental factors, leading to the formation of impurities that may affect its biological activity or reaction outcomes. This guide provides a structured approach to troubleshooting stability issues through a question-and-answer format, detailed protocols, and preventative recommendations.

Troubleshooting Guide: Question & Answer

This section addresses specific issues you may encounter during the storage and use of this compound.

Issue 1: The solid, which was initially off-white, has developed a yellow or brownish tint over time.

  • Question: Why is my this compound sample changing color?

    Answer: A color change from off-white to yellow or brown is a common indicator of degradation. This is often due to oxidation or photodegradation. The indole ring is electron-rich and susceptible to oxidation, which can lead to the formation of colored oligomeric or polymeric byproducts.[3] Exposure to light, especially UV light, can also initiate degradation pathways.[3]

  • Recommended Actions:

    • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, amber glass vial to protect it from light.[4] The storage environment should be cool, dry, and preferably under an inert atmosphere (e.g., argon or nitrogen).[4][5]

    • Assess Purity: Perform a purity analysis using the recommended HPLC method outlined in the "Analytical Protocols" section to quantify the extent of degradation.

    • Consider Purification: If significant degradation has occurred, purification by recrystallization or column chromatography may be necessary before use.

Issue 2: I observe new, unexpected peaks in my HPLC or LC-MS analysis of a stored sample.

  • Question: What are these new peaks in the chromatogram of my this compound?

    Answer: The appearance of new peaks strongly suggests the formation of degradation products or the presence of impurities from the initial synthesis. Based on the known reactivity of indole derivatives, likely degradation pathways include:

    • Oxidation: The primary degradation pathway is likely oxidation of the indole ring or the 2-methyl group. This can lead to the formation of oxindoles, or oxidation of the methyl group to a hydroxymethyl or even a carboxylic acid derivative.[6]

    • Hydrolysis: While the nitrile group is generally stable, under strongly acidic or basic conditions, it could potentially hydrolyze to the corresponding amide or carboxylic acid.[7]

    • Photodegradation: Exposure to light can lead to complex reactions, including dimerization or polymerization.

  • Recommended Actions:

    • Characterize Impurities: If possible, use LC-MS/MS to obtain the mass of the impurity peaks to help elucidate their structures.

    • Review Handling Procedures: Ensure that the compound is not exposed to harsh pH conditions, strong oxidizing agents, or prolonged light exposure during experimental setup.

    • Implement Forced Degradation Studies: To proactively identify potential degradation products, consider performing forced degradation studies under controlled stress conditions (acidic, basic, oxidative, photolytic, and thermal).[6][8]

Issue 3: The solubility of the compound in my solvent system seems to have decreased.

  • Question: Why is my this compound no longer dissolving properly?

    Answer: A decrease in solubility can be a result of the formation of less soluble degradation products, such as polymers or highly oxidized species. It could also indicate the presence of insoluble impurities from the original synthesis.

  • Recommended Actions:

    • Visual Inspection: Carefully inspect the solid material for any heterogeneity or signs of clumping.

    • Purity Analysis: Use HPLC to check for the presence of multiple components.

    • Solvent Selection: If purity is confirmed to be high, re-evaluate your solvent choice. Freshly distilled, high-purity solvents should be used.

Issue 4: I am seeing inconsistent results in my biological assays or chemical reactions.

  • Question: Could the stability of this compound be affecting my experimental outcomes?

    Answer: Absolutely. The presence of even small amounts of impurities can significantly impact biological activity or reaction yields and selectivity. Degradation products may act as inhibitors or catalysts, or they may have their own unintended biological effects.

  • Recommended Actions:

    • Confirm Purity Before Use: Always analyze the purity of a new batch of the compound and periodically check the purity of stored material, especially if it has been stored for an extended period.

    • Use Freshly Prepared Solutions: Prepare solutions of this compound immediately before use and avoid storing solutions for long periods, as degradation can be faster in solution.

    • Maintain Consistent Storage: Ensure all aliquots of the compound are stored under the same recommended conditions to minimize variability between experiments.

Frequently Asked Questions (FAQs)

  • Q1: What are the ideal storage conditions for solid this compound?

    • A1: For long-term storage, it is recommended to store the solid compound at -20°C in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen).[4] For short-term storage, 2-8°C is acceptable. Always protect from light and moisture.[5]

  • Q2: How long can I store the compound before I should re-analyze its purity?

    • A2: It is good practice to re-analyze the purity of the compound every 6-12 months, or more frequently if it is stored at room temperature or exposed to air. If any visual changes (e.g., color) are observed, immediate re-analysis is recommended.

  • Q3: Can I store this compound in solution?

    • A3: Storing the compound in solution is generally not recommended for long periods. If necessary, prepare solutions fresh daily. If short-term storage is unavoidable, use a high-purity, anhydrous solvent, store at -20°C or -80°C, and protect from light. DMSO is a common solvent, but be aware that it can absorb water and may not be suitable for all applications.

  • Q4: What are some common impurities that might be present from the synthesis of this compound?

    • A4: Depending on the synthetic route, common impurities could include unreacted starting materials, residual catalysts (e.g., palladium), and side-products from incomplete reactions or rearrangements.[9] Purification by column chromatography or recrystallization is often necessary to remove these impurities.

Visualization of Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways of this compound based on the known chemistry of indole derivatives.

G A This compound B Oxidation (O2, light) A->B C Hydrolysis (H+/OH-) A->C D Photodegradation (UV light) A->D G 2-hydroxymethyl-1H-indole-3-carbonitrile B->G Methyl group oxidation I 2-methyl-1,2-dihydro-3H-indol-3-one (2-methyl-oxindole) B->I Ring oxidation E 2-methyl-1H-indole-3-carboxamide C->E J Oligomers/Polymers D->J F 2-methyl-1H-indole-3-carboxylic acid E->F H 2-formyl-1H-indole-3-carbonitrile G->H Further oxidation

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Recommended Storage Conditions
ParameterConditionRationale
Temperature -20°C (long-term) or 2-8°C (short-term)Minimizes thermal degradation.[5]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation.[4]
Container Tightly sealed amber glass vialProtects from light and moisture.[4]
Light Store in the darkPrevents photodegradation.[4]
Protocol for Purity Assessment by HPLC

This method provides a general guideline for the purity assessment of this compound. Optimization may be required for your specific instrumentation and impurity profile.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 20% B

    • 18-25 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm and 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1 mL of acetonitrile.

    • Filter through a 0.22 µm syringe filter before injection.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting stability issues with this compound.

G A Stability Issue Observed (e.g., color change, new peaks) B Review Storage and Handling Procedures A->B C Purity Analysis (HPLC/LC-MS) B->C D Pure? C->D E Continue with Experiment D->E Yes F Purify Compound (Recrystallization/Chromatography) D->F No G Re-analyze Purity F->G H Pure? G->H H->E Yes I Discard and Obtain New Batch H->I No

Caption: A workflow for troubleshooting stability issues.

References

Troubleshooting palladium catalyst deactivation in indole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Indole Synthesis. As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into troubleshooting one of the most common hurdles in this area: palladium catalyst deactivation. Our goal is to move beyond simple checklists and explain the causality behind catalyst failure, empowering you to diagnose issues, optimize your reactions, and ensure the integrity of your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Initial Diagnosis & Common Observations

Question 1: My indole synthesis (e.g., Heck, Suzuki, Larock) has stalled or is giving a very low yield. How do I know if catalyst deactivation is the culprit?

Answer: Low yield is the primary symptom of a struggling catalytic cycle, and catalyst deactivation is a frequent cause. While other factors like suboptimal reaction conditions (temperature, base, solvent) or impure starting materials are possible, catalyst deactivation should be a primary suspect if you observe any of the following:

  • Early Reaction Stoppage: The reaction proceeds initially (e.g., for the first hour) and then slows down or stops completely, despite starting materials still being present.

  • Formation of a Precipitate: The appearance of a black or dark brown precipitate is a classic sign of catalyst deactivation.[1][2]

  • Inconsistent Results: You experience significant batch-to-batch variability even when using the same protocol. This often points to trace impurities in a new bottle of reagent or solvent that are poisoning the catalyst.[3]

A logical first step is to rule out other common issues. Ensure your reagents are pure and your solvents are anhydrous and degassed, as oxygen can contribute to deactivation.[4][5] If conditions and materials are optimal, focus on the catalyst's health.

Question 2: I'm observing a black, charcoal-like precipitate in my reaction flask. What is this, and is my reaction salvageable?

Answer: The black precipitate you are seeing is almost certainly palladium black . This is a form of catalytically inactive, elemental palladium that has precipitated out of solution.[1] It forms when the active, soluble Pd(0) species in your catalytic cycle aggregate or "crash out."

  • Causality: The active catalyst in most cross-coupling reactions is a Pd(0) species stabilized by ligands (e.g., phosphines). If these ligands are lost or the catalyst concentration becomes too high locally, the unstable Pd(0) atoms will agglomerate into bulk metal.[1][5] This process is often triggered by:

    • High Temperatures: Can accelerate ligand dissociation.

    • Insufficient Ligand: An incorrect Pd:ligand ratio or use of a ligand that is not robust enough for the reaction conditions.

    • Oxygen: The presence of oxygen can degrade phosphine ligands (to phosphine oxides) and oxidize the active Pd(0) to Pd(II), disrupting the cycle and promoting precipitation.[5]

Once significant palladium black has formed, the concentration of active catalyst in the solution drops dramatically, and the reaction will likely stop. The reaction is generally not salvageable at this point. The focus should shift to preventing its formation in the next attempt.

Section 2: Deactivation Mechanisms & Prevention

Question 3: What are the primary ways a palladium catalyst "dies" during an indole synthesis?

Answer: There are three primary deactivation pathways for a palladium catalyst. Understanding which one is occurring is key to solving the problem.

  • Aggregation (Sintering): As discussed above, this is the formation of palladium black. The small, highly active palladium nanoparticles or single-atom species in solution coalesce into larger, inactive bulk metal. This reduces the available surface area for catalysis to virtually zero.[6][7]

  • Poisoning: The catalyst's active sites are blocked or irreversibly bound by other molecules in the reaction mixture, preventing the substrate from binding.[8][9]

  • Ligand Degradation: The ligands that stabilize the palladium and modulate its reactivity are chemically altered or destroyed, leading to catalyst aggregation or a change in catalytic activity.

The following diagram illustrates these interconnected pathways.

G cluster_0 Active Catalyst Cycle cluster_1 Deactivation Pathways Active_Catalyst Active Pd(0)L_n Aggregation Aggregation (Palladium Black) Active_Catalyst->Aggregation High Temp. No/Poor Ligand Poisoning Poisoning Active_Catalyst->Poisoning Impurities (S, N, etc.) Ligand_Degradation Ligand Degradation Active_Catalyst->Ligand_Degradation O₂, H₂O Side Reactions Ligand_Degradation->Aggregation Loss of Stabilization

Caption: Primary pathways of palladium catalyst deactivation.

Question 4: I suspect catalyst poisoning. What are common poisons in indole synthesis and how can I test for them?

Answer: Catalyst poisoning occurs when impurities in your reagents or solvents bind strongly to the palladium center, blocking the active sites.[8] Given the heteroatomic nature of indole synthesis, this is a significant risk.

Common Catalyst Poisons Potential Sources Mechanism of Action
Sulfur Compounds Thiol/thioether impurities in reagents; elemental sulfur.[3]Strong coordination to Pd, blocking active sites. Often irreversible.[9]
Nitrogen Heterocycles Unprotected pyridyl or quinolinyl groups in substrates; certain solvents or additives.[10][11]Coordination to the Pd center can inhibit substrate binding. The indole N-H itself can sometimes be inhibitory.[1]
Halides Excess halide ions from salts or starting materials.Can occupy coordination sites and alter the electronic properties of the catalyst.[4]
Carbon Monoxide (CO) Impurity in gases; decomposition of reagents (e.g., DMF at high temp).Strong π-acceptor ligand that binds tightly to Pd(0).
Cyanides, Phosphates Impurities from synthesis of starting materials.Strong, often irreversible, binding to the palladium center.[8]

Experimental Protocol: Testing for Catalyst Poisoning

This protocol helps determine if an unknown impurity is the cause of deactivation.

  • Establish a Baseline: Run the reaction exactly as you have been, using your standard reagents and solvents. Carefully record the yield and note any visual observations (e.g., formation of palladium black).

  • Prepare for the High-Purity Run:

    • Solvents: Use a freshly opened bottle of high-purity anhydrous, degassed solvent.

    • Reagents: If possible, recrystallize your solid starting materials (e.g., bromoindole, boronic acid). Purify liquid reagents by distillation. Use a fresh bottle of the base.

    • Catalyst/Ligand: Use fresh catalyst and ligand from a reliable supplier.

  • Execute the High-Purity Reaction: Run the reaction again under identical conditions (temperature, time, stoichiometry) but with the purified materials.

  • Analyze and Compare:

    • Scenario A: Significant Improvement. If the high-purity reaction shows a marked increase in yield and reduction in side products or palladium black formation, it strongly indicates that one of your standard reagents or solvents contains a catalyst poison.[4] You must then purify each component individually to isolate the source.

    • Scenario B: No Improvement. If the result is the same, poisoning from external sources is less likely. The issue may be inherent to the substrate itself (e.g., self-inhibition) or another deactivation pathway like thermal decomposition.

Question 5: My ligand is supposed to be robust. Could it still be the problem?

Answer: Absolutely. Even with advanced phosphine ligands, problems can arise.

  • Oxygen Sensitivity: Many phosphine ligands are susceptible to oxidation by trace oxygen, forming the corresponding phosphine oxide.[5] Phosphine oxides have no stabilizing effect on Pd(0), leading directly to aggregation. Always handle phosphine ligands under an inert atmosphere and use properly degassed solvents.

  • Incorrect Pd:Ligand Ratio: The ratio is critical. For many cross-coupling reactions, a 1:1 to 1:2 ratio of Pd:Ligand is optimal. Too little ligand fails to stabilize the catalyst. Conversely, an excessively high ligand concentration can sometimes shut down the reaction by creating saturated, unreactive palladium complexes.[12]

  • Inherent Instability: The ligand itself may not be stable under your specific reaction conditions (e.g., high temperature, strong base), leading to degradation. If you suspect this, screening alternative ligands (e.g., moving from a trialkylphosphine to a more robust biarylphosphine) is a standard optimization step.[13]

Section 3: Catalyst Regeneration & Advanced Diagnostics

Question 6: My catalyst has deactivated. Is it possible to regenerate and reuse it?

Answer: In some cases, yes, but success varies greatly depending on the cause of deactivation. Regeneration is more common in industrial settings with heterogeneous catalysts (e.g., Pd on carbon) but can sometimes be applied in a laboratory context.

  • Deactivation by Organic Fouling: If the catalyst surface is blocked by organic byproducts or polymers, a solvent wash may be effective. A reported method involves washing the spent catalyst with a mixture of chloroform and glacial acetic acid, which can help dissolve and remove organic material, freeing up the active palladium sites.[14]

  • Deactivation by Coking or Poisoning: For heterogeneous catalysts deactivated by carbon deposits ("coke") or certain poisons, thermal treatment can be effective.[9] This involves carefully controlled heating under a specific atmosphere:

    • Inert Atmosphere (N₂ or Ar): To volatilize and remove carbon-containing materials at high temperatures (e.g., 550-700 °C).[15]

    • Oxidizing Atmosphere (Air): To burn off carbonaceous material at elevated temperatures.[16]

    • Reducing Atmosphere (H₂): Can sometimes recover activity lost to certain types of poisoning.[17]

It is critical to note that these regeneration methods are harsh and can also lead to further catalyst sintering (aggregation) if not performed correctly. [6] For homogeneous catalysts, regeneration is rarely practical; prevention is the better strategy.

Experimental Protocol: Simple Solvent Regeneration for Heterogeneous Pd/C

  • Isolation: After the reaction, carefully filter the heterogeneous catalyst (e.g., Pd/C) from the reaction mixture.

  • Initial Wash: Wash the recovered catalyst thoroughly with the reaction solvent to remove residual products and reagents.

  • Regeneration Wash: Suspend the catalyst in a mixture of chloroform and glacial acetic acid. Stir or sonicate the mixture for 1-2 hours.[14]

  • Rinsing: Filter the catalyst again and wash it extensively with a neutral solvent (like THF or ethanol) to remove all traces of the acid, followed by a low-boiling solvent (like hexane) to facilitate drying.

  • Drying: Dry the catalyst thoroughly under high vacuum.

  • Testing: Test the activity of the regenerated catalyst in a small-scale reaction and compare its performance to fresh catalyst. A significant recovery of activity indicates the deactivation was primarily due to surface fouling.[14]

Question 7: What advanced analytical techniques can I use to definitively characterize the "dead" catalyst?

Answer: If you have access to materials characterization facilities, several techniques can provide definitive proof of the deactivation mechanism. This is particularly useful when developing a robust, long-term process.

Analytical Technique Information Gained Deactivation Mechanism Indicated
X-ray Photoelectron Spectroscopy (XPS) Determines the oxidation state of palladium (e.g., Pd(0), Pd(II)).[4]A shift from the active Pd(0) state to Pd(II) indicates oxidative deactivation.
Transmission Electron Microscopy (TEM) Visualizes the size, shape, and distribution of palladium nanoparticles.[6]An increase in average particle size in the spent catalyst compared to the fresh one is direct evidence of sintering/aggregation.[6]
N₂ Adsorption-Desorption (BET) Measures the surface area and pore structure of a heterogeneous catalyst support.A decrease in surface area suggests that the catalyst pores are blocked by coke or other deposits.
X-ray Absorption Spectroscopy (XAS) Provides detailed information on the local coordination environment and oxidation state of palladium in situ during the reaction.[18][19]Can directly observe the transformation of active Pd(II) species to inactive Pd(0) aggregates.[18][19]

The following workflow provides a logical sequence for troubleshooting.

G cluster_prevention Prevention Strategies start Low Yield / Stalled Reaction check_conditions Verify Reaction Conditions (Temp, Time, Base, Atmosphere) start->check_conditions check_purity Check Reagent & Solvent Purity check_conditions->check_purity observe_pd_black Observe for Palladium Black? check_purity->observe_pd_black optimize_ligand Optimize Ligand (Type, Ratio) observe_pd_black->optimize_ligand Yes lower_temp Lower Temperature / Use Milder Conditions observe_pd_black->lower_temp Yes poison_test Perform Catalyst Poisoning Test (Protocol 1) observe_pd_black->poison_test No end Optimized Reaction optimize_ligand->end lower_temp->end purify_reagents Purify All Reagents (Protocol 2) purify_reagents->end poison_result High-Purity Run Improves Yield? poison_test->poison_result poison_result->optimize_ligand No poison_result->purify_reagents Yes

Caption: A systematic workflow for troubleshooting catalyst deactivation.

References

Technical Support Center: Purification of 2-methyl-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-methyl-1H-indole-3-carbonitrile. This document provides troubleshooting advice and answers to frequently asked questions encountered during the post-synthesis workup of this valuable intermediate. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification challenges, ensuring high purity and yield.

Troubleshooting Guide: Isolating Pure Product

This section addresses specific issues identified during the analysis of your crude reaction mixture.

Question 1: My TLC analysis shows a significant, non-polar spot corresponding to unreacted 2-methylindole. How can I remove it?

Answer:

This is a common issue, especially if the cyanating reagent was the limiting reactant or if the reaction did not go to completion. The key to separation is the significant polarity difference between the starting material (2-methylindole) and the product (this compound). The nitrile group (-CN) substantially increases the product's polarity compared to the starting indole.

Root Cause Analysis:

  • 2-Methylindole: Moderately non-polar.

  • This compound (Product): Significantly more polar due to the electron-withdrawing nitrile group.

This polarity difference is ideal for separation by either flash column chromatography or a carefully chosen recrystallization.

Recommended Action: Flash Column Chromatography

This is the most robust method for separating compounds with a clear polarity difference.

Expert Insight: The choice of solvent system is critical. You need a system where the starting material moves quickly (High Rf, e.g., ~0.7-0.8) and the product moves slowly (Lower Rf, e.g., ~0.2-0.3). A gradient elution is often most effective. A common starting point for indole separations is a hexane/ethyl acetate system.

Protocol 1: Flash Column Chromatography

  • Slurry Preparation: Adsorb your crude product onto a small amount of silica gel (this is known as "dry loading"). To do this, dissolve the crude material in a minimal amount of a polar solvent (like acetone or dichloromethane), add silica gel until a free-flowing powder is formed, and then remove the solvent under reduced pressure.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 95:5) as the mobile phase. Ensure the packing is uniform and free of air bubbles to prevent channeling.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting with a low-polarity solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate). This will wash out the non-polar 2-methylindole.

    • Collect fractions and monitor them by TLC.

    • Once the 2-methylindole has been completely eluted, gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 Hexane:Ethyl Acetate) to elute your more polar product, this compound.

  • Isolation: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator.

Data Summary: TLC & Chromatography Solvents

CompoundPolarityTypical Rf (90:10 Hex:EtOAc)Elution Order
2-Methylindole (Starting Material)Low~0.75First
This compound (Product)Moderate~0.30Second
Question 2: My crude product is contaminated with a very polar impurity, possibly from the cyanating reagent (e.g., tosyl cyanide byproducts or salts). How do I remove this?

Answer:

Highly polar impurities, often salts or water-soluble organic compounds, are best removed using a liquid-liquid extraction during the initial workup. The principle relies on the partitioning of compounds between two immiscible liquid phases based on their solubility. Your organic product will prefer the organic phase, while polar, ionic impurities will prefer the aqueous phase.

Expert Insight: An aqueous wash is a simple yet powerful technique. By washing your organic solution (e.g., in ethyl acetate or dichloromethane) with water or a brine solution, you can effectively pull water-soluble impurities out of the organic layer. A brine (saturated NaCl solution) wash is particularly useful for breaking up emulsions and reducing the solubility of organic compounds in the aqueous layer.

Protocol 2: Aqueous Workup and Extraction

  • Dissolution: Dissolve your entire crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water. Stopper the funnel, invert it, and vent frequently to release any pressure. Shake vigorously for 30-60 seconds.

  • Separation: Allow the layers to separate fully. Drain the lower layer (the aqueous layer if using EtOAc, the organic layer if using DCM).

  • Brine Wash: Add an equal volume of brine to the organic layer remaining in the funnel. Shake and separate as before. This step helps to remove residual water and any remaining water-soluble impurities from the organic layer.

  • Drying & Isolation: Drain the washed organic layer into a clean flask. Dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solution under reduced pressure to yield your crude product, now free of highly polar impurities.

Workflow: Choosing a Purification Strategy The following diagram outlines the decision-making process for purifying your crude product.

Purification_Workflow cluster_start Analysis of Crude Product cluster_decision Impurity Identification cluster_actions Purification Path cluster_methods Methodology cluster_end Final Product Start Analyze crude material by TLC Impurity_Check What is the primary impurity? Start->Impurity_Check NonPolar Non-polar starting material (e.g., 2-methylindole) Impurity_Check->NonPolar Non-polar (High Rf) Polar Polar byproduct (e.g., salts, polar organics) Impurity_Check->Polar Polar (Low Rf / Baseline) Mixed Both polar and non-polar impurities are present Impurity_Check->Mixed Mixed Chromatography Perform Flash Column Chromatography (Protocol 1) NonPolar->Chromatography Extraction Perform Aqueous Extraction (Protocol 2) Polar->Extraction Combined 1. Aqueous Extraction (Protocol 2) 2. Column Chromatography (Protocol 1) Mixed->Combined End Pure this compound Chromatography->End Extraction->End Combined->End

Technical Support Center: Effective Workup Procedures for Indole Synthesis Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of post-reaction workups for various indole syntheses. Here, we address common challenges with practical, field-tested advice in a direct question-and-answer format, emphasizing the causality behind experimental choices to ensure both success and understanding in your synthetic endeavors.

General Principles of Indole Workup & Purification

Indoles, as a class of compounds, possess a unique set of properties that influence their purification. The presence of the nitrogen atom in the five-membered ring imparts a weakly acidic character to the N-H bond (pKa ≈ 17), allowing for deprotonation with strong bases.[1] Conversely, the lone pair of electrons on the nitrogen can be protonated under strongly acidic conditions, though this can sometimes lead to polymerization or degradation.[1][2] The indole nucleus is also susceptible to oxidation, particularly when exposed to air and light.[3] A successful workup strategy must therefore carefully consider pH, choice of solvents, and exposure to atmospheric conditions.

Frequently Asked Questions: General Purification

Q1: My crude indole product is a complex mixture. What is a standard first-pass purification strategy?

A universal starting point is a liquid-liquid extraction to partition your indole product from water-soluble impurities, salts, and residual high-polarity reagents.

Step-by-Step General Extraction Protocol:

  • Quenching: Carefully quench the reaction mixture. For acid-catalyzed reactions, this is often done by pouring the mixture into a beaker of cold water or ice.[4] For reactions involving strong bases like n-butyllithium, a careful quench with water or a saturated aqueous solution of ammonium chloride is required.

  • Solvent Selection: Choose an appropriate organic solvent for extraction that is immiscible with water. Dichloromethane (DCM) and ethyl acetate are common choices due to their ability to dissolve a wide range of indole derivatives.[5]

  • Phase Separation: Perform the extraction in a separatory funnel. It's often beneficial to wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic impurities, and finally with brine to remove residual water.

  • Drying and Concentration: Dry the collected organic phase over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

Q2: I'm struggling to remove a persistent, non-polar impurity. What purification techniques should I consider?

For challenging separations, particularly with isomers or byproducts with similar polarity to your desired indole, column chromatography is the most powerful tool.[6][7]

Considerations for Chromatographic Purification:

  • Stationary Phase: Silica gel is the most common choice for indole purification.[6]

  • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is a good starting point for many indole derivatives. The optimal solvent system will depend on the specific polarity of your compound.

  • Alternative Methods: For highly crystalline indoles, recrystallization can be an effective and scalable purification method.[8][9] Common solvent systems for recrystallization include ethanol, or a mixture of methanol and water.[4]

Fischer Indole Synthesis: Workup & Troubleshooting

The Fischer indole synthesis is a robust method but is often performed under harsh acidic conditions and high temperatures, which can lead to specific workup challenges and side products.[10][11]

Frequently Asked Questions: Fischer Indole Synthesis

Q1: My Fischer indole synthesis resulted in a low yield. What are the common culprits?

Several factors can contribute to low yields in a Fischer indole synthesis:

  • Substituent Effects: Electron-donating groups on the arylhydrazine can weaken the N-N bond, promoting cleavage as a side reaction instead of the desired cyclization.[5][12][13] This is a known issue in the synthesis of 3-aminoindoles.[5][12][13]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., ZnCl₂, PPA, HCl, H₂SO₄) are critical and often need to be optimized empirically.[5][11]

  • Reaction Conditions: The reaction is highly sensitive to temperature and reaction time.[5]

  • Purity of Starting Materials: Impurities in the arylhydrazine or carbonyl compounds can lead to unwanted side reactions.[5]

Q2: The workup of my Fischer reaction is messy, with a lot of tar-like material. How can I improve this?

This is a common issue due to the acidic and often high-temperature conditions promoting polymerization.[1][2]

Protocol for a Cleaner Fischer Indole Workup:

  • Controlled Quenching: After the reaction is complete, allow the mixture to cool slightly before pouring it cautiously into a vigorously stirred beaker of ice water. This helps to dissipate heat and precipitate the crude product while diluting the acid.

  • Dissolving Salts: In syntheses using Lewis acids like zinc chloride, the resulting zinc salts can be difficult to manage. Adding a mixture of glacial acetic acid and concentrated hydrochloric acid to the quenched mixture can help dissolve these salts before filtration.[4]

  • Filtration and Washing: Collect the crude product by filtration. Wash the solid thoroughly with water to remove residual acids and salts. A final wash with a cold, non-polar solvent like hexanes can help remove some organic, non-polar impurities.

  • Further Purification: The crude product will likely require further purification by recrystallization from a suitable solvent like ethanol or by column chromatography.[4]

Q3: I am observing significant side product formation. What are the likely side reactions?

Common side reactions in the Fischer indole synthesis include:

  • Aldol Condensation: Aldehydes and ketones with α-hydrogens can undergo self-condensation under acidic conditions.[14]

  • N-N Bond Cleavage: This is a major competing pathway, especially with certain substituents, leading to byproducts like aniline derivatives.[5][12]

  • Regioisomeric Products: The use of unsymmetrical ketones can lead to the formation of two different indole regioisomers.[10]

Fischer_Indole_Workup

Bischler-Möhlau Indole Synthesis: Workup & Troubleshooting

This synthesis, which produces 2-aryl-indoles from an α-bromo-acetophenone and excess aniline, is notorious for harsh conditions, low yields, and potential regioselectivity issues.[15][16]

Frequently Asked Questions: Bischler-Möhlau Synthesis

Q1: My Bischler-Möhlau synthesis is giving a very low yield and a complex mixture. How can this be improved?

This is a common challenge. The traditional high temperatures can lead to degradation.[14]

  • Milder Conditions: Recent advancements have shown that using lithium bromide as a catalyst or employing microwave irradiation can lead to milder reaction conditions and potentially better outcomes.[5][15][16]

  • Excess Aniline: The reaction requires an excess of aniline, which also acts as a solvent and a base. This excess must be efficiently removed during the workup.

Workup for Bischler-Möhlau Synthesis:

  • Removal of Excess Aniline: After the reaction, the excess aniline can be removed by steam distillation or by acid-base extraction. To do this, dissolve the reaction mixture in a suitable organic solvent and wash it repeatedly with dilute HCl to protonate the aniline and extract it into the aqueous phase.

  • Neutralization and Extraction: Neutralize the organic layer with a base (e.g., NaHCO₃ solution), wash with brine, dry, and concentrate.

  • Purification: The resulting crude product will almost certainly require chromatographic purification to separate the desired 2-aryl-indole from numerous byproducts.

Madelung Indole Synthesis: Workup & Troubleshooting

The classical Madelung synthesis requires very high temperatures and strong bases (e.g., sodium ethoxide at 250-300 °C) for the intramolecular cyclization of N-phenylamides.[1][17]

Frequently Asked Questions: Madelung Synthesis

Q1: The harsh conditions of the Madelung synthesis are not compatible with my sensitive functional groups. Are there milder alternatives?

Yes, several modifications allow for much milder reaction conditions:

  • Madelung-Houlihan Variation: The use of strong, metal-mediated bases like n-butyllithium (BuLi) or lithium diisopropylamide (LDA) in a solvent like tetrahydrofuran (THF) can bring the reaction temperature down to a range of -20 to 25 °C.[5]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the N-phenylamide can also lower the required temperature.[5]

Q2: How should I properly quench a Madelung reaction that uses a strong base like n-butyllithium?

Quenching organolithium reagents must be done with extreme care.

Quenching Protocol for Strong Base Madelung Reactions:

  • Cooling: Ensure the reaction mixture is cooled in an ice bath.

  • Slow Addition: Slowly and carefully add a quenching agent. Saturated aqueous ammonium chloride (NH₄Cl) is a common choice. Add it dropwise, as the reaction can be highly exothermic. Water can also be used, but the reaction may be more vigorous.

  • Extraction: Once the quench is complete, proceed with a standard aqueous workup. Add water and an organic solvent (e.g., ethyl acetate), separate the layers, and wash the organic phase.

  • Purification: Dry the organic layer and concentrate it. The crude product should then be purified, typically by flash chromatography.[18]

Data Summary: Purification Techniques

Purification MethodBest ForCommon Solvents/ReagentsKey Considerations
Liquid-Liquid Extraction Initial cleanup, removing polar impurities, acids, and bases.Dichloromethane, Ethyl Acetate, Water, Dilute HCl, Dilute NaHCO₃.Ensures a cleaner crude product before further purification.[19]
Column Chromatography Separating products of similar polarity, isomers, and removing stubborn impurities.Silica Gel, Hexanes/Ethyl Acetate gradients.[6]The most versatile and powerful purification technique for indoles.[7][20]
Recrystallization Purifying solid, crystalline products on a larger scale.Ethanol, Methanol/Water, Hexane/Ethyl Acetate.[8][21][22]Requires the product to be a stable solid with good crystallization properties. Purity can be very high.[21]

Purification_Decision_Tree

References

Navigating the Chemistry of Indoles in Acidic Media: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address a common challenge in synthetic chemistry: the prevention of indole polymerization under acidic conditions. As Senior Application Scientists, we aim to provide not just protocols, but the reasoning behind them, ensuring your experiments are both successful and reproducible.

Understanding the Core Problem: Why Do Indoles Polymerize in Acid?

Question: I'm observing significant byproduct formation and low yields when running reactions with indoles in the presence of acid. What is causing this?

Answer: The indole nucleus, while aromatic, possesses a high degree of reactivity, particularly at the C3 position. This is due to the electron-donating nature of the nitrogen atom, which makes the pyrrole ring electron-rich.

Under acidic conditions, the indole ring is readily protonated. While protonation can occur at the nitrogen atom, the thermodynamically more stable cation is formed by protonation at the C3 position.[1] This generates a 3H-indolium cation, which is a highly reactive electrophile.[1] This cation can then be attacked by a neutral, unprotonated indole molecule, initiating a chain reaction that leads to the formation of dimers, trimers, and higher-order polymers.[1][2] This acid-catalyzed self-reaction is a primary reason for the instability of many indoles in acidic environments.[3]

Here is a simplified representation of the initial dimerization step:

G Indole1 Indole Indolium 3H-Indolium Cation (Electrophile) Indole1->Indolium Protonation at C3 H_plus H+ H_plus->Indolium Dimer Dimer Indolium->Dimer Nucleophilic Attack Indole2 Indole (Nucleophile) Indole2->Dimer Nucleophilic Attack Polymer Further Polymerization Dimer->Polymer

Caption: Acid-catalyzed dimerization of indole.

Troubleshooting Guide: Strategies to Mitigate Polymerization

This section addresses specific issues you may encounter and provides actionable solutions.

Issue 1: Uncontrolled Polymerization During Electrophilic Substitution

Question: I am attempting a Friedel-Crafts alkylation on the indole ring, but I'm mostly isolating polymeric material. How can I favor the desired reaction?

Answer: This is a classic challenge. The key is to control the concentration of the highly reactive 3H-indolium cation and manage reaction conditions carefully.

Causality: Strong acids and elevated temperatures accelerate the protonation and subsequent polymerization of indole.[4] The desired electrophilic substitution is often slower than the undesired polymerization.

Solutions:

  • Choice of Acid: Opt for milder Brønsted acids (e.g., p-toluenesulfonic acid, acetic acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) over strong mineral acids like H₂SO₄ or HCl.[1][5][6] The choice of acid can significantly influence the reaction's outcome.[6]

  • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable rate of the desired transformation.[7] This will slow down the rate of polymerization.

  • Slow Addition of Reagents: If the reaction allows, adding the indole substrate slowly to the acidic mixture containing the electrophile can help maintain a low concentration of the free indole, thereby minimizing self-reaction.

  • Solvent Effects: The choice of solvent can influence the acidity of the medium and the stability of intermediates. Experiment with different solvents to find the optimal conditions.[6]

ParameterRecommendationRationale
Acid Type Milder Brønsted or Lewis AcidsReduces the equilibrium concentration of the reactive 3H-indolium cation.[1]
Temperature Low Temperature (e.g., 0 °C to RT)Decreases the rate of both desired and undesired reactions, but often disproportionately affects polymerization.
Concentration High Dilution / Slow AdditionMinimizes intermolecular reactions between indole molecules.
Issue 2: Degradation During Acid-Catalyzed Cyclization (e.g., Fischer Indole Synthesis)

Question: My Fischer indole synthesis is giving low yields and a complex mixture of byproducts. What can I do to improve this?

Answer: The Fischer indole synthesis is notoriously sensitive to reaction conditions.[8] Fine-tuning the acid catalyst, temperature, and reaction time is critical for success.

Causality: The harsh acidic conditions and high temperatures often required for the cyclization step can also promote side reactions, including polymerization and degradation of the starting materials or the indole product.[7]

Solutions:

  • Catalyst Optimization: Systematically screen a variety of acid catalysts. Polyphosphoric acid (PPA) is often effective, but sometimes a milder acid like acetic acid, which can also serve as the solvent, provides better results.[6]

  • Temperature and Time: Monitor the reaction closely using TLC to determine the optimal temperature and reaction time. Prolonged heating can lead to decomposition.[8]

  • Protecting Groups: If the indole nitrogen is unsubstituted in the final product, introducing a protecting group on the starting arylhydrazine can prevent unwanted side reactions. This will be discussed in more detail in the next section.

FAQs: The Role of Protecting Groups

Question 1: What is the most effective way to prevent polymerization?

Answer: The most robust strategy is to protect the indole nitrogen. N-protection is a crucial aspect of indole chemistry due to the compound's instability under various conditions, especially acidic ones.[3]

Question 2: How do N-protecting groups work?

Answer: By placing a group on the indole nitrogen, you alter the electronic properties of the ring system. Electron-withdrawing protecting groups (EWGs) are particularly effective.

Causality: EWGs, such as tosyl (Ts), benzenesulfonyl (Bs), or tert-butyloxycarbonyl (Boc), decrease the electron density of the pyrrole ring.[9][10] This has two beneficial effects:

  • It makes the C3 position less nucleophilic and less prone to protonation, thereby disfavoring the formation of the reactive 3H-indolium cation.

  • It increases the stability of the indole ring towards oxidation.[9]

G cluster_0 Unprotected Indole cluster_1 N-Protected Indole (with EWG) Unprotected Indole Protonation H+ Unprotected->Protonation Readily Protonated at C3 Polymerization Polymerization Protonation->Polymerization Initiates Protected N-Protected Indole ReducedReactivity Reduced Ring Electron Density Protected->ReducedReactivity EWG Effect Stability Increased Stability in Acid ReducedReactivity->Stability Prevents Protonation

References

Validation & Comparative

Unambiguous Structural Determination: A Comparative Guide to the Crystallographic Confirmation of 2-methyl-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational design and development. For heterocyclic compounds like 2-methyl-1H-indole-3-carbonitrile, a scaffold of significant interest due to the diverse biological activities of indole derivatives, absolute structural confirmation is paramount.[1] This guide provides an in-depth comparison of single-crystal X-ray crystallography as the definitive method for structural elucidation against other common spectroscopic techniques.

While a specific crystallographic report for this compound is not publicly available, this guide will utilize the detailed crystallographic data of a closely related analogue, 2-methyl-1-phenyl-1H-indole-3-carbonitrile , to illustrate the power of this technique.[2] This comparative approach will provide researchers, scientists, and drug development professionals with a clear understanding of the experimental choices and the self-validating nature of X-ray crystallography.

The Decisive Power of X-ray Crystallography

Unlike spectroscopic methods that provide indirect information about connectivity and functional groups, single-crystal X-ray diffraction provides direct evidence of atomic positions in three-dimensional space. This allows for the unambiguous determination of bond lengths, bond angles, and the overall molecular conformation.

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to a fully resolved crystal structure is a meticulous process. The following protocol outlines the typical steps involved in the crystallographic analysis of an indole derivative.

The initial and often most challenging step is the synthesis of the target compound and the subsequent growth of high-quality single crystals. Various methods can be employed for crystallization, including slow evaporation, vapor diffusion, and cooling of a saturated solution.[3] For the analogue, 2-methyl-1-phenyl-1H-indole-3-carbonitrile, colorless prisms were grown from a mixture of ethyl acetate and petroleum ether.[2]

Experimental Protocol: Synthesis of Indole Derivatives

A variety of synthetic routes to functionalized indoles have been developed, including microwave-assisted palladium-catalyzed intramolecular oxidative coupling of enamines.[4][5][6]

  • Reactant Mixture: Commercially available anilines are reacted with appropriate functional groups to form the enamine precursor.

  • Catalysis: The reaction is catalyzed by a palladium complex.

  • Reaction Conditions: The mixture is exposed to microwave irradiation to promote efficient cyclization.

  • Purification: The resulting indole derivative is purified using techniques such as flash chromatography or semi-preparative HPLC.[4][6]

A suitable single crystal is mounted on a diffractometer and cooled to a low temperature, typically around 100 K, to minimize thermal vibrations of the atoms.[3] The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded by a detector. For 2-methyl-1-phenyl-1H-indole-3-carbonitrile, data was collected on a Rigaku Saturn724 CCD diffractometer using Mo Kα radiation.[2]

The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The initial positions of the atoms are determined using direct methods, and the structural model is then refined against the experimental data to obtain the final, highly accurate molecular structure.[2]

Comparative Analysis: X-ray Crystallography vs. Spectroscopic Methods

While NMR, IR, and mass spectrometry are indispensable tools in chemical analysis, they each have limitations in providing the absolute structural proof that X-ray crystallography delivers.

Spectroscopic Characterization of Indole Derivatives
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the determination of the carbon skeleton and the relative positions of substituents.[4][7] However, NMR cannot definitively establish absolute stereochemistry or differentiate between certain isomers without complex experiments and, at times, ambiguity can remain.

  • Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying the presence of specific functional groups. For this compound, the characteristic nitrile (C≡N) stretch would be a key diagnostic peak.[8] However, it provides little information about the overall molecular structure.

  • Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns.[9][10] While high-resolution mass spectrometry can confirm the molecular formula, it cannot distinguish between structural isomers.[4]

The following diagram illustrates the workflow for structural elucidation, comparing the path of spectroscopic analysis with the definitive answer provided by X-ray crystallography.

G cluster_0 Structural Elucidation Workflow cluster_1 Spectroscopic Analysis cluster_2 Crystallographic Analysis Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Crystallization Single Crystal Growth Purification->Crystallization Proposed_Structure Proposed Structure NMR->Proposed_Structure IR->Proposed_Structure MS->Proposed_Structure Confirmed_Structure Confirmed 3D Structure Proposed_Structure->Confirmed_Structure Confirmation Xray X-ray Diffraction Crystallization->Xray Xray->Confirmed_Structure

Caption: Comparative workflow for structural elucidation.

Crystallographic Data for 2-methyl-1-phenyl-1H-indole-3-carbonitrile

The following table summarizes the key crystallographic data for the analogue, 2-methyl-1-phenyl-1H-indole-3-carbonitrile, which provides a reliable model for the core indole structure of the topic compound.[2]

ParameterValue
Chemical FormulaC₁₆H₁₂N₂
Molecular Weight232.28
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.3610(5)
b (Å)9.497(1)
c (Å)11.0210(12)
α (°)65.97(2)
β (°)80.52(2)
γ (°)88.13(2)
Volume (ų)599.34(14)
Z2
Temperature (K)113
R-factor0.044

The crystal structure reveals a dihedral angle of 64.92(5)° between the indole ring system and the phenyl ring. The packing is stabilized by π-π stacking and C-H···π interactions.[2]

The following diagram represents the confirmed molecular structure of 2-methyl-1-phenyl-1H-indole-3-carbonitrile based on the crystallographic data.

Caption: Molecular structure of the indole analogue.

Conclusion

For the unambiguous structural confirmation of novel compounds like this compound, single-crystal X-ray crystallography stands as the gold standard. While spectroscopic techniques are essential for initial characterization and purity assessment, they provide indirect structural information that can be subject to interpretation. X-ray crystallography, in contrast, offers a direct and detailed three-dimensional map of the molecule, providing the definitive evidence required for advancing drug discovery and materials science research. The data from closely related analogues, as presented here, serves as a powerful predictive tool and underscores the importance of this definitive analytical technique.

References

A Comparative Guide to Analytical Methods for Purity Assessment of 2-methyl-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in a Key Synthetic Intermediate

2-methyl-1H-indole-3-carbonitrile is a vital heterocyclic building block in medicinal chemistry and materials science. Its indole scaffold is a privileged structure found in numerous pharmacologically active agents. Consequently, the purity of this intermediate is not merely a matter of quality control; it is a critical determinant of the safety, efficacy, and reproducibility of the final products. The presence of even trace-level impurities—such as starting materials, reaction byproducts, or degradation products—can have significant downstream consequences.

This guide provides an in-depth comparison of the principal analytical techniques for assessing the purity of this compound. Our objective is to move beyond a simple listing of methods and instead offer a nuanced, field-proven perspective on the strategic application of these techniques. We will explore the causality behind experimental choices, grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines, which provide a framework for ensuring analytical data is reliable and reproducible.[1][2]

Strategic Overview: An Orthogonal Approach to Purity Verification

No single analytical method can provide a complete picture of a compound's purity. A robust assessment strategy relies on an orthogonal approach, where multiple techniques with different separation and detection principles are employed to build a comprehensive purity profile. For a molecule like this compound, the primary analytical challenges involve separating it from structurally similar impurities and accurately quantifying them.

The following diagram illustrates a logical workflow for the comprehensive purity assessment of a new batch of this compound.

G cluster_0 Purity Assessment Workflow Sample New Batch of This compound HPLC_UV Primary Purity Check: RP-HPLC with UV Detection Sample->HPLC_UV Decision1 Purity > 99.5%? No major unknown peaks? HPLC_UV->Decision1 LC_MS Impurity Identification: LC-MS Analysis Decision1->LC_MS No Release Release for Use Decision1->Release Yes NMR Structural Confirmation & qNMR (Absolute Purity) LC_MS->NMR Characterize Impurities Investigate Investigate & Repurify NMR->Investigate

Caption: A typical workflow for purity analysis and batch release.

Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical method is contingent upon the specific objective, whether it is routine quality control, impurity identification, or absolute purity determination.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reverse-phase (RP-HPLC) modality, is the cornerstone of purity assessment for non-volatile organic molecules like this compound.[3] Its high resolving power makes it ideal for separating the target compound from closely related impurities.[4][5]

  • Principle of Operation: Separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Compounds with higher polarity elute earlier.

  • Expertise & Experience: The choice of a C18 column is a standard starting point for indole derivatives due to their moderate polarity.[6] A gradient elution, starting with a high percentage of aqueous mobile phase and gradually increasing the organic component (acetonitrile or methanol), is crucial for resolving both polar and non-polar impurities in a single run. The addition of a modifier like formic acid to the mobile phase helps to produce sharp, symmetrical peaks by controlling the ionization state of the indole nitrogen.

  • Strengths: Excellent resolution and sensitivity (with UV detection), highly reproducible, and easily validated for quantitative analysis according to ICH guidelines.[7]

  • Limitations: Requires that impurities have a UV chromophore for detection. Co-elution of impurities can lead to an overestimation of purity. Peak identity is not confirmed without a reference standard or coupling to a mass spectrometer.

Gas Chromatography (GC)

GC is a powerful technique for separating volatile and thermally stable compounds. Given that this compound has a relatively high boiling point, GC is less commonly used than HPLC for routine purity checks but can be valuable for detecting specific volatile impurities.

  • Principle of Operation: The sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a long, thin capillary column.

  • Expertise & Experience: The main consideration is thermal stability. Indole derivatives can be susceptible to degradation at the high temperatures often required for GC analysis. Therefore, a thorough stability study would be necessary before method validation. A flame ionization detector (FID) is typically used as it provides a near-universal response to organic compounds, which is advantageous for quantifying impurities without requiring individual reference standards. For GC to be viable, the carrier gas must be of high purity to ensure a stable baseline and prevent column degradation.[8]

  • Strengths: Exceptional resolving power for volatile compounds; sensitive detection with FID.

  • Limitations: Not suitable for non-volatile or thermally labile compounds. The high temperatures of the injection port can cause degradation of the analyte, creating artificial impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for structural elucidation and can be adapted for highly accurate purity determination through quantitative NMR (qNMR).

  • Principle of Operation: ¹H and ¹³C NMR provide detailed information about the molecular structure. In qNMR, the integral of a specific proton signal from the analyte is compared to the integral of a signal from a certified internal standard of known purity and concentration.

  • Expertise & Experience: For this compound, the sharp singlet corresponding to the methyl group protons is an excellent candidate for quantification in ¹H NMR, as it is less likely to overlap with other signals. The choice of a suitable internal standard is critical; it must be stable, have a known purity, not react with the sample, and possess a simple spectrum with at least one signal in a clear region of the analyte's spectrum.

  • Strengths: Provides absolute structural confirmation; qNMR is a primary ratio method that does not require a reference standard of the analyte itself, making it highly accurate for determining absolute purity. It can detect non-chromophoric impurities missed by HPLC-UV.

  • Limitations: Lower sensitivity compared to HPLC and GC-MS. The sample must be highly soluble in the deuterated solvent. Signal overlap can complicate quantification in complex mixtures.

Mass Spectrometry (MS)

MS is the definitive technique for molecular weight determination and impurity identification. It is most powerful when coupled with a chromatographic separation technique (LC-MS or GC-MS).

  • Principle of Operation: Molecules are ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio.

  • Expertise & Experience: For LC-MS analysis of this compound, electrospray ionization (ESI) in positive mode is the preferred method, as the indole nitrogen is readily protonated to form an [M+H]⁺ ion.[3] High-resolution mass spectrometry (HRMS) is invaluable for proposing elemental compositions of unknown impurities, which is a critical step in their structural identification.[9][10]

  • Strengths: Extremely high sensitivity and specificity. Provides molecular weight information, which is crucial for identifying unknown impurities.

  • Limitations: As a standalone technique, it cannot separate isomers. Ionization efficiency can vary significantly between different compounds, making it difficult to quantify impurities without appropriate standards.

The following diagram illustrates the key decision factors when selecting a primary analytical technique.

G cluster_1 Method Selection Logic Start Goal of Analysis HPLC HPLC (High Resolution, Quantitative) Start->HPLC Routine Purity & Impurity Profiling GC GC (Volatile Impurities) Start->GC Suspected Volatile Contaminants NMR NMR (Structural ID, Absolute Purity) Start->NMR Reference Standard Characterization MS LC-MS / GC-MS (Impurity Identification) HPLC->MS Identify Unknown Peaks

Caption: Decision matrix for selecting an analytical method.

Quantitative Data Summary

The table below provides a comparative summary of the typical performance characteristics of each technique for the analysis of this compound.

Parameter RP-HPLC-UV GC-FID Quantitative ¹H NMR (qNMR) LC-MS
Primary Use Purity/Impurity QuantificationVolatile Impurity QuantificationAbsolute Purity & Structure IDImpurity Identification
Specificity HighVery HighVery HighExcellent (Mass-based)
Typical LOD ~0.01%~0.01%~0.1%<0.005%
Typical LOQ ~0.03%~0.03%~0.3%<0.01%
Precision (%RSD) < 2%< 3%< 1%< 5% (Semi-quantitative)
Throughput HighMediumLowHigh
Key Requirement UV ChromophoreVolatility, Thermal StabilityHigh Solubility, Certified StandardIonizable Compound

Detailed Experimental Protocol: RP-HPLC Method for Purity Determination

This protocol describes a self-validating system for determining the purity of this compound using area percent normalization. The inclusion of a system suitability test (SST) is mandatory to ensure the chromatographic system is performing adequately before any sample analysis.

1. Instrumentation and Materials

  • HPLC system with gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Acetonitrile (HPLC grade or higher).

  • Formic acid (LC-MS grade).

  • Water (Type I, 18.2 MΩ·cm).

  • This compound sample.

2. Preparation of Solutions

  • Mobile Phase A (MPA): 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B (MPB): 0.1% (v/v) Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Sample Preparation: Accurately weigh ~5 mg of the this compound sample and dissolve in 50.0 mL of diluent to obtain a concentration of 100 µg/mL. Vortex to ensure complete dissolution. Filter through a 0.22 µm syringe filter.

  • SST Solution: Use the prepared sample solution.

3. Chromatographic Conditions

Parameter Setting
Column C18, 4.6 x 150 mm, 3.5 µm
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
UV Detection 280 nm
Run Time 30 minutes
Gradient 0-2 min: 20% B
2-18 min: 20% to 95% B
18-23 min: Hold at 95% B
23.1-30 min: 20% B (Re-equilibration)

4. System Suitability Test (SST)

  • Procedure: Make five replicate injections of the SST solution.

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry): For the main peak, T ≤ 1.5.

    • Theoretical Plates (N): For the main peak, N ≥ 5000.

    • Relative Standard Deviation (%RSD): For the peak area of the main peak, %RSD ≤ 2.0%.

  • Causality: The SST ensures that the chromatographic system has adequate efficiency (plates), peak shape (tailing), and precision (RSD). Failure to meet these criteria indicates a problem with the column, mobile phase, or instrument that must be resolved before proceeding.

5. Analysis and Data Interpretation

  • Inject the sample solution.

  • Integrate all peaks with an area greater than 0.03% of the total area.

  • Calculate the purity using the area percent formula:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Hypothetical Experimental Data

The following table presents example results from the analysis of three different batches, demonstrating how data would be compared.

Batch ID Retention Time (min) Purity by Area % Major Impurity (RT, Area %) Observations
Batch A 12.5299.89%Impurity 1 (9.85 min, 0.08%)Meets specification. High purity.
Batch B 12.5199.15%Impurity 2 (14.20 min, 0.75%)Fails specification due to high level of a late-eluting, less polar impurity.
Batch C 12.5399.65%Impurity 3 (4.55 min, 0.25%)Fails specification due to a more polar impurity, possibly a starting material.

Conclusion

The purity assessment of this compound is a multi-faceted task that requires a strategic combination of analytical techniques. While RP-HPLC serves as the primary workhorse for routine quality control due to its high resolution and quantitative power, it must be complemented by other methods. Mass spectrometry is indispensable for the identification of unknown impurities detected by HPLC, and NMR spectroscopy provides the ultimate structural confirmation and a pathway to determine absolute purity via qNMR. By employing these methods orthogonally, researchers and drug development professionals can build a comprehensive and trustworthy purity profile, ensuring the quality and integrity of their scientific endeavors. The validation of these analytical procedures against established guidelines, such as those from the ICH, is the final and most critical step in guaranteeing that the data generated is scientifically sound and fit for its intended purpose.[1][11]

References

A Comparative Guide to HPLC Method Development for the Quantification of 2-methyl-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven approach to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-methyl-1H-indole-3-carbonitrile. Moving beyond a simple recitation of steps, we will explore the rationale behind key decisions in method development, comparing alternative approaches to arrive at a scientifically sound, validated analytical procedure suitable for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of this compound

This compound is an indole derivative of significant interest in medicinal chemistry and pharmaceutical research. Accurate and precise quantification of this compound is critical for a variety of applications, including reaction monitoring, purity assessment, and stability studies. The indole nucleus, with its aromaticity and nitrogen heteroatom, presents unique chromatographic challenges that necessitate a well-considered method development strategy. This guide will compare two common reversed-phase column chemistries and two elution strategies to develop a stability-indicating method, validated according to the latest International Council for Harmonisation (ICH) guidelines.[1][2]

Part 1: Strategic Foundations of Method Development

The development of a successful HPLC method is not a matter of chance, but of systematic, logical progression. Our strategy is built on comparing two critical aspects of reversed-phase chromatography: stationary phase chemistry and mobile phase elution mode.

The Causality of Column Selection: C18 vs. Phenyl-Hexyl

The choice of stationary phase is arguably the most influential factor in achieving chromatographic selectivity.[3] For a molecule like this compound, which possesses both hydrophobic and aromatic character, we will compare two distinct yet popular reversed-phase columns:

  • C18 (Octadecylsilane): The workhorse of reversed-phase HPLC, C18 phases provide excellent hydrophobic retention.[4] This is our baseline, the industry-standard choice for initial screening.

  • Phenyl-Hexyl: This phase offers a different selectivity profile. The phenyl rings in the stationary phase can engage in π-π interactions with the indole ring of the analyte, providing an alternative retention mechanism to the purely hydrophobic interactions of a C18 phase.[5][6][7] This can be particularly advantageous for separating aromatic compounds from closely related impurities.[8]

Elution Mode Comparison: Isocratic vs. Gradient

The elution mode dictates the mobile phase composition during the analytical run. The choice between an isocratic and a gradient method depends on the complexity of the sample and the goals of the analysis.[9][10][11][12]

  • Isocratic Elution: The mobile phase composition remains constant throughout the run. This approach is simple, robust, and ideal for routine quality control of the main compound when impurities are not a primary concern.[10][12]

  • Gradient Elution: The composition of the mobile phase is changed over the course of the run, typically by increasing the proportion of the organic solvent. This is essential for analyzing complex mixtures containing compounds with a wide range of polarities, such as in forced degradation studies where the goal is to separate the parent compound from all potential degradation products.[9]

The following diagram illustrates our initial method development strategy:

MethodDevelopmentStrategy cluster_analyte Analyte Characterization cluster_column Column Chemistry Comparison cluster_elution Elution Mode Comparison Analyte This compound (Hydrophobic & Aromatic) C18 Standard C18 (Hydrophobic Interaction) Analyte->C18 Phenyl Phenyl-Hexyl (π-π & Hydrophobic Interaction) Analyte->Phenyl Isocratic Isocratic (Simple Quantification) C18->Isocratic Gradient Gradient (Impurity Profiling) C18->Gradient Phenyl->Isocratic Phenyl->Gradient Optimization Optimization & Selection Isocratic->Optimization Gradient->Optimization

Caption: Initial HPLC method development strategy.

Part 2: Comparative Analysis of Chromatographic Conditions

This section details the experimental protocols for our comparative study and presents the anticipated results in a structured format for easy interpretation.

Proposed Initial HPLC Conditions

The following conditions will serve as our starting point for both column chemistries:

ParameterConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons to ensure consistent ionization of the analyte and any potential acidic or basic impurities, leading to better peak shapes.
Mobile Phase B AcetonitrileA common, effective organic modifier for reversed-phase HPLC with good UV transparency.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CA slightly elevated temperature to ensure good reproducibility by minimizing the effects of ambient temperature fluctuations.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 280 nmIndole derivatives typically exhibit strong absorbance around this wavelength.[13] A photodiode array (PDA) detector will be used to assess peak purity.
Analyte Concentration 0.1 mg/mL in Acetonitrile/Water (50:50)A suitable concentration for UV detection and for subsequent validation studies.
Experimental Protocol: Initial Screening
  • System Preparation: Equilibrate a C18 column (e.g., 4.6 x 150 mm, 5 µm) with the mobile phase.

  • Isocratic Run:

    • Set the mobile phase composition to a constant ratio (e.g., 60% B).

    • Inject the analyte solution and record the chromatogram.

    • Adjust the percentage of B to achieve a retention time between 3 and 10 minutes.

  • Gradient Run:

    • Set a linear gradient from 10% to 90% B over 20 minutes.

    • Inject the analyte solution and record the chromatogram.

  • Column Change: Replace the C18 column with a Phenyl-Hexyl column of the same dimensions.

  • Repeat Steps 1-3 for the Phenyl-Hexyl column.

Anticipated Comparative Performance Data

The following table summarizes the expected performance characteristics of each method.

MethodRetention Time (min)Tailing FactorTheoretical Plates (N)Comments
C18 - Isocratic ~5.21.2>5000Good peak shape, suitable for simple assay.
C18 - Gradient ~8.51.1>10000Sharper peak, but longer run time for a single analyte.
Phenyl-Hexyl - Isocratic ~6.81.1>6000Longer retention due to potential π-π interactions, excellent peak shape.
Phenyl-Hexyl - Gradient ~10.21.0>12000Excellent peak shape, provides a broad elution window for potential impurities.

Part 3: Development of a Stability-Indicating Method through Forced Degradation

A crucial aspect of a reliable analytical method in the pharmaceutical industry is its ability to be "stability-indicating." This means the method must be able to separate the active pharmaceutical ingredient (API) from its degradation products, ensuring that the measured API concentration is not artificially inflated by co-eluting degradants.[14][15][16] To achieve this, we will perform forced degradation studies.[17]

Experimental Protocol: Forced Degradation Studies
  • Sample Preparation: Prepare separate solutions of this compound (1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24 hours.

    • Basic Hydrolysis: Add 0.1 M NaOH and heat at 60 °C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid powder at 105 °C for 48 hours, then dissolve.

    • Photolytic Degradation: Expose the solution to light in a photostability chamber (ICH Q1B) for a specified duration.

  • Neutralization: Neutralize the acidic and basic samples before injection.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed gradient method on both the C18 and Phenyl-Hexyl columns.

The following diagram illustrates the forced degradation workflow:

ForcedDegradation cluster_stress Forced Degradation Conditions Analyte Analyte Solution (1 mg/mL) Acid Acidic (0.1 M HCl, 60°C) Analyte->Acid Base Basic (0.1 M NaOH, 60°C) Analyte->Base Oxidation Oxidative (3% H₂O₂) Analyte->Oxidation Thermal Thermal (105°C, solid) Analyte->Thermal Photo Photolytic (ICH Q1B) Analyte->Photo Analysis HPLC Analysis (Gradient Method on C18 & Phenyl-Hexyl) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity & Resolution of Degradants Analysis->Evaluation

Caption: Workflow for forced degradation studies.

Method Selection Based on Degradation Profile

Upon analyzing the stressed samples, we anticipate that the Phenyl-Hexyl column, with its alternative selectivity, will provide superior resolution between the parent peak and the degradation products. The gradient elution will be essential to separate degradants with different polarities. Therefore, the gradient method on the Phenyl-Hexyl column is selected as the stability-indicating method for full validation.

Part 4: Validation of the Selected Stability-Indicating Method

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[18][19][20] We will follow the ICH Q2(R2) guidelines to validate our chosen method.[1]

Validation Protocol

The following parameters will be assessed:

ParameterProtocolAcceptance Criteria
Specificity Analyze stressed samples. Assess peak purity of the analyte using a PDA detector.The method is considered specific if the analyte peak is pure and well-resolved from all degradation products and any potential impurities.
Linearity Prepare at least five concentrations of the analyte (e.g., 50% to 150% of the nominal concentration). Plot a graph of peak area vs. concentration and perform linear regression analysis.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%). Analyze in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate preparations of the analyte at 100% of the target concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.Relative Standard Deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determine based on the signal-to-noise ratio (LOD: S/N ≥ 3, LOQ: S/N ≥ 10) or from the standard deviation of the response and the slope of the calibration curve.LOD and LOQ should be reported and justified.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2 units) and assess the impact on the results.The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.

Conclusion and Recommendation

This guide has systematically navigated the process of developing and validating an HPLC method for the quantification of this compound. By comparing C18 and Phenyl-Hexyl stationary phases, we have highlighted the importance of leveraging alternative selectivities, particularly for aromatic compounds. The comparison of isocratic and gradient elution has demonstrated the necessity of choosing the appropriate technique based on the analytical objective, with gradient elution being indispensable for stability-indicating methods.

Based on our comparative analysis and the principles of scientific integrity, the recommended method for the accurate and reliable quantification of this compound, especially in a GMP-regulated environment, is a gradient reversed-phase HPLC method using a Phenyl-Hexyl column . This method, once fully validated according to the protocol outlined, will provide a high degree of confidence in the quality of the analytical data generated.

References

A Tale of Two Indoles: Unraveling the Auxinic Potential of 2-methyl-1H-indole-3-carbonitrile in Plant Biology

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Indole-3-Acetic Acid and a Putative Synthetic Auxin Analog

In the intricate world of plant biology, the indole ring serves as a foundational scaffold for a class of phytohormones that reign supreme in orchestrating growth and development: the auxins. The archetypal auxin, Indole-3-acetic acid (IAA), is a molecule of profound significance, dictating everything from the bending of a shoot towards light to the formation of roots.[1][2][3] The relentless pursuit of novel plant growth regulators has led to the synthesis of a vast array of indole derivatives. This guide delves into a comparative analysis of the well-established natural auxin, IAA, and a lesser-known synthetic counterpart, 2-methyl-1H-indole-3-carbonitrile.

While IAA is a cornerstone of plant physiology research, this compound remains largely uncharacterized in the botanical realm. This guide, therefore, will navigate the known landscape of IAA and, through the lens of established structure-activity relationships, project the potential biological activity of this compound. We will explore their structural nuances, delve into the canonical auxin signaling pathway, and propose a rigorous experimental framework to elucidate the bioactivity of this intriguing synthetic indole.

The Benchmark: Indole-3-Acetic Acid (IAA)

Indole-3-acetic acid is the most abundant and physiologically active native auxin in plants.[1][2] It is a derivative of the amino acid tryptophan and is primarily synthesized in the apical meristems of shoots and roots, young leaves, and developing fruits and seeds.

Physicochemical Properties and Biological Role of IAA
PropertyIndole-3-Acetic Acid (IAA)
Chemical Formula C₁₀H₉NO₂
Molar Mass 175.18 g/mol
Appearance White to yellowish solid
Solubility Soluble in ethanol, acetone, and ether; sparingly soluble in water.
Primary Functions Cell elongation and division, apical dominance, root initiation, fruit development, phototropism, and gravitropism.[1][2]

The pleiotropic effects of IAA are concentration-dependent, with optimal concentrations promoting growth and supraoptimal concentrations often being inhibitory. This biphasic dose-response is a hallmark of auxin activity.

The Challenger: this compound

In contrast to the wealth of knowledge surrounding IAA, this compound is primarily documented in the context of chemical synthesis.[4][5] Its biological activity in plants has not been extensively reported in publicly available literature.

Physicochemical Properties of this compound
PropertyThis compound
Chemical Formula C₁₀H₈N₂
Molar Mass 156.18 g/mol [6]
Appearance Not widely reported, likely a solid.
Solubility Expected to have limited water solubility, similar to other indole derivatives.
Primary Functions Unknown in plant biology.

Structural Comparison and Putative Activity

The auxin activity of indole derivatives is intrinsically linked to their molecular structure. Key features for auxin activity include an indole ring, a side chain at the C-3 position, and a carboxyl group or a group that can be readily converted to a carboxyl group on the side chain.[7]

G cluster_IAA Indole-3-Acetic Acid (IAA) cluster_2MIC This compound IAA MIC

Figure 1. Chemical structures of Indole-3-Acetic Acid (IAA) and this compound.

Similarities:

  • Both molecules possess the core indole ring structure, a prerequisite for auxin-like activity.

Differences:

  • Side Chain at C-3: IAA has an acetic acid side chain (-CH₂COOH). This compound has a nitrile group (-C≡N) directly attached to the C-3 position.

  • Substitution at C-2: IAA is unsubstituted at the C-2 position, whereas this compound has a methyl group (-CH₃) at this position.

Hypothesizing Biological Activity:

The nitrile group of this compound could potentially be hydrolyzed in planta to a carboxyl group, a phenomenon observed with other nitrile-containing compounds like indole-3-acetonitrile (IAN), which is considered an IAA precursor.[1][2] However, the presence of the methyl group at the C-2 position could sterically hinder the interaction with auxin receptors or metabolic enzymes. Some studies on structure-activity relationships of auxins have shown that substitution at the C-2 position can influence activity, though the effects vary depending on the substituent and the plant species.

The Canonical Auxin Signaling Pathway

To understand how these molecules might exert their effects, it is crucial to review the established signaling pathway for IAA. Auxin perception and signaling are mediated by a family of F-box proteins, including Transport Inhibitor Response 1 (TIR1), which are components of the SCFTIR1 ubiquitin-ligase complex.

AuxinSignaling cluster_nucleus Nucleus IAA IAA TIR1 TIR1/AFB Receptor IAA->TIR1 binds Aux_IAA Aux/IAA Repressor TIR1->Aux_IAA targets for ubiquitination Ub Ubiquitin ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degradation Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes activates transcription Response Cellular Response (Growth, Division) Auxin_Response_Genes->Response Ub->Aux_IAA Ub

Figure 2. Simplified diagram of the canonical IAA signaling pathway.

In the absence of IAA, Aux/IAA repressor proteins bind to Auxin Response Factors (ARFs), preventing them from regulating the expression of auxin-responsive genes. When IAA is present, it acts as a "molecular glue," promoting the interaction between TIR1/AFB receptors and Aux/IAA repressors. This leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of these repressors liberates ARFs, allowing them to activate or repress the transcription of target genes, ultimately leading to a physiological response.

Experimental Workflow for Characterizing this compound

To ascertain the biological activity of this compound, a systematic experimental approach is required. The following workflow outlines key assays to compare its effects with those of IAA.

ExperimentalWorkflow cluster_assays Bioassays cluster_molecular Molecular & Genetic Analysis start Start: Characterization of This compound root_elongation Root Elongation Assay (Arabidopsis thaliana) start->root_elongation hypocotyl_elongation Hypocotyl Elongation Assay (etiolated seedlings) start->hypocotyl_elongation callus_induction Callus Induction and Rooting Assay (tobacco, etc.) start->callus_induction reporter_gene DR5::GUS/LUC Reporter Gene Assay root_elongation->reporter_gene hypocotyl_elongation->reporter_gene gene_expression Transcriptomic Analysis (RNA-seq) callus_induction->gene_expression receptor_binding In vitro Receptor Binding Assay (TIR1) reporter_gene->receptor_binding receptor_binding->gene_expression

Figure 3. Proposed experimental workflow for bioactivity assessment.

Step-by-Step Methodologies

1. Root Elongation Assay:

  • Objective: To determine the effect of this compound on primary root growth and lateral root formation in Arabidopsis thaliana.

  • Protocol:

    • Sterilize and stratify A. thaliana (Col-0) seeds.

    • Prepare Murashige and Skoog (MS) agar plates supplemented with a range of concentrations of IAA and this compound (e.g., 0, 0.01, 0.1, 1, 10, 100 µM). Use a solvent control (e.g., DMSO or ethanol).

    • Sow seeds on the plates and grow vertically in a controlled environment chamber.

    • After 7-10 days, measure primary root length and count the number of emerged lateral roots.

    • Statistically analyze the data to determine dose-response curves.

2. DR5::GUS/LUC Reporter Gene Assay:

  • Objective: To assess whether this compound can induce auxin-responsive gene expression.

  • Protocol:

    • Use a transgenic A. thaliana line carrying the DR5::GUS or DR5::LUC reporter construct.

    • Germinate and grow seedlings in liquid MS medium.

    • Treat the seedlings with various concentrations of IAA and this compound for a defined period (e.g., 2-24 hours).

    • For DR5::GUS, perform histochemical staining to visualize GUS activity. For DR5::LUC, measure luminescence using a luminometer.

    • Quantify the reporter gene expression levels.

3. In Vitro Receptor Binding Assay:

  • Objective: To determine if this compound can physically interact with the TIR1 auxin receptor.

  • Protocol:

    • Express and purify recombinant TIR1 and a specific Aux/IAA protein (e.g., IAA7).

    • Perform a pull-down assay or surface plasmon resonance (SPR) analysis.

    • For a pull-down assay, immobilize one protein and test the binding of the other in the presence of IAA or this compound.

    • For SPR, immobilize TIR1 on a sensor chip and flow over the Aux/IAA protein with and without the test compounds to measure binding kinetics.

Conclusion and Future Directions

While Indole-3-acetic acid remains the undisputed cornerstone of auxin biology, the vast chemical space of indole derivatives presents a fertile ground for the discovery of novel plant growth regulators. This compound, with its structural ambiguity in the context of auxin activity, serves as a compelling case study. Its nitrile group offers the potential for conversion to an active carboxyl side chain, while the methyl group at C-2 introduces an element of uncertainty regarding receptor binding and metabolic stability.

The proposed experimental workflow provides a clear and robust path to elucidating the bioactivity of this and other uncharacterized indole compounds. The results of such studies will not only shed light on the specific properties of these molecules but also contribute to a deeper understanding of the structure-activity relationships that govern auxin perception and signaling. For researchers in agrochemical discovery and plant biotechnology, the systematic exploration of such compounds holds the promise of identifying novel tools to modulate plant growth and development, ultimately contributing to agricultural innovation.

References

A Spectroscopic Guide to the Isomers of 2-methyl-1H-indole-3-carbonitrile: Unambiguous Characterization for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precise structural elucidation of bioactive molecules is a cornerstone of success. Indole derivatives, in particular, represent a privileged scaffold in a vast array of therapeutic agents. The subtle placement of substituents on the indole ring can dramatically alter a compound's pharmacological profile. This guide provides a comprehensive spectroscopic comparison of 2-methyl-1H-indole-3-carbonitrile and its key positional isomers. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), we aim to equip researchers with the knowledge to confidently distinguish between these closely related structures.

The Isomeric Landscape of Methyl-Indole-Carbonitriles

The focus of this guide is this compound, a molecule of significant interest in synthetic chemistry. However, during its synthesis or in derivative exploration, several positional isomers can emerge. Understanding the distinct spectroscopic signature of each is paramount for unambiguous identification. Here, we will compare the target molecule with its isomers where the methyl and cyano groups are systematically repositioned around the indole core.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are exquisitely sensitive to their local electronic environment, which is directly influenced by the position of substituents on the indole ring.

The Inductive and Anisotropic Effects of Substituents

The electron-withdrawing nature of the nitrile group (-CN) and the electron-donating character of the methyl group (-CH₃) play a pivotal role in dictating the chemical shifts of the indole protons and carbons. The nitrile group will generally deshield adjacent protons and carbons, shifting their resonances downfield. Conversely, the methyl group will cause a shielding effect, moving signals upfield. The precise location of these groups determines the extent of these effects on each position of the indole ring.

¹H NMR Spectroscopy: Unraveling Proton Environments

In the ¹H NMR spectrum of this compound, the absence of a proton at the 2 and 3 positions is a key identifier. The methyl protons will appear as a singlet, typically in the range of 2.3-2.8 ppm. The protons on the benzene portion of the indole ring (H-4, H-5, H-6, and H-7) will exhibit a complex splitting pattern, with their chemical shifts influenced by the electron-withdrawing nitrile group.

For an isomer such as 3-methyl-1H-indole-2-carbonitrile , the proton at the 2-position is absent, and the proton at the 3-position is replaced by a methyl group. This will result in a downfield shift for the H-4 proton due to the proximity of the electron-withdrawing cyano group at the 2-position.

Proton This compound (Predicted) 3-methyl-1H-indole-2-carbonitrile (Predicted) 5-methyl-1H-indole-3-carbonitrile (Predicted)
N-HBroad singlet, ~8.1-8.5 ppmBroad singlet, ~8.2-8.6 ppmBroad singlet, ~8.0-8.4 ppm
CH₃Singlet, ~2.4-2.6 ppmSinglet, ~2.3-2.5 ppmSinglet, ~2.4-2.6 ppm
H-4Doublet, ~7.6-7.8 ppmDoublet, ~7.8-8.0 ppmSinglet, ~7.9-8.1 ppm (at C2)
H-5Triplet, ~7.2-7.4 ppmTriplet, ~7.1-7.3 ppmNo H-5
H-6Triplet, ~7.2-7.4 ppmTriplet, ~7.1-7.3 ppmDoublet, ~7.0-7.2 ppm
H-7Doublet, ~7.4-7.6 ppmDoublet, ~7.3-7.5 ppmSinglet, ~7.3-7.5 ppm
¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides complementary information. The quaternary carbons, particularly C-2, C-3, and the carbon of the nitrile group, will be readily identifiable. The electron-withdrawing nitrile group will cause a significant downfield shift for the carbon to which it is attached.

For This compound , the C-3 carbon will be significantly downfield due to the attached nitrile group, while the C-2 will also be downfield due to the methyl substituent and its position adjacent to the nitrogen. In an isomer like 5-methyl-1H-indole-3-carbonitrile , the chemical shifts of the pyrrole ring carbons will be less affected compared to the benzene ring carbons, where the methyl group is now located.

Carbon This compound (Predicted) 3-methyl-1H-indole-2-carbonitrile (Predicted) 5-methyl-1H-indole-3-carbonitrile (Predicted)
C-2~140-145 ppm~135-140 ppm~125-130 ppm
C-3~100-105 ppm~110-115 ppm~98-103 ppm
C-3a~128-132 ppm~127-131 ppm~129-133 ppm
C-4~122-126 ppm~123-127 ppm~124-128 ppm
C-5~120-124 ppm~121-125 ppm~130-135 ppm
C-6~120-124 ppm~121-125 ppm~122-126 ppm
C-7~111-115 ppm~112-116 ppm~111-115 ppm
C-7a~135-140 ppm~136-141 ppm~134-139 ppm
C≡N~115-120 ppm~114-119 ppm~116-121 ppm
CH₃~12-16 ppm~9-13 ppm~20-24 ppm

Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. The characteristic vibrations of the N-H, C≡N, and C-H bonds, as well as the aromatic C=C stretching, provide a unique fingerprint for each isomer.

The most prominent features in the IR spectrum of this compound will be the sharp, intense absorption of the nitrile group (C≡N) around 2220-2260 cm⁻¹ and the N-H stretching vibration of the indole ring, which typically appears as a sharp peak around 3400 cm⁻¹.[1] The aromatic C-H and C=C stretching vibrations will be observed in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

The position of the substituents will subtly influence the exact frequencies of these vibrations. For instance, conjugation of the nitrile group with the indole π-system can slightly lower its stretching frequency. The pattern of C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region can also be indicative of the substitution pattern on the benzene ring.[2]

Vibrational Mode This compound Isomers (Predicted General Range)
N-H Stretch~3400 cm⁻¹~3350-3450 cm⁻¹
C≡N Stretch~2224 cm⁻¹[1]~2220-2240 cm⁻¹
Aromatic C-H Stretch~3100-3000 cm⁻¹~3100-3000 cm⁻¹
Aliphatic C-H Stretch~2950-2850 cm⁻¹~2950-2850 cm⁻¹
Aromatic C=C Stretch~1600-1450 cm⁻¹~1610-1450 cm⁻¹

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system exhibits characteristic π-π* transitions, and the position and intensity of the absorption maxima (λ_max) are sensitive to the nature and position of substituents.[3]

Generally, electron-withdrawing groups like the nitrile group tend to cause a red shift (bathochromic shift) in the λ_max, while electron-donating groups like the methyl group cause a blue shift (hypsochromic shift).[4] The extent of this shift is dependent on the position of the substituent and its ability to interact with the indole π-system.

For this compound, the conjugation of the nitrile group at the 3-position is expected to result in a red-shifted λ_max compared to unsubstituted indole. The methyl group at the 2-position will have a smaller, opposing effect. Positional isomers will exhibit different λ_max values depending on the interplay of these electronic effects. For example, a nitrile group on the benzene ring (e.g., at the 5-position) would likely lead to a different λ_max compared to when it is on the pyrrole ring.

Isomer Predicted λ_max (nm) Rationale
This compound280-290Conjugated electron-withdrawing group at C3.
3-methyl-1H-indole-2-carbonitrile275-285Electron-withdrawing group at C2, less extended conjugation.
5-methyl-1H-indole-3-carbonitrile285-295Electron-donating group on the benzene ring enhancing conjugation with the C3 nitrile.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation patterns. For all isomers of methyl-indole-carbonitrile, the molecular ion peak (M⁺) will be observed at m/z 156, corresponding to the molecular formula C₁₀H₈N₂.[2]

The fragmentation patterns, however, can differ between isomers. Common fragmentation pathways for indoles involve the loss of HCN (27 Da) from the pyrrole ring and cleavage of substituents. For this compound, a prominent fragment would be the loss of a methyl radical (CH₃, 15 Da) to give an ion at m/z 141. The stability of the resulting fragment ions will depend on the initial positions of the substituents, leading to variations in the relative abundances of the fragment peaks.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A 90-degree pulse angle and a longer relaxation delay (2-5 seconds) are typically used. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the λ_max.

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm using a quartz cuvette. A baseline spectrum of the pure solvent should be recorded and subtracted.

Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that often results in a more prominent molecular ion peak.

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge ratios (m/z).

Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis and structural confirmation of synthesized indole derivatives.

Logical Framework for Isomer Differentiation

Isomer_Differentiation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_uv_ms UV-Vis & MS Analysis cluster_conclusion Conclusion Unknown_Isomer Unknown Methyl-Indole-Carbonitrile Isomer Proton_Count ¹H NMR: - Number of aromatic protons - Presence/absence of H2/H3 Unknown_Isomer->Proton_Count Methyl_Position ¹H & ¹³C NMR: - Chemical shift of CH₃ Unknown_Isomer->Methyl_Position Nitrile_Position ¹³C NMR: - Chemical shift of C≡N and adjacent carbons Unknown_Isomer->Nitrile_Position Functional_Groups IR: - C≡N stretch (~2230 cm⁻¹) - N-H stretch (~3400 cm⁻¹) Unknown_Isomer->Functional_Groups Substitution_Pattern IR: - C-H out-of-plane bending pattern Unknown_Isomer->Substitution_Pattern Lambda_Max UV-Vis: - λ_max reflects conjugation Unknown_Isomer->Lambda_Max Molecular_Weight MS: - Molecular Ion (m/z 156) Unknown_Isomer->Molecular_Weight Fragmentation MS: - Fragmentation pattern Unknown_Isomer->Fragmentation Identified_Isomer Identified Isomer Structure Proton_Count->Identified_Isomer Methyl_Position->Identified_Isomer Nitrile_Position->Identified_Isomer Functional_Groups->Identified_Isomer Substitution_Pattern->Identified_Isomer Lambda_Max->Identified_Isomer Molecular_Weight->Identified_Isomer Fragmentation->Identified_Isomer

Caption: A logical decision-making framework for differentiating isomers of methyl-indole-carbonitrile using a combination of spectroscopic techniques.

Conclusion

The unambiguous identification of positional isomers of substituted indoles is a critical task in medicinal chemistry and drug development. While the differences in their spectroscopic signatures can be subtle, a multi-technique approach provides a robust and reliable means of structural elucidation. By carefully analyzing the data from NMR, IR, UV-Vis, and Mass Spectrometry, and by understanding the underlying principles of how substituent positions influence these spectra, researchers can confidently distinguish between isomers and ensure the integrity of their scientific endeavors.

References

A Comparative Guide to Catalysts for Indole C-H Functionalization: From Precious Metals to Sustainable Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The direct functionalization of its carbon-hydrogen (C-H) bonds represents a paradigm shift in synthetic efficiency, offering atom- and step-economical routes to novel molecular architectures. This guide provides a comparative analysis of the catalytic systems available for indole C-H functionalization, offering insights into their mechanisms, performance, and practical applications for researchers, scientists, and drug development professionals.

The Strategic Imperative of C-H Functionalization

Traditional methods for modifying the indole core often rely on pre-functionalized starting materials, a process that can be lengthy and generate significant waste. Direct C-H functionalization circumvents these limitations by activating the inherently inert C-H bonds, allowing for the direct introduction of new functionalities. This approach not only streamlines synthetic routes but also opens up new avenues for late-stage diversification of complex molecules, a critical aspect of modern drug discovery. The regioselectivity of these transformations is a key challenge, with the indole nucleus presenting multiple C-H bonds of varying reactivity at the C2, C3, and C4-C7 positions. The choice of catalyst is therefore paramount in dictating the outcome of the reaction.

The Landscape of Catalytic Systems

The field of indole C-H functionalization is dominated by transition metal catalysts, with palladium, rhodium, and ruthenium being the most extensively studied. However, the high cost and toxicity of these precious metals have spurred the development of more sustainable alternatives based on earth-abundant metals like cobalt, copper, and even metal-free systems.

Palladium: The Versatile Workhorse

Palladium catalysts are arguably the most versatile tools for indole C-H functionalization, capable of mediating a wide array of transformations including arylation, alkenylation, and alkynylation.[1][2][3][4][5][6][7][8][9][10] The regioselectivity of palladium-catalyzed reactions is often controlled by the use of directing groups, which chelate to the metal center and position it in proximity to a specific C-H bond. For instance, directing groups on the indole nitrogen can steer functionalization to the C2 position, while groups at the C3 position can direct reactions to the C4 or C2 positions.[11][12]

Mechanism of Palladium-Catalyzed C-H Arylation:

The generally accepted mechanism for palladium-catalyzed C-H arylation involves an initial C-H activation step, which can proceed through various pathways, including concerted metalation-deprotonation (CMD) or electrophilic palladation. This is followed by oxidative addition of an aryl halide, and subsequent reductive elimination to furnish the arylated indole and regenerate the active Pd(II) catalyst.[1]

Palladium_Catalytic_Cycle cluster_0 Catalyst Regeneration Indole Indole Palladacycle Palladacycle Indole->Palladacycle Pd(II), -H+ Pd(IV) Intermediate Pd(IV) Intermediate Palladacycle->Pd(IV) Intermediate Ar-X Arylated Indole Arylated Indole Pd(IV) Intermediate->Arylated Indole Reductive Elimination Pd(0) Pd(0) Pd(II) Pd(II) Pd(0)->Pd(II) Oxidant Rhodium_Catalytic_Cycle cluster_0 Catalyst Regeneration Indole Indole Rhodacycle Rhodacycle Indole->Rhodacycle [Rh(III)], -H+ Rh-Carbene Intermediate Rh-Carbene Intermediate Rhodacycle->Rh-Carbene Intermediate Diazo Compound, -N2 Alkylated Indole Alkylated Indole Rh-Carbene Intermediate->Alkylated Indole Reductive Elimination [Rh(I)] [Rh(I)] [Rh(III)] [Rh(III)] [Rh(I)]->[Rh(III)] Oxidant Experimental_Workflow cluster_0 Reaction Phase cluster_1 Isolation Phase Reaction Setup Reaction Setup Reagent Addition Reagent Addition Reaction Setup->Reagent Addition Reaction Monitoring Reaction Monitoring Reagent Addition->Reaction Monitoring Workup Workup Reaction Monitoring->Workup Purification Purification Workup->Purification

References

A Senior Application Scientist's Guide to Validating In Vitro Assay Results for Novel Indole-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising novel indole-based compound to a viable drug candidate is paved with rigorous validation. The inherent biological activity of the indole scaffold, a privileged structure in medicinal chemistry, is a double-edged sword.[1][2] While it offers a versatile foundation for targeting a wide array of proteins, it also presents unique challenges in preclinical in vitro evaluation. This guide provides an in-depth comparison of essential in vitro assays, focusing on robust validation strategies to navigate the specific liabilities of indole-based compounds and ensure the scientific integrity of your findings.

The Indole Scaffold: A Source of Both Promise and Peril in Drug Discovery

The indole ring system is a common feature in many natural products and approved pharmaceuticals, lauded for its ability to engage in various biological interactions.[1][2][3] However, this chemical versatility can also lead to non-specific interactions and assay artifacts, potentially misguiding research efforts and wasting valuable resources. Indole-containing molecules have been identified as potential Pan-Assay Interference Compounds (PAINS), which are notorious for producing false-positive results in high-throughput screens.[4][5][6] Therefore, a heightened level of scrutiny and a multi-faceted validation approach are not just recommended—they are imperative.

This guide will dissect the validation process for two critical stages of in vitro characterization: assessing cytotoxicity and confirming target engagement. We will explore the causality behind experimental choices, emphasizing self-validating protocols and the use of orthogonal methods to build a robust data package for your indole-based drug candidates.

Part 1: A Comparative Analysis of In Vitro Cytotoxicity Assays

Assessing the cytotoxic potential of a novel compound is a fundamental step in early drug development. Two of the most common methods are the MTT and LDH assays. While both provide valuable information, they measure different cellular endpoints and are susceptible to different types of interference, particularly from indole-based molecules.

The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that indirectly measures cell viability by assessing mitochondrial metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced, quantified by absorbance, is proportional to the number of metabolically active cells.

Potential Pitfalls with Indole Compounds:

  • Colorimetric Interference: Indole compounds, especially those that are colored or become colored in the assay medium, can interfere with the absorbance reading of the formazan product.[7][8][9]

  • Redox Activity: Some indole derivatives may possess inherent redox properties that could directly reduce MTT, leading to a false-positive signal for cell viability or a false-negative for cytotoxicity.

The LDH Assay: A Marker of Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is another colorimetric method that quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis. The assay involves a coupled enzymatic reaction that ultimately leads to the formation of a colored product proportional to the amount of LDH present.

Potential Pitfalls with Indole Compounds:

  • Enzyme Inhibition/Activation: Indole-based compounds could directly interact with and either inhibit or activate the LDH enzyme or the coupling enzymes in the assay, leading to inaccurate cytotoxicity measurements.

  • Chemical Reactivity: Certain reactive indole derivatives might interfere with the chemical reactions of the assay, affecting the final colorimetric readout.[10]

Comparison of Cytotoxicity Assays
FeatureMTT AssayLDH Assay
Principle Measures mitochondrial metabolic activity.Measures release of cytosolic LDH upon membrane damage.
Endpoint Cell viability/proliferationCell death (necrosis)
Pros High-throughput, sensitive, widely used.Direct measure of cytotoxicity, stable endpoint.
Cons Indirect measure of viability, subject to metabolic interference.Less sensitive for early apoptosis, potential for enzyme interference.
Indole-Specific Concerns Colorimetric interference, redox activity.Enzyme inhibition/activation, chemical reactivity.
Experimental Workflow for Validating Cytotoxicity

G cluster_0 Initial Screening cluster_1 Hit Confirmation & Interference Testing cluster_2 Orthogonal Assay Validation cluster_3 Data Analysis & Interpretation A Primary Cytotoxicity Screen (e.g., MTT or LDH) B Confirm hits with fresh compound A->B Active compounds C Compound-only control (assess colorimetric interference) B->C D Enzyme activity control (for LDH assay) B->D E Orthogonal cytotoxicity assay (e.g., CellTiter-Glo, Real-Time Glo) B->E Confirmed hits G Compare IC50 values C->G D->G E->G F Microscopy for cell morphology H Final conclusion on cytotoxicity F->H G->H

Caption: Workflow for robust cytotoxicity validation.

Detailed Protocol: Validating MTT Assay Results
  • Primary Screen: Perform the standard MTT assay with your indole-based compounds across a range of concentrations.

  • Compound-Only Control: In parallel, incubate your compounds at the highest concentration tested in cell-free medium. Add the MTT reagent and solubilization buffer. Measure the absorbance to quantify any intrinsic color or chemical interference.

  • Data Normalization: Subtract the absorbance values from the compound-only control wells from your experimental wells.

  • Orthogonal Assay: Validate confirmed hits using a mechanistically different assay, such as a luminescent ATP-based assay (e.g., CellTiter-Glo®), which measures cell viability based on intracellular ATP levels. This provides an independent measure of cell health.

  • Microscopic Examination: Visually inspect cells treated with your compounds under a microscope to confirm morphological changes consistent with cytotoxicity (e.g., cell rounding, detachment, membrane blebbing).

Part 2: A Comparative Guide to Target Engagement Assays

Demonstrating that a novel compound directly binds to its intended target is a critical step in establishing its mechanism of action.[11][12] Biophysical methods like Surface Plasmon Resonance (SPR) and Förster Resonance Energy Transfer (FRET) are powerful tools for this purpose.

Surface Plasmon Resonance (SPR): Real-Time, Label-Free Interaction Analysis

SPR is a label-free optical technique that measures the binding of an analyte (your indole compound) to a ligand (the target protein) immobilized on a sensor surface.[5][13] Changes in the refractive index at the sensor surface upon binding are detected in real-time, providing kinetic data on association (k_on) and dissociation (k_off) rates, and determining the binding affinity (K_D).

Key Advantages for Indole Compounds:

  • Label-Free: Avoids potential artifacts from labeling either the compound or the protein.

  • Rich Data: Provides detailed kinetic information beyond simple affinity.

Förster Resonance Energy Transfer (FRET): Probing Proximity

FRET is a distance-dependent interaction between two fluorescent molecules (a donor and an acceptor).[6][14] In the context of target engagement, FRET can be used in various formats, such as in competitive binding assays where the displacement of a fluorescently labeled ligand by the indole compound results in a loss of FRET signal.

Potential Challenges with Indole Compounds:

  • Autofluorescence: The indole scaffold is known to be fluorescent, which can interfere with the FRET signal.[15][16][17] It is crucial to characterize the fluorescence properties of your specific compounds.

  • Quenching: Indole derivatives can also act as quenchers, potentially leading to a false-positive signal.

Comparison of Target Engagement Assays
FeatureSurface Plasmon Resonance (SPR)Förster Resonance Energy Transfer (FRET)
Principle Measures changes in refractive index upon binding.Measures energy transfer between fluorescent donor and acceptor.
Labeling Label-free.Requires fluorescent labeling of at least one component.
Data Output Binding affinity (K_D), kinetics (k_on, k_off).Binding affinity (IC50, K_i).
Pros Real-time, detailed kinetic information.Homogeneous assay format, suitable for high-throughput screening.
Cons Requires protein immobilization, sensitive to buffer composition.Susceptible to fluorescence interference, requires labeled reagents.
Indole-Specific Concerns Potential for non-specific binding to the sensor chip.Autofluorescence and quenching by the indole compound.
Decision Tree for Target Engagement Validation

G A Initial Hit from Primary Screen B Is the compound fluorescent? A->B C Characterize compound's fluorescence spectrum B->C Yes D SPR (Label-free) B->D No C->D Significant overlap E FRET (with careful controls) C->E Minimal overlap F Orthogonal Biophysical Method (e.g., ITC, MST) D->F E->F G Confirmed Target Engagement F->G

Caption: Selecting the right target engagement assay.

Detailed Protocol: Validating a Hit with SPR
  • Immobilize the Target Protein: Covalently attach the purified target protein to the SPR sensor chip.

  • Compound Preparation: Prepare a series of dilutions of your indole-based compound in the running buffer. It is critical to ensure the compound is fully soluble to avoid aggregation artifacts.

  • Binding Analysis: Inject the compound dilutions over the sensor surface and monitor the binding response in real-time. Include a buffer-only injection for baseline subtraction.

  • Kinetic Fitting: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the k_on, k_off, and K_D.

  • Non-Specific Binding Control: To rule out non-specific binding to the sensor surface, perform the experiment using a control flow cell without the immobilized target protein.

  • Orthogonal Confirmation: Validate the binding interaction with a different biophysical method, such as Isothermal Titration Calorimetry (ITC), which measures the heat change upon binding and is considered a gold standard for confirming direct interaction.[18]

Conclusion: Building a Case for Your Indole-Based Candidate

The validation of in vitro assay results for novel indole-based drug candidates requires a proactive and meticulous approach. By anticipating the potential liabilities of the indole scaffold, such as colorimetric and fluorescence interference, and employing a suite of orthogonal assays, researchers can build a robust and reliable data package. This commitment to scientific integrity not only strengthens the foundation of your drug discovery program but also accelerates the translation of promising compounds into clinically evaluated candidates. Always remember that in the world of drug discovery, rigorously validated data is the most valuable currency.

References

Assessing the Cross-Reactivity of 2-Methyl-1H-indole-3-carbonitrile in Kinase Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The Imperative of Kinase Selectivity Profiling

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[3] Due to the conserved nature of the ATP-binding site across many kinases, achieving absolute inhibitor selectivity is a significant challenge.[3] Kinase profiling, or kinome scanning, is therefore an indispensable step to understand an inhibitor's mechanism of action and potential liabilities.[4] A thorough assessment of cross-reactivity provides crucial insights that can guide lead optimization, target validation studies, and the interpretation of phenotypic screening data.[3]

Strategic Approach to Cross-Reactivity Assessment

A multi-pronged approach is essential for a robust evaluation of inhibitor selectivity. This typically involves a combination of in vitro biochemical assays and cell-based assays to provide a comprehensive picture of a compound's activity.

Phase 1: Broad Kinome Screening

The initial step is to screen the compound of interest against a large, representative panel of kinases. Several commercial services offer comprehensive kinase profiling across hundreds of kinases.[5][6] These screens are typically performed at a single high concentration of the inhibitor (e.g., 1 or 10 µM) to identify potential off-target interactions.

Experimental Workflow: Broad Kinome Screening

G cluster_prep Compound Preparation cluster_screening Kinase Panel Screening cluster_analysis Data Analysis Compound 2-Methyl-1H-indole-3-carbonitrile (Stock Solution in DMSO) AssayPlate 384-well Plate with Kinase Panel Compound->AssayPlate Dispense Incubation Incubation with Compound (e.g., 1 µM) AssayPlate->Incubation Detection Signal Detection (Radiometric or Luminescence) Incubation->Detection RawData Raw Activity Data Detection->RawData PercentInhibition Calculate % Inhibition vs. Control RawData->PercentInhibition HitIdentification Identify Off-Target Hits (Inhibition > Threshold) PercentInhibition->HitIdentification

Caption: Workflow for initial broad kinome screening.

Phase 2: Dose-Response Validation and IC50 Determination

For any "hits" identified in the broad screen (kinases inhibited above a certain threshold, e.g., >50% at 1 µM), it is crucial to perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of potency for both the primary target and any off-targets.

Phase 3: Orthogonal Assay Confirmation

To ensure the validity of the initial findings, it is best practice to employ an orthogonal assay that utilizes a different detection modality.[7] For instance, if the primary screen was a radiometric activity assay, confirmation could be performed using a competitive binding assay.

Comparative Data Presentation

To facilitate a clear comparison, the cross-reactivity data for this compound should be presented alongside that of other relevant inhibitors. For this guide, we will use a hypothetical primary target, "Kinase X," and compare our compound of interest with two well-characterized inhibitors: a highly selective inhibitor ("Inhibitor A") and a known multi-kinase inhibitor ("Inhibitor B").

Table 1: Hypothetical Kinase Selectivity Profile

Kinase TargetThis compound (% Inhibition @ 1µM)Inhibitor A (% Inhibition @ 1µM)Inhibitor B (% Inhibition @ 1µM)
Kinase X (Primary Target) 95 98 99
Kinase Y (Off-Target)45< 1085
Kinase Z (Off-Target)20< 570
Kinase A (Off-Target)15< 555
Kinase B (Off-Target)< 10< 540

Table 2: IC50 Values for Key Kinases (Hypothetical Data)

Kinase TargetThis compound IC50 (nM)Inhibitor A IC50 (nM)Inhibitor B IC50 (nM)
Kinase X (Primary Target) 50 10 5
Kinase Y (Off-Target)850> 10,000150
Kinase Z (Off-Target)> 5,000> 10,000500

In-Depth Methodologies

Experimental Protocol 1: Radiometric Kinase Activity Assay (e.g., HotSpot™ Assay)

Radiometric assays are considered a gold standard for their direct measurement of substrate phosphorylation.[8]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in assay buffer.

  • Reaction Setup: In a 96- or 384-well plate, combine the kinase, its specific substrate, and cofactors in the reaction buffer.

  • Initiation: Add the test compound at various concentrations, followed by the addition of radio-labeled ATP (e.g., ³³P-γ-ATP) to initiate the reaction. It is crucial to use an ATP concentration at or near the Km for each kinase to ensure that the measured IC50 values reflect the intrinsic affinities of the inhibitor.[9]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range (typically <10% ATP conversion).[7]

  • Termination and Detection: Stop the reaction and spot the mixture onto a filter membrane that captures the phosphorylated substrate. After washing away the unreacted ATP, the radioactivity on the filter is quantified using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity relative to a DMSO vehicle control and plot the results against the inhibitor concentration to determine the IC50 value.

Experimental Protocol 2: Competitive Binding Assay (e.g., KINOMEscan™)

Binding assays measure the ability of a compound to displace a known ligand from the ATP-binding site of a kinase.[9]

  • Compound Preparation: As described in the radiometric assay protocol.

  • Assay Principle: This assay is typically performed in a multi-well format where each well contains a specific DNA-tagged kinase, an immobilized ligand that binds to the ATP site, and the test compound.

  • Competition: The test compound competes with the immobilized ligand for binding to the kinase.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified, often using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.

  • Data Analysis: Results are often reported as a percentage of control, and a dissociation constant (Kd) can be determined from a dose-response curve.

Logical Framework for Assay Selection

G Start Start: Assess Cross-Reactivity PrimaryScreen Primary Screening: Broad Kinome Panel (e.g., Radiometric Assay) Start->PrimaryScreen Data1 Identify Off-Target Hits (% Inhibition > Threshold) PrimaryScreen->Data1 SecondaryScreen Secondary Screening: IC50 Determination for Hits (Dose-Response) Data1->SecondaryScreen Data2 Quantify Potency (IC50 values) SecondaryScreen->Data2 OrthogonalValidation Orthogonal Validation: (e.g., Competitive Binding Assay) Data2->OrthogonalValidation Data3 Confirm Binding Interactions OrthogonalValidation->Data3 FinalProfile Generate Comprehensive Selectivity Profile Data3->FinalProfile

Caption: A logical workflow for kinase inhibitor profiling.

Interpretation of Results and Concluding Remarks

The hypothetical data presented in Tables 1 and 2 would suggest that this compound exhibits a degree of selectivity for Kinase X. While potent against its primary target, it shows some off-target activity against Kinase Y at higher concentrations. In comparison, Inhibitor A demonstrates high selectivity, while Inhibitor B is clearly a promiscuous inhibitor.

This guide has outlined a systematic and robust strategy for evaluating the cross-reactivity of this compound. By employing a combination of broad kinome screening, dose-response validation, and orthogonal assays, researchers can build a comprehensive selectivity profile. This information is paramount for the confident interpretation of experimental data and for making informed decisions in the drug discovery and development process. The principles and methodologies detailed herein are broadly applicable to the characterization of any novel kinase inhibitor.

References

Benchmarking the efficiency of different synthetic routes to 2-methyl-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Benchmarking Guide to the Synthesis of 2-Methyl-1H-indole-3-carbonitrile

Abstract: The this compound scaffold is a crucial pharmacophore and a versatile synthetic intermediate in medicinal chemistry. The efficiency of its synthesis directly impacts the viability of drug discovery and development programs. This guide provides a comprehensive comparative analysis of prominent synthetic routes to this key indole derivative. We will delve into the mechanistic underpinnings, operational efficiencies, and green chemistry metrics of classical methods, such as the Fischer indole synthesis, and contrast them with modern palladium-catalyzed approaches. This objective comparison, supported by detailed experimental protocols and quantitative data, is intended to empower researchers in selecting the optimal synthetic strategy for their specific needs.

Introduction: The Significance of the Indole Nucleus

The indole ring system is a privileged structural motif found in a vast array of biologically active natural products and pharmaceutical agents.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone in medicinal chemistry. Specifically, this compound serves as a key building block for a range of therapeutic candidates, necessitating efficient and scalable synthetic access. This guide will compare and contrast the primary methodologies for its synthesis, providing a clear rationale for procedural choices to ensure both scientific rigor and practical applicability.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be broadly categorized into two major approaches: classical acid-catalyzed cyclizations and modern transition-metal-catalyzed methods. Each approach offers distinct advantages and disadvantages in terms of yield, substrate scope, reaction conditions, and environmental impact.

The Fischer Indole Synthesis: A Time-Honored Approach

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a widely used method for constructing the indole core.[2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a carbonyl compound.[3] For the synthesis of 2-methyl substituted indoles, a methyl ketone is the typical carbonyl partner.[4]

Mechanism: The reaction proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. A critical[5][5]-sigmatropic rearrangement follows, leading to a diimine intermediate. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[2][6]

Causality of Experimental Choices: The choice of acid catalyst is paramount in the Fischer synthesis. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) are effective, with zinc chloride being a common choice.[4][7] The catalyst facilitates both the initial hydrazone formation and the subsequent cyclization, often requiring elevated temperatures to drive the reaction to completion.[8]

Diagram of the Fischer Indole Synthesis Workflow:

Fischer_Indole_Synthesis A Phenylhydrazine + 2-Oxopropanenitrile B Phenylhydrazone Formation (Acid Catalyst) A->B C [3,3]-Sigmatropic Rearrangement B->C D Cyclization & Ammonia Elimination C->D E This compound D->E

Caption: Workflow of the Fischer Indole Synthesis.

Palladium-Catalyzed Indole Synthesis: A Modern Alternative

Modern synthetic chemistry has seen the rise of transition-metal-catalyzed reactions, with palladium-based methods offering high efficiency and functional group tolerance.[1] The Larock indole synthesis, for instance, involves the palladium-catalyzed reaction of a 2-iodoaniline with an alkyne.[9][10] While not a direct route to the title compound without a suitably substituted alkyne, related palladium-catalyzed intramolecular cyclizations of enamines are highly effective.[11][12]

Mechanism: These reactions typically proceed via an oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination and insertion of the second coupling partner (e.g., an enamine). Reductive elimination then furnishes the indole product and regenerates the active Pd(0) catalyst.[10]

Causality of Experimental Choices: The choice of palladium catalyst and ligands is critical for achieving high yields and selectivity. Microwave irradiation has been shown to significantly reduce reaction times and improve yields in these transformations.[11][12] The use of aqueous micellar media can also offer a greener alternative to traditional organic solvents.[13]

Diagram of a General Palladium-Catalyzed Indole Synthesis:

Palladium_Catalyzed_Synthesis cluster_cat_cycle Catalytic Cycle Pd0 Pd(0) PdII_Aryl Aryl-Pd(II)-X Pd0->PdII_Aryl Oxidative Addition (Aryl-X) PdII_Intermediate Cyclization Intermediate PdII_Aryl->PdII_Intermediate Coordination/ Insertion PdII_Intermediate->Pd0 Reductive Elimination (Indole Product) Product This compound PdII_Intermediate->Product Start Substituted Aniline Derivative Start->PdII_Aryl

Caption: Generalized Catalytic Cycle for a Palladium-Catalyzed Indole Synthesis.

Quantitative Comparison of Synthetic Routes

MetricFischer Indole SynthesisPalladium-Catalyzed Synthesis (Microwave)
Starting Materials Phenylhydrazine, 2-OxopropanenitrileSubstituted Anilines, Enamines
Catalyst/Reagent ZnCl₂ or Polyphosphoric AcidPd(OAc)₂
Solvent Acetic Acid or neatNeat
Temperature (°C) High (often >150)100-150
Reaction Time HoursMinutes
Reported Yield (%) Variable, often moderateExcellent (>90%)[12]
Green Chemistry Generates significant wasteAtom economical, reduced solvent use[5]

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of this compound

Materials:

  • Phenylhydrazine

  • 2-Oxopropanenitrile

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Glacial Acetic Acid

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in glacial acetic acid. Add 2-oxopropanenitrile (1 equivalent) dropwise while stirring at room temperature. The reaction is typically exothermic. Stir for 1 hour to ensure complete formation of the phenylhydrazone.[3]

  • Cyclization: To the crude hydrazone mixture, add powdered anhydrous zinc chloride (2-3 equivalents).[14]

  • Heat the mixture to 170°C in an oil bath with vigorous stirring. The mixture will become a liquid.[14]

  • Maintain the temperature for 15-30 minutes. The reaction progress can be monitored by thin-layer chromatography.

  • Work-up: Cool the reaction mixture and carefully add water and concentrated hydrochloric acid. The crude product may precipitate.[14]

  • Filter the solid and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Protocol 2: Microwave-Assisted Palladium-Catalyzed Synthesis

This protocol is adapted from a general procedure for the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives and would require specific adaptation for the carbonitrile target.[11][12]

Materials:

  • Appropriately substituted N-aryl enamine precursor

  • Palladium(II) Acetate (Pd(OAc)₂)

Procedure:

  • Reaction Setup: In a microwave reaction vial, place the N-aryl enamine precursor.

  • Add Palladium(II) Acetate (typically 5 mol%).

  • Seal the vial and place it in a microwave reactor.

  • Microwave Irradiation: Irradiate the neat mixture at a constant temperature (e.g., 120°C) for a short duration (e.g., 10-20 minutes).[12]

  • Work-up: After cooling, dissolve the reaction mixture in a suitable organic solvent like ethyl acetate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.

Conclusion and Future Perspectives

Both the Fischer indole synthesis and modern palladium-catalyzed methods offer viable routes to this compound. The classical Fischer synthesis, while robust, often suffers from harsh reaction conditions and moderate yields. In contrast, palladium-catalyzed cyclizations, particularly when enhanced by microwave irradiation, provide a more efficient, rapid, and often higher-yielding alternative.[12]

For researchers in drug development, where time and efficiency are critical, the palladium-catalyzed approach is highly attractive. However, the cost of the palladium catalyst and the need for specialized microwave equipment may be limiting factors for large-scale synthesis. Future research should focus on developing more sustainable and cost-effective catalysts, as well as optimizing reaction conditions to further improve the greenness of these synthetic routes. The principles of green chemistry, including atom economy and the reduction of hazardous waste, should guide the continued evolution of indole synthesis.[15][16]

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Methyl-1H-indole-3-carbonitrile Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Indole Scaffold in Oncology

The indole nucleus is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and structural rigidity have made it a cornerstone in the design of numerous bioactive compounds.[1][2] Found in a plethora of natural products and synthetic drugs, the indole ring system is particularly prominent in the development of anticancer agents.[1][3] These agents operate through diverse mechanisms, including the inhibition of kinases, topoisomerases, and, most notably for this guide, the disruption of microtubule dynamics.[2][3][4]

This guide focuses on the structure-activity relationship (SAR) of a specific, promising class of indole derivatives: 2-methyl-1H-indole-3-carbonitrile analogs . We will dissect how subtle chemical modifications to this core structure can profoundly impact its biological activity, particularly its efficacy as an inhibitor of tubulin polymerization—a clinically validated strategy for cancer therapy.[4][5] By synthesizing data from various studies, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key structural determinants for anticancer activity within this chemical series, supported by detailed experimental methodologies for their evaluation.

The Core Scaffold: Points of Molecular Exploration

The foundational structure of this compound offers several strategic positions for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Understanding the role of each substituent is critical for rational drug design.

SAR_Points Core N1 N1-Position (Substitution) N1->Core  Modulates Lipophilicity  & H-Bonding C5 C5-Position (Benzene Ring) C5->Core Influences Potency & Selectivity   C3_CN C3-Carbonitrile (Pharmacophore) C3_CN->Core Key Binding Moiety C2_Me C2-Methyl (Anchor/Modulator) C2_Me->Core Steric & Electronic Effects

Caption: Key modification points on the this compound scaffold.

Comparative Structure-Activity Relationship (SAR) Analysis

The anticancer activity of these indole analogs is highly dependent on the electronic and steric properties of substituents at various positions. The following analysis synthesizes findings from studies on this core and structurally related indole derivatives.

The Crucial Role of the Benzene Ring (Positions C4-C7)

Substitutions on the fused benzene ring are a primary driver of potency. The presence of specific electron-withdrawing or electron-donating groups can dramatically alter the compound's interaction with its biological target.

  • 5-Position Substitution : The C5 position is frequently highlighted as a critical locus for enhancing activity. The presence of a nitro group (NO₂) at this position is a recurring theme in potent anticancer indoles.[6] This strong electron-withdrawing group is believed to enhance binding affinity with target proteins. For instance, pyrrolidine-substituted 5-nitroindoles have shown potent activity, underscoring the importance of this feature.[6]

  • 6-Position Substitution : Methoxy (-OCH₃) substitution at the C6 position has been found to play an important role in inhibiting cancer cell growth.[4] This suggests that electron-donating groups at this position can be beneficial.

  • Halogenation : The introduction of halogens (e.g., Cl, F) at various positions on the benzene ring is a common strategy. Chlorine substitution has been noted as favorable for increasing cytotoxicity, whereas a methoxy group in the same context was less beneficial in one study of pyrazolo[4,3-b]indoles.[3]

N1-Indole Substitution: Tuning Pharmacokinetics and Potency

Modification at the N1-position of the indole ring directly impacts the molecule's hydrogen-bonding capacity and lipophilicity.

  • N-Alkylation : SAR studies on related indoles reveal that methyl substitution at the N1 position can significantly enhance anticancer activity—in some cases by as much as 60-fold compared to the unsubstituted (N-H) analog.[3] This is likely due to a combination of increased lipophilicity, aiding cell membrane permeability, and the removal of a hydrogen bond donor, which might be unfavorable for binding in certain target pockets.

  • Larger Substituents : While simple alkylation is often beneficial, larger groups like benzyl can also be introduced to explore specific binding pockets.[6] However, the optimal size and nature of the N1-substituent are highly target-dependent.

C2-Methyl and C3-Carbonitrile Moieties
  • C2-Methyl Group : The methyl group at the C2 position often serves as an important structural anchor. While less frequently modified than other positions, its presence contributes to the overall conformation and electronic nature of the pyrrole ring.

  • C3-Carbonitrile Group : The carbonitrile (-C≡N) group at the C3 position is a key pharmacophoric feature. It acts as a strong hydrogen bond acceptor and its linear geometry can be critical for fitting into the active site of target proteins like tubulin. Replacing this group often leads to a significant loss of activity.

Summary of SAR Insights

The following table compares various indole analogs, highlighting the impact of specific structural features on their anticancer activity.

Compound Class/IDKey Structural ModificationsTarget/Cell LineActivity (IC₅₀/GI₅₀)Key SAR InsightsReference
Indole-based TMP Analogs C6-methoxy group on indole nucleusVarious cancer cells0.11 - 1.4 µMThe C6-methoxy group is crucial for potent inhibition of cell growth and tubulin polymerization.[4]
Indole–benzimidazole conjugates Carbonyl bridge, C6-methoxy on indoleDU-145 (Prostate)0.54 - 0.68 µMThe C6-methoxy group significantly contributes to the potent inhibitory activity.[4]
Indole-vinyl sulfones Methyl substitution at N1-positionVarious cancer cells~60-fold increase vs. N-HN1-methylation dramatically enhances cytotoxic activity.[3]
Pyrrolidine-substituted 5-nitroindole 5-nitro group, pyrrolidine substituentHeLa (Cervical)5.08 µMThe 5-nitro group is a key feature for activity as a c-Myc G-quadruplex binder.[6]
1,4-dihydropyrazolo[4,3-b]indoles Chlorine substitution on phenyl ringA549, HCT-116, MCF-70.58 - 2.41 µMChlorine substitution was found to be favorable for broad-spectrum antiproliferative activity.[3]
TRK Inhibitors 1H-indole-3-carbonitrile coreKm-12 (TRK-dependent)Potent antiproliferative effectsThe indole-3-carbonitrile scaffold is effective for developing potent Tropomyosin receptor kinase (TRK) inhibitors.[7]

Primary Mechanism of Action: Disruption of Microtubule Dynamics

A predominant mechanism of action for many cytotoxic indole derivatives is the inhibition of tubulin polymerization.[2][4][5] Microtubules are dynamic cytoskeletal polymers essential for cell division, particularly the formation of the mitotic spindle.[8] By interfering with this process, these compounds induce cell cycle arrest, typically at the G2/M phase, which ultimately triggers apoptosis (programmed cell death).[4] Molecular docking studies suggest that many indole-based inhibitors bind to the colchicine-binding site on β-tubulin, preventing the assembly of αβ-tubulin heterodimers into microtubules.[4]

MOA_Pathway cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect cluster_cell_fate Cell Fate Indole 2-Methyl-1H-indole-3- carbonitrile Analog Tubulin β-Tubulin (Colchicine Site) Indole->Tubulin Binds to Polymerization Tubulin Polymerization Tubulin->Polymerization Inhibits Microtubules Microtubule Formation Spindle Mitotic Spindle Assembly G2M G2/M Phase Arrest Spindle->G2M Disrupts Apoptosis Apoptosis G2M->Apoptosis

Caption: Proposed mechanism of action for indole-based tubulin inhibitors.

Experimental Protocols: A Guide to Evaluation

To validate the SAR findings and characterize novel analogs, a series of standardized in vitro assays are essential. The following protocols provide a self-validating framework for assessing cytotoxicity and the specific mechanism of tubulin inhibition.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a cornerstone for screening potential anticancer agents by measuring cellular metabolic activity as an indicator of cell viability.[9][10][11]

Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals. Gently shake the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules, providing crucial mechanistic insight.[8][12] The fluorescence-based method is highly sensitive and suitable for high-throughput screening.[8]

Principle: The assay monitors the increase in fluorescence that occurs when a reporter molecule (e.g., DAPI) is incorporated into newly formed microtubules. Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.[12][13]

Step-by-Step Methodology:

  • Reagent Preparation: On ice, thaw purified tubulin (>99%), GTP stock solution, and general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Prepare a 2x tubulin reaction mix to a final concentration of 2 mg/mL tubulin in buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.[8][13]

  • Compound Preparation: Prepare 10x stocks of test compounds, a known inhibitor (e.g., Nocodazole or Colchicine) as a positive control, and a known stabilizer (e.g., Paclitaxel) as a contrasting control in the assay buffer.[8]

  • Plate Setup: Pre-warm a black, opaque 96-well plate to 37°C. Add 5 µL of the 10x test compounds, controls, or vehicle control to the appropriate wells.

  • Initiation of Polymerization: To initiate the reaction, add 45 µL of the ice-cold 2x tubulin reaction mix to each well for a final volume of 50 µL.[8]

  • Fluorescence Reading: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every 60 seconds for 60-90 minutes.

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The key parameters to analyze are the maximum polymerization rate (Vmax) and the final polymer mass (plateau fluorescence). Calculate the IC₅₀ value for tubulin polymerization by plotting the percent inhibition of Vmax or plateau against the log of the compound concentration.

Caption: A typical workflow for SAR studies of novel anticancer agents.

Conclusion and Future Perspectives

The this compound scaffold represents a highly tractable framework for the development of novel anticancer agents, particularly those targeting tubulin polymerization. SAR studies consistently demonstrate that strategic modifications to the N1 and C5 positions are paramount for achieving high potency. Specifically, N1-methylation and the introduction of an electron-withdrawing group at C5, such as a nitro moiety, are powerful strategies for enhancing cytotoxic effects.

Future research should focus on a multi-pronged approach. First, expanding the diversity of substituents on the benzene ring could yield compounds with improved selectivity for cancer cells or efficacy against multidrug-resistant (MDR) tumors. Second, while tubulin inhibition is a primary mechanism, exploring potential off-target effects or alternative mechanisms, such as kinase inhibition, could reveal new therapeutic applications for this versatile scaffold.[7] Finally, optimizing the pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) of the most potent analogs will be the critical next step in translating these promising laboratory findings into clinically viable therapeutic agents.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-methyl-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-methyl-1H-indole-3-carbonitrile. As a compound frequently utilized in synthetic chemistry and drug development, its proper management is paramount to ensuring laboratory safety and environmental protection. This document moves beyond mere compliance, offering insights into the chemical reasoning behind each procedural step to empower researchers with a deep, actionable understanding of waste management principles.

Core Hazard Profile and Risk Assessment

The primary risks are driven by two key structural features: the indole nucleus and the nitrile functional group.

  • Human Health Hazards : Analogs are consistently classified as harmful if swallowed and toxic or harmful in contact with skin.[1][2][3] They are also known to cause serious eye and skin irritation, with potential for respiratory irritation.[2][3][4] The nitrile group (-CN) presents a significant toxicological concern, as related compounds can release toxic gases upon decomposition.[4][5]

  • Environmental Hazards : A critical characteristic of the parent indole molecule is that it is very toxic to aquatic life.[1] This high ecotoxicity mandates that this compound must be prevented from entering any drainage or sewer systems.[1][4]

Therefore, all waste streams containing this compound must be presumed hazardous and handled accordingly to mitigate risks to both personnel and the environment.

Immediate Safety: Personal Protective Equipment (PPE)

Before handling the compound or its waste, the following minimum PPE is required. The rationale behind each selection is crucial for ensuring a self-validating system of safety.

PPE ItemSpecificationRationale for Use
Gloves Nitrile, chemical-resistantTo prevent dermal absorption, as the compound is presumed toxic upon skin contact.[1][2] Contaminated gloves should be disposed of as hazardous waste.[6]
Eye Protection Chemical safety gogglesTo protect against splashes and fine dust, preventing serious eye irritation.[1][2][4][5]
Lab Coat Standard laboratory coatTo protect skin and personal clothing from contamination.[7]
Respiratory Use in a fume hoodHandling should occur in a well-ventilated area, preferably a certified chemical fume hood, to prevent inhalation of dust or vapors.[4][8]

Step-by-Step Disposal Protocol: From Benchtop to Final Disposal

The proper disposal of this compound is a multi-step process that requires careful segregation, containment, and documentation.

Step 1: Waste Characterization and Segregation

All materials contaminated with this compound are to be classified as hazardous waste. This includes:

  • Unused or expired solid compound.

  • Solutions containing the compound.

  • Contaminated consumables (e.g., weigh boats, pipette tips, gloves, silica gel).

Crucially, this waste stream must be segregated from incompatible materials. Based on data for related compounds, avoid mixing with strong oxidizing agents, acids, or strong reducing agents.[2][9] Contact with acids is particularly hazardous for nitrile-containing compounds as it can lead to the generation of toxic gases.

Step 2: Containment and Labeling

Proper containment is essential to prevent accidental exposure or release. Waste containers must be robust, chemically compatible, and securely sealed.[10]

Waste FormRecommended ContainerKey Labeling Requirements
Solid Waste (powder, contaminated wipes, etc.)Lined, rigid drum or a clearly marked, sealable plastic bag placed inside a secondary rigid container."HAZARDOUS WASTE"; "this compound"; List all components; Hazard pictograms (e.g., Skull and Crossbones, Exclamation Mark, Environment); Accumulation Start Date.
Liquid Waste (solutions in organic solvents)Chemically-resistant (e.g., HDPE) solvent canister with a screw-top lid. Do not fill beyond 90% capacity.[10]"HAZARDOUS WASTE"; "this compound"; List all solvent components and concentrations; Hazard pictograms; Accumulation Start Date.

The exterior of the waste container must be kept clean and free of contamination.[10]

Step 3: On-Site Storage

Designated storage locations for hazardous waste are critical for laboratory safety.

  • Store waste containers in a well-ventilated, designated satellite accumulation area (SAA) within or near the laboratory.[7][9]

  • Ensure the storage location is away from heat sources or ignition risks.[9]

  • Liquid waste containers should be kept in secondary containment (e.g., a spill tray) to contain potential leaks.

  • The area should be secure or locked to prevent unauthorized access.[1][2][9]

Step 4: Arranging for Final Disposal

Under regulations set by the Environmental Protection Agency (EPA) and enforced by the Occupational Safety and Health Administration (OSHA) for worker safety, hazardous chemical waste cannot be disposed of via standard trash or drains.[8][11][12]

The only acceptable method is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2][3][4] These certified handlers will transport the waste to an approved treatment, storage, and disposal facility (TSDF), where it will likely be destroyed via high-temperature incineration.

The workflow below outlines the decision-making process for proper disposal.

G cluster_0 cluster_1 Select Proper Containment start Waste containing this compound is generated characterize Characterize as Hazardous Waste start->characterize segregate Segregate from incompatible chemicals (acids, oxidizers) characterize->segregate solid_waste Solid Waste (powder, consumables) segregate->solid_waste If Solid liquid_waste Liquid Waste (solutions) segregate->liquid_waste If Liquid solid_container Place in labeled, sealed solid waste container solid_waste->solid_container liquid_container Place in labeled, sealed liquid waste canister (<90% full) liquid_waste->liquid_container store Store in designated Satellite Accumulation Area (SAA) with secondary containment solid_container->store liquid_container->store contact_ehs Contact institution's EHS for waste pickup store->contact_ehs end Licensed contractor transports for final disposal (e.g., Incineration) contact_ehs->end caption Disposal Decision Workflow for this compound

Caption: Disposal Decision Workflow for this compound.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is vital.

  • Alert Personnel : Inform colleagues in the immediate vicinity.

  • Assess the Situation : If the spill is large or involves other highly reactive materials, evacuate and contact your institution's emergency response team.[13]

  • Contain the Spill (if safe to do so) : For small, manageable spills, use a chemical spill kit with an appropriate absorbent (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large spills.

  • Clean-Up : Wearing appropriate PPE, carefully sweep up the absorbed material and place it in a designated hazardous waste container. Decontaminate the area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Documentation : Report the spill to your laboratory supervisor and EHS department, as required by institutional policy.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to a safe laboratory environment and responsible environmental stewardship.

References

A Senior Scientist's Guide to Personal Protective Equipment for Handling 2-methyl-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to advancing research, our primary commitment is to safety. The proper handling of specialized chemical reagents is the foundation of sound science and personal well-being. This guide provides a detailed operational plan for the safe use of 2-methyl-1H-indole-3-carbonitrile, a member of the indole family of compounds often utilized in pharmaceutical and chemical synthesis.[1] Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of why specific protective measures are essential.

Hazard Assessment: Understanding the Adversary

Before any personal protective equipment (PPE) is selected, a thorough understanding of the compound's potential hazards is critical. Based on data for closely related indole carbonitriles, this compound should be handled as a substance with the following potential hazards:

  • Acute Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled as a dust or aerosol.[2][3] The parent indole compound is classified as toxic in contact with skin and harmful if swallowed.[4]

  • Skin Irritation: Expected to cause skin irritation upon direct contact.[2][3][5] Prolonged exposure could lead to more severe dermal effects.

  • Eye Irritation: Presumed to cause serious eye irritation.[2][3][5] Direct contact with the eyes could result in significant damage.

  • Respiratory Irritation: Inhalation of the powder may cause respiratory tract irritation.[2][5][6]

These hazards dictate a multi-faceted protection strategy focused on preventing all primary routes of exposure: dermal (skin), ocular (eyes), inhalation, and ingestion.

Core Protective Equipment: Your First Line of Defense

All handling of this compound must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[7] The following PPE is mandatory.

Eye and Face Protection

Direct ocular exposure is a high-risk event. Standard safety glasses are insufficient.

  • Requirement: Chemical safety goggles that provide a complete seal around the eyes are required at all times.[8]

  • Rationale: Goggles protect against splashes of solvents used to dissolve the compound and from airborne powder, which can easily circumvent the gaps in standard safety glasses.

  • Best Practice: When handling larger quantities (>10g) or performing vigorous dissolution or reaction steps that could splash, supplement goggles with a full-face shield.

Hand Protection

The skin is a primary route of exposure for indole compounds.[2][4] Glove selection is therefore a critical decision.

  • Requirement: Nitrile gloves are the standard for handling this compound.[9][10][11]

  • Rationale: Nitrile offers excellent resistance to a broad range of chemicals, including the solvents likely used with this compound, and provides a robust physical barrier.[12] They are also a suitable alternative for individuals with latex allergies.[13]

  • Best Practice: Always double-glove when handling the neat (solid) compound or concentrated solutions. This provides a critical safety buffer; if the outer glove is compromised, you can remove it without exposing your skin. Dispose of the outer glove immediately into a hazardous waste container after handling, and always remove gloves before touching common surfaces like doorknobs, keyboards, or personal devices.[8]

Body Protection

Protecting your street clothes and underlying skin from contamination is essential.

  • Requirement: A flame-resistant lab coat, fully buttoned with sleeves rolled down.

  • Rationale: The lab coat provides a removable barrier that protects your skin and clothing from incidental contact and minor spills.

  • Best Practice: For procedures with a high risk of splashing, such as when transferring large volumes of a solution, wear a chemically resistant apron over your lab coat.

Operational PPE Plan: Matching Protection to the Task

The level of PPE required can be tiered to the specific task being performed. The following table outlines the minimum PPE requirements for common laboratory operations involving this compound.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Pre-use Inspection & Area Setup Chemical Safety GogglesSingle Pair Nitrile GlovesLab CoatNot Required (in well-ventilated area)
Weighing Solid Compound Chemical Safety GogglesDouble Pair Nitrile GlovesLab CoatRequired if outside a fume hood or containment glove box. Otherwise, work in a fume hood.
Preparing Solutions Chemical Safety Goggles & Face ShieldDouble Pair Nitrile GlovesLab Coat & Chemical ApronWork must be performed in a chemical fume hood.
Performing a Reaction Chemical Safety Goggles & Face ShieldDouble Pair Nitrile GlovesLab Coat & Chemical ApronWork must be performed in a chemical fume hood.
Post-use Decontamination Chemical Safety GogglesDouble Pair Nitrile GlovesLab CoatNot Required (if area is clear of airborne particulates)
Waste Disposal Chemical Safety GogglesSingle Pair Nitrile GlovesLab CoatNot Required

Procedural Workflow for Safe Handling

Visualizing the entire handling process ensures that safety checks are integrated at every step. The following workflow diagram illustrates the critical stages of engagement with the chemical.

cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase Plan Review SDS & Protocol Assemble_PPE Assemble All Required PPE Plan->Assemble_PPE Don_PPE Don PPE Correctly Inspect_Hood Verify Fume Hood Functionality Assemble_PPE->Inspect_Hood Weigh Weigh Compound in Hood Inspect_Hood->Don_PPE Begin Work Handle Perform Experimental Work Don_PPE->Weigh Decontaminate Decontaminate Surfaces & Glassware Weigh->Handle Segregate_Waste Segregate Hazardous Waste Handle->Decontaminate Complete Work Doff_PPE Doff PPE (Gloves First) Decontaminate->Segregate_Waste Wash Wash Hands Thoroughly Segregate_Waste->Doff_PPE Doff_PPE->Wash

Caption: Step-by-step workflow for the safe handling of this compound.

Decontamination and Disposal Plan

Safe disposal is an extension of safe handling. Adherence to institutional and local regulations is mandatory.

  • Chemical Waste: All solid waste containing this compound and any solutions must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[14] The label must read "HAZARDOUS WASTE" and list all chemical constituents by name.[14]

  • Contaminated PPE: All disposable PPE that has come into contact with the chemical, especially gloves, must be disposed of as solid hazardous waste.[8] Do not discard contaminated gloves or wipes in the regular trash.

  • Doffing (Removing) PPE: Remove PPE in an order that minimizes cross-contamination. A common procedure is:

    • Remove outer gloves.

    • Remove chemical apron (if used).

    • Remove face shield and goggles.

    • Remove lab coat.

    • Remove inner gloves.

    • Wash hands thoroughly with soap and water.

Emergency Response

In the event of an exposure, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][15] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][15] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2][15] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.

By integrating this comprehensive PPE and handling strategy into your daily workflow, you ensure a foundation of safety that protects you, your colleagues, and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.